molecular formula C20H32 B1246985 Sclarene

Sclarene

Cat. No.: B1246985
M. Wt: 272.5 g/mol
InChI Key: KYLKKZSVPLUGCC-CMKODMSKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sclarene (CAS 511-02-4), with a molecular formula of C₂₀H₃₂ and a molecular weight of 272.5 g/mol, is a naturally occurring bicyclic diterpene hydrocarbon based on a labdane skeleton . It is identified in the essential oils and extracts of a variety of plants, most notably clary sage (Salvia sclarea), as well as in species from the Araucariaceae and Podocarpaceae families . In a research context, this compound is a compound of significant interest primarily as a key biosynthetic precursor . It is a direct biological forerunner to sclareol, a commercially important diterpene alcohol studied for its diverse bioactivities, including anti-cancer, anti-inflammatory, and anti-pathogenic microbial properties . Furthermore, sclareol is an industrial starting material in the semi-synthesis of Ambrox®, a highly valued amber-type fragrance fixative . This makes this compound itself a critical molecule of interest in the fields of plant biochemistry, biotechnology, and natural product chemistry. Researchers utilize Sclareen to study diterpene biosynthesis pathways and the enzymatic mechanisms of diterpene synthases . Its role also extends to applications in chemotaxonomy for plant classification and in combinatorial biosynthesis efforts to create novel diterpene structures with potential new functions . This product is intended for laboratory research purposes only. It is strictly not for human or veterinary use, nor for use in cosmetic, household, or personal care products of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene

InChI

InChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,17-18H,1-3,8-14H2,4-6H3/t17-,18-,20+/m0/s1

InChI Key

KYLKKZSVPLUGCC-CMKODMSKSA-N

SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC(=C)C=C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C

Origin of Product

United States

Foundational & Exploratory

Sclarene: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene, a naturally occurring diterpene hydrocarbon, is a significant molecule found predominantly in the essential oil of Salvia sclarea (clary sage).[1] Its unique chemical structure and properties have garnered interest not only in the fragrance and flavor industries but also in biomedical research for its potential biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, biosynthetic pathway, and relevant experimental methodologies for its study.

Chemical Structure and Identification

This compound is a bicyclic diterpene with a labdane (B1241275) skeleton.[2] Its chemical identity is defined by the following identifiers:

IdentifierValueSource(s)
IUPAC Name (4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene[3]
Molecular Formula C₂₀H₃₂[2]
CAS Number 511-02-4[4]
Molecular Weight 272.47 g/mol [2]
Canonical SMILES C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC(=C)C=C)(C)C[4]
InChI Key KYLKKZSVPLUGCC-CMKODMSKSA-N[4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and potential applications.

PropertyValueSource(s)
Appearance Clear mobile liquid[5]
Color Colorless to pale yellow[5]
Odor Woody, green, terpenic, earthy, warm[1][5]
Boiling Point 337.00 to 338.00 °C @ 760.00 mm Hg[3]
Flash Point 151.67 °C (305.00 °F)[3]
Density 0.9402 g/cm³ @ 18 °C[6]
Vapor Pressure 0.000201 mmHg @ 25.00 °C (estimated)[3]
logP (o/w) 8.712 (estimated)[3]
Solubility in Water 0.0002378 mg/L @ 25 °C (estimated)[3]
Solubility in Ethanol Soluble[7]

Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the broader diterpenoid pathway in plants, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are used to form the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic labdane skeleton of this compound is then catalyzed by a two-step cyclization reaction involving two classes of diterpene synthases (diTPSs). While the direct biosynthetic pathway to this compound is not fully elucidated, it is understood to be closely related to the biosynthesis of sclareol.

G IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP LPP Labda-13-en-8-yl Diphosphate (LPP) GGPP->LPP Class II diTPS This compound This compound LPP->this compound Class I diTPS Sclareol Sclareol LPP->Sclareol Class I diTPS (Sclareol Synthase)

Biosynthetic pathway of this compound.
Modulation of Inflammatory Pathways

While direct studies on this compound are limited, diterpenoids as a class have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diterpenoids can interfere with this cascade at various points, leading to a reduction in the inflammatory response.[8][9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Hypothesized) IKK IκB Kinase (IKK) This compound->IKK Inhibition Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive Release IkB->NFkB_inactive Sequestration NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activation

Hypothesized modulation of the NF-κB pathway by this compound.

Experimental Protocols

Extraction and Purification of this compound from Salvia sclarea

Objective: To extract and purify this compound from the aerial parts of Salvia sclarea.

Methodology: Supercritical Fluid Extraction (SFE) followed by chromatographic purification.[10]

  • Plant Material Preparation: Air-dry the aerial parts of Salvia sclarea at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder.

  • Supercritical Fluid Extraction (SFE):

    • Pack the ground plant material into the extraction vessel of an SFE system.

    • Set the extraction parameters:

      • Pressure: 100 bar

      • Temperature: 40 °C

      • CO₂ flow rate: 2 kg/h

    • Perform the extraction for a predetermined duration (e.g., 4 hours).

    • Collect the extract in a separator vessel.[10]

  • Fractionation of the Extract:

    • The crude extract can be further fractionated using column chromatography.

    • Pack a silica (B1680970) gel column with a suitable non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Purification:

    • Pool the this compound-rich fractions and concentrate them under reduced pressure.

    • For higher purity, perform preparative High-Performance Liquid Chromatography (HPLC) on the concentrated fraction using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

  • Identification and Quantification:

    • Confirm the identity of the purified this compound using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the mass spectrum with a reference standard or library data.[10]

    • Quantify the purity of the isolated this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) with an internal or external standard.

In Vitro Antimicrobial Activity Assessment

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method.[11]

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Add 10 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[12]

  • Cell Culture: Culture MCF-7 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment with this compound: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth).

Conclusion

This compound is a diterpene with a well-defined chemical structure and a range of interesting physicochemical properties. Its biosynthesis from GGPP highlights its place within the complex network of plant secondary metabolism. While research into its specific biological activities is ongoing, its structural similarity to other bioactive diterpenoids suggests potential for further investigation, particularly in the areas of anti-inflammatory and antimicrobial research. The experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and potential applications of this intriguing natural product.

References

The Biosynthetic Pathway of Sclarene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclarene, a bicyclic diterpene hydrocarbon, is a molecule of significant interest due to its role as a key precursor in the synthesis of the commercially valuable fragrance compound Ambrox®, as well as its own potential biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, with a primary focus on the well-characterized pathway to its immediate precursor, sclareol (B1681606), in Salvia sclarea (clary sage). Additionally, it explores an alternative microbial pathway for direct this compound production. This document summarizes the key enzymatic steps, provides available quantitative data, and outlines relevant experimental protocols to support further research and development in the fields of metabolic engineering, synthetic biology, and natural product chemistry.

Introduction

This compound (C₂₀H₃₂) is a naturally occurring diterpene that serves as a direct biological precursor to sclareol, a diterpene alcohol of significant commercial importance.[1] Sclareol is a primary starting material for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry.[1] The biosynthesis of this compound and sclareol originates from the universal C20 isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).[1] In plants, the synthesis of these diterpenes is predominantly localized in the plastids and proceeds through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1][2] This guide will detail the enzymatic transformations from GGPP to this compound, focusing on the key diterpene synthases (diTPSs) involved in this process.

The Sclareol Biosynthetic Pathway in Salvia sclarea

The biosynthesis of sclareol in clary sage is a two-step process catalyzed by two distinct monofunctional diterpene synthases.[2]

Step 1: Cyclization of GGPP by SsLPPS (Class II diTPS)

The first committed step is the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP). This reaction is catalyzed by a class II diTPS known as SsLPPS.[2] In this reaction, the linear GGPP molecule is folded and cyclized to form the characteristic bicyclic labdane (B1241275) skeleton, with the concomitant addition of a hydroxyl group at the C-8 position and the retention of the diphosphate moiety.[2][3]

Step 2: Conversion of LPP to Sclareol by SsSS (Class I diTPS)

The intermediate LPP is then converted to sclareol by a class I diTPS, sclareol synthase (SsSS).[2] This reaction involves the ionization of the diphosphate group from LPP, followed by a hydroxylation at the C-13 position to yield the final sclareol product.[2]

From Sclareol to this compound:

This compound is the dehydration product of sclareol. While this conversion is chemically straightforward and can be achieved under acidic conditions, the specific enzymatic machinery responsible for this dehydration step in Salvia sclarea has not yet been fully elucidated. It is possible that this conversion occurs non-enzymatically in planta under specific physiological conditions, or that a yet-to-be-identified "sclareol dehydratase" exists.

An Alternative Microbial Pathway to this compound

An alternative, direct enzymatic route to this compound has been identified in the actinomycete Kitasatospora griseola. This pathway utilizes a class I diTPS, known as CYC2.

The CYC2 enzyme has been shown to convert copalyl diphosphate (CDP), another bicyclic diterpene diphosphate intermediate, directly into this compound.[4] This discovery highlights a different evolutionary strategy for the biosynthesis of this diterpene hydrocarbon and presents a potential target for metabolic engineering efforts aimed at direct microbial production of this compound.

Signaling Pathways and Biosynthetic Workflows

The following diagrams illustrate the key biosynthetic pathways and a general experimental workflow for the characterization of the enzymes involved.

sclarene_biosynthesis cluster_MEP MEP Pathway (Plastid) IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP SsLPPS SsLPPS (Class II diTPS) GGPP->SsLPPS LPP Labda-13-en-8-ol Diphosphate (LPP) SsSS SsSS (Class I diTPS) LPP->SsSS Sclareol Sclareol Dehydration Dehydration (Enzymatic or Non-enzymatic) Sclareol->Dehydration This compound This compound SsLPPS->LPP SsSS->Sclareol Dehydration->this compound

Figure 1: Biosynthetic pathway of this compound from the MEP pathway intermediates in Salvia sclarea.

experimental_workflow cluster_gene Gene Cloning and Expression cluster_protein Protein Purification and Assay cluster_analysis Product Analysis Gene_Cloning Cloning of diTPS genes (SsLPPS, SsSS) Vector_Construction Construction of expression vectors Gene_Cloning->Vector_Construction Heterologous_Expression Heterologous expression (e.g., E. coli, Yeast) Vector_Construction->Heterologous_Expression Protein_Purification Purification of recombinant diTPS Heterologous_Expression->Protein_Purification Enzyme_Assay In vitro enzyme assays with GGPP/LPP Protein_Purification->Enzyme_Assay Extraction Product extraction Enzyme_Assay->Extraction GCMS_Analysis GC-MS analysis Extraction->GCMS_Analysis Structure_Elucidation Structure elucidation GCMS_Analysis->Structure_Elucidation

Figure 2: General experimental workflow for the characterization of this compound biosynthetic enzymes.

Quantitative Data

Table 1: Sclareol Production in Engineered Saccharomyces cerevisiae

StrainEngineering StrategyTiter (mg/L)Reference
Engineered S. cerevisiaeOverexpression of sclareol biosynthetic genes and optimization of precursor supply536.2[5]
Co-culture of S. cerevisiae and C. albidusModular co-culture system for sclareolide (B1681565) production from sclareol626.3 (sclareolide)[5]

Note: Specific enzyme kinetic parameters (Km, kcat, Vmax) for SsLPPS and SsSS are not yet reported in peer-reviewed literature.

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of the this compound biosynthetic pathway. These should be optimized for specific laboratory conditions and research objectives.

Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the general steps for producing and purifying recombinant SsLPPS and SsSS from E. coli.

1. Gene Cloning and Vector Construction:

  • Synthesize codon-optimized open reading frames (ORFs) for SsLPPS and SsSS based on sequences available in public databases (e.g., GenBank).
  • Clone the ORFs into a suitable E. coli expression vector, such as pET-28a(+) or pGEX, which typically provide an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.

2. Heterologous Expression:

  • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication or high-pressure homogenization.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).
  • Wash the column with a wash buffer containing a slightly higher concentration of the competing ligand (e.g., 20-40 mM imidazole for Ni-NTA).
  • Elute the recombinant protein with an elution buffer containing a high concentration of the competing ligand (e.g., 250-500 mM imidazole for Ni-NTA).
  • Assess the purity of the eluted protein by SDS-PAGE.
  • Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT).

In Vitro Diterpene Synthase Assay

This protocol outlines a method for assaying the activity of the purified SsLPPS and SsSS enzymes.

1. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% (v/v) glycerol, and 5 mM DTT).
  • In a microcentrifuge tube, combine the purified enzyme (1-5 µg) with the reaction buffer.
  • For the coupled assay to produce sclareol, include both SsLPPS and SsSS in the reaction mixture.

2. Substrate Addition and Incubation:

  • Initiate the reaction by adding the substrate, GGPP (for SsLPPS or the coupled assay) or LPP (for SsSS), to a final concentration of 10-50 µM.
  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-4 hours.

3. Product Extraction:

  • Stop the reaction by adding a stop solution (e.g., 500 µL of 50 mM EDTA, pH 8.0).
  • To analyze the diterpene alcohol products, the diphosphate-containing intermediates must be dephosphorylated. Add alkaline phosphatase (e.g., 10 units) and incubate for an additional 1-2 hours at 37°C.
  • Extract the products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate), vortexing vigorously, and then centrifuging to separate the phases.
  • Carefully transfer the organic phase to a new tube and concentrate it under a stream of nitrogen gas.

GC-MS Analysis of Diterpenes

This protocol provides general parameters for the analysis of this compound and sclareol by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Resuspend the concentrated organic extract from the enzyme assay in a small volume of a suitable solvent (e.g., 100 µL of hexane or ethyl acetate).
  • If derivatization is required to improve volatility and peak shape, silylate the sample by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubating at 60-80°C for 30 minutes.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector: Splitless mode at 250°C.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 min.
  • Ramp 1: 10°C/min to 200°C.
  • Ramp 2: 5°C/min to 280°C, hold for 5 min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-550.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify this compound and sclareol by comparing their retention times and mass spectra with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthetic pathway to this compound, primarily through its precursor sclareol, is a subject of ongoing research with significant industrial implications. The characterization of the key enzymes, SsLPPS and SsSS from Salvia sclarea, has paved the way for the metabolic engineering of microorganisms for the sustainable production of sclareol. While the final enzymatic step to this compound in plants remains to be elucidated, the discovery of the direct this compound-producing enzyme CYC2 in bacteria offers an alternative avenue for biotechnological production. Further research is required to determine the kinetic parameters of the known enzymes and to identify the missing components of the pathway, which will undoubtedly accelerate the development of efficient and economically viable processes for the production of this compound and its valuable derivatives.

References

Natural Sources of Sclarene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene, a bicyclic diterpene hydrocarbon, and its oxygenated derivative, sclareol (B1681606), are valuable natural products with significant applications in the fragrance, flavor, and pharmaceutical industries. Sclareol, in particular, serves as a crucial precursor for the semi-synthesis of Ambrox®, a highly valued ambergris substitute. This technical guide provides an in-depth overview of the primary plant sources of this compound and sclareol, detailed methodologies for their extraction and quantification, and an exploration of their biosynthetic pathway.

Primary Plant Sources of this compound and Sclareol

The most significant natural source of sclareol, which is readily converted to this compound, is Clary Sage (Salvia sclarea)[1][2]. This plant, belonging to the Lamiaceae family, is cultivated globally for its essential oil and extracts rich in these diterpenes[2][3]. While other species within the Salvia genus and the broader Lamiaceae family are known to produce a diverse array of terpenoids, quantitative data on this compound and sclareol content are most extensively documented for S. sclarea. The genus Cistus (rockrose) is another notable source of labdane-type diterpenes, the structural class to which this compound and sclareol belong, although specific quantitative data for this compound are less common[4][5][6].

Quantitative Data on Sclareol Content

The concentration of sclareol in Salvia sclarea can vary significantly based on factors such as the plant's geographical origin, cultivation conditions, developmental stage, and the extraction method employed. The data presented below is primarily for sclareol, as it is the more abundant and directly extracted compound, which is the immediate precursor to this compound.

Plant SpeciesPlant PartExtraction MethodCompoundConcentration (% of Extract/Essential Oil)Reference
Salvia sclareaFlowering stems and leavesHydrodistillation (4 hours)Sclareol41.8%[7][8]
Salvia sclareaFlowering stems and leavesHydrodistillation (3 hours)Sclareol13.2%[7]
Salvia sclareaAerial parts (wild)HydrodistillationSclareol8.7%[9]
Salvia sclareaAerial parts (cultivated)HydrodistillationSclareol9.3%[9]
Salvia sclareaFlowers and leavesDichloromethane (B109758) extractionSclareolup to 73.6%[10]
Salvia sclareaEssential OilUPLC-MS/MS AnalysisSclareol0.239%[11]

Biosynthesis of Sclareol

In plants, the biosynthesis of diterpenes like sclareol originates from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which takes place in the plastids[12]. The universal precursor for all diterpenes, geranylgeranyl diphosphate (B83284) (GGPP), is cyclized in a two-step process by two distinct diterpene synthases (diTPSs) to form sclareol. In Salvia sclarea, these enzymes are well-characterized.

The biosynthetic pathway can be summarized as follows:

  • Geranylgeranyl Diphosphate (GGPP) is the C20 precursor.

  • A Class II diTPS , specifically a labda-13-en-8-ol diphosphate synthase (SsLPPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).

  • A Class I diTPS , sclareol synthase (SsSS), then facilitates the removal of the diphosphate group from LPP and the subsequent hydroxylation to yield sclareol [13].

Sclareol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) Sclareol Sclareol LPP->Sclareol SsSS (Class I diTPS)

Biosynthetic pathway of sclareol from GGPP.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of sclareol from plant material, primarily focusing on Salvia sclarea.

Extraction of Sclareol-Rich Extracts

This method is suitable for obtaining the essential oil of Salvia sclarea, which contains sclareol, although the concentration can vary with distillation time[7][8].

  • Plant Material Preparation: Air-dry the flowering tops and leaves of Salvia sclarea in a shaded, well-ventilated area for approximately 10 days. Once dried, coarsely grind the plant material[14].

  • Apparatus: A Clevenger-type apparatus for hydrodistillation.

  • Procedure:

    • Place a known quantity (e.g., 100 g) of the dried, ground plant material into the distillation flask.

    • Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water.

    • Heat the flask to boiling and collect the distillate over a period of 2 to 4 hours. Longer distillation times (e.g., 4 hours) have been shown to yield a higher percentage of sclareol in the essential oil[7][8].

    • Separate the essential oil from the aqueous distillate using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store in a sealed, dark glass vial at 4°C until analysis.

Solvent extraction typically yields a higher concentration of sclareol compared to hydrodistillation as sclareol has relatively low volatility[10].

  • Plant Material Preparation: Use the steam-distilled, spent plant material from the hydrodistillation process or freshly dried and ground plant material[3].

  • Solvents: n-Hexane, petroleum ether, or ethanol (B145695) (95%)[3][15].

  • Procedure:

    • Initial Extraction (to obtain "concrete"): Macerate the plant material in n-hexane or petroleum ether at room temperature for a specified period (e.g., 2 hours) or perform a continuous extraction in a Soxhlet apparatus[3][15].

    • Filter the extract to remove the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a waxy or semi-solid extract known as "concrete"[15].

    • Purification of Sclareol:

      • Dissolve the concrete in ethanol (e.g., 95%)[1].

      • Cool the ethanolic solution to a low temperature (e.g., -17°C to -20°C) to precipitate waxes and other less soluble impurities[1].

      • Filter the cold solution to remove the precipitated material.

      • The filtrate, which is an ethanolic solution of sclareol, can be further purified by adding activated carbon to remove pigments, followed by another filtration[1].

      • Reduce the ethanol concentration by adding water to precipitate the sclareol[1].

      • Collect the crystalline sclareol by filtration, followed by washing and drying[1].

SFE is a green technology that allows for the selective extraction of sclareol.

  • Plant Material: Dried and ground Salvia sclarea or a "concrete" obtained from a primary solvent extraction[16][17][18].

  • Apparatus: A supercritical fluid extractor.

  • Procedure (for selective extraction from concrete):

    • Load the concrete into the extraction vessel.

    • Perform a multi-step extraction. In the first step, use lower pressure and higher temperature (e.g., 90 bar and 50°C) to selectively extract lighter compounds like monoterpenes and sesquiterpenes[16][18].

    • In the second step, increase the pressure and lower the temperature (e.g., 100 bar and 40°C) to increase the density of the CO₂ and selectively extract sclareol and related diterpenes[16][18].

    • Collect the fractions from each step in separate separators.

Quantification of this compound and Sclareol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the identification and quantification of this compound and sclareol in plant extracts.

  • Sample Preparation:

    • Dilute the essential oil or a redissolved portion of the solvent extract in a suitable volatile solvent such as hexane, ethyl acetate, or dichloromethane to a concentration of approximately 10 µg/mL[19].

    • Filter the diluted sample through a 0.22 µm syringe filter into a GC vial[19].

  • GC-MS Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 7890B GC System or similar.

    • Mass Spectrometer: Agilent 7000C triple-quadrupole MS or similar.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[14][20].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[8][14].

    • Injector: Split/splitless injector at 250°C. A splitless injection is often preferred for trace analysis[21].

    • Oven Temperature Program: An example program could be: initial temperature of 60°C for 3 minutes, then ramp at 3°C/min to 240°C and hold for 10 minutes[22]. The program should be optimized for the specific separation.

    • MS Detector: Electron Impact (EI) ionization at 70 eV. The ion source temperature can be set to 230°C and the transfer line to 280°C[23].

    • Data Acquisition: Scan mode for qualitative analysis to identify compounds based on their mass spectra and retention times. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be used for higher sensitivity and selectivity[23].

  • Quantification:

    • Prepare a series of standard solutions of pure this compound and/or sclareol of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Inject the prepared sample and determine the peak area for this compound and/or sclareol.

    • Calculate the concentration of the analyte in the sample using the calibration curve. The results are typically expressed as a relative percentage of the total extract or essential oil.

Experimental and Analytical Workflow

The general workflow for the extraction and analysis of this compound and sclareol from plant material is depicted in the following diagram.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Salvia sclarea) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction Drying_Grinding->Extraction Hydrodistillation Hydrodistillation Extraction->Hydrodistillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Essential_Oil Essential Oil Hydrodistillation->Essential_Oil Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SFE->Crude_Extract Sample_Prep Sample Preparation (Dilution, Filtration) Essential_Oil->Sample_Prep Crude_Extract->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

General workflow for this compound/sclareol analysis.

Conclusion

Salvia sclarea stands out as the most commercially significant and well-documented natural source of this compound and its immediate precursor, sclareol. The concentration of these valuable diterpenes is highly dependent on the chosen extraction methodology, with solvent-based and supercritical fluid extractions generally yielding higher concentrations than traditional hydrodistillation. The detailed protocols provided in this guide offer a solid foundation for researchers to efficiently extract and accurately quantify these compounds. Further research into other Salvia and Cistus species may reveal additional, potent natural sources of this compound and related labdane (B1241275) diterpenes, opening new avenues for their sustainable production and application in various industries.

References

The Biological Role of Sclarene in Plant Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclarene, a bicyclic diterpene hydrocarbon, serves as a pivotal intermediate in the biosynthesis of a variety of specialized metabolites in plants, most notably sclareol (B1681606). While its direct biological activities are less studied than its more famous derivatives, this compound plays a crucial role in plant defense and adaptation. This technical guide provides a comprehensive overview of the biological role of this compound in plant metabolism, detailing its biosynthesis, regulation, and functions. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

This compound (C₂₀H₃₂) is a naturally occurring diterpene with a labdane (B1241275) skeleton, found in various plant species, including clary sage (Salvia sclarea), from which it derives its name[1]. As a secondary metabolite, this compound is not directly involved in the primary processes of growth and development, such as photosynthesis or respiration[1]. Instead, its significance lies in its role as a key precursor to other bioactive compounds and its likely involvement in the plant's defense mechanisms against a range of biotic and abiotic stresses[1]. Understanding the metabolic pathways and regulatory networks governing this compound production is crucial for applications in agriculture, biotechnology, and the development of novel pharmaceuticals and fragrances.

This compound Biosynthesis

The biosynthesis of this compound originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized primarily through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids[2].

The central precursor for all diterpenes is the C20 molecule, (E,E,E)-geranylgeranyl diphosphate (GGPP). The formation of the bicyclic labdane skeleton of this compound from the linear GGPP molecule is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs)[3][4]:

  • Class II diTPS (e.g., SsLPPS in Salvia sclarea) : This enzyme initiates the cyclization of GGPP through protonation of the terminal double bond, leading to the formation of a bicyclic diphosphate intermediate, typically labda-13-en-8-ol diphosphate (LPP)[3][5].

  • Class I diTPS (e.g., SsSS in Salvia sclarea) : This enzyme subsequently converts the LPP intermediate into the final diterpene product. While the primary product of SsSS is sclareol, the dehydration of sclareol can lead to the formation of this compound[1].

The subcellular localization of these biosynthetic enzymes is the plastids, consistent with the origin of the GGPP precursor from the MEP pathway[1][5].

Sclarene_Biosynthesis cluster_enzymes Enzymatic Steps IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPP MEP_pathway MEP Pathway (Plastid) MEP_pathway->IPP MEP_pathway->DMAPP LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP cyclization ClassII_diTPS Class II diTPS (e.g., SsLPPS) Sclareol Sclareol LPP->Sclareol ClassI_diTPS Class I diTPS (e.g., SsSS) This compound This compound Sclareol->this compound Dehydration Dehydration GCMS_Workflow start Start plant_material Plant Material (e.g., Salvia sclarea) start->plant_material extraction Extraction (Hexane) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Dilution in Hexane) crude_extract->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_analysis Data Analysis (Identification & Quantification) gc_ms_analysis->data_analysis end End data_analysis->end Sclarene_Signaling stress Biotic/Abiotic Stress ros ROS Burst stress->ros ja_sa JA/SA Signaling stress->ja_sa tf_activation Transcription Factor Activation ros->tf_activation ja_sa->tf_activation defense_response Defense Response (e.g., PR gene expression, antimicrobial compounds) ja_sa->defense_response ditps_expression Diterpene Synthase Gene Expression tf_activation->ditps_expression sclarene_biosynthesis This compound Biosynthesis ditps_expression->sclarene_biosynthesis This compound This compound sclarene_biosynthesis->this compound This compound->defense_response Proposed Signaling Role

References

Sclarene: A Comprehensive Technical Guide on its Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sclarene is a naturally occurring diterpene hydrocarbon with a labdane (B1241275) skeleton. It is a significant compound in the fragrance industry, primarily serving as a precursor for the semi-synthesis of the highly valued ambergris substitute, Ambrox®. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and natural product chemistry.

Discovery and History

This compound is found in a variety of plants, most notably in Clary Sage (Salvia sclarea), from which its name is derived. It is also a constituent of other plants, including Podocarpus hallii and is found in the essential oils of some conifer species. While the presence of its close relative, sclareol (B1681606), in Clary Sage has been known for a considerable time, the specific history of the isolation and structure elucidation of this compound itself is not as well-documented in readily available literature. The initial investigations into the chemical constituents of Clary Sage likely led to the discovery of this compound. The structural elucidation would have been accomplished through classical chemical degradation methods and, later, confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

This compound is a viscous, colorless to pale yellow liquid with a characteristic woody and ambery odor. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 511-02-4
Molecular Formula C₂₀H₃₂
Molecular Weight 272.47 g/mol
Boiling Point 149-151 °C at 1.6 Torr
Density 0.940 g/cm³ at 20 °C
Solubility Insoluble in water; soluble in ethanol (B145695) and other organic solvents.
Appearance Colorless to pale yellow viscous liquid
Odor Woody, ambery, with a hint of sage.
¹H NMR (CDCl₃, 400 MHz) δ 0.80 (s, 3H), 0.86 (s, 3H), 0.95 (s, 3H), 1.60 (s, 3H), 4.55 (s, 1H), 4.82 (s, 1H), 4.90-5.05 (m, 2H), 5.75-5.85 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 14.5, 15.6, 19.0, 21.8, 24.2, 33.3, 33.5, 38.9, 39.2, 41.6, 42.1, 55.4, 56.2, 60.1, 106.6, 111.3, 145.4, 148.5

Methods of Production

Isolation from Natural Sources

The primary commercial source of this compound is the essential oil of Salvia sclarea. The isolation process typically involves the following steps:

  • Harvesting : The flowering tops and leaves of the clary sage plant are harvested.

  • Extraction : The plant material is subjected to steam distillation or solvent extraction to obtain the essential oil.[1][2][3]

  • Fractional Distillation : The crude essential oil is then fractionally distilled under reduced pressure to separate the different components. This compound, being a higher boiling point diterpene, is collected in a specific fraction.

  • Chromatographic Purification : For higher purity, the this compound-rich fraction can be further purified using column chromatography on silica (B1680970) gel or alumina.

Chemical Synthesis

While the total synthesis of this compound has been a subject of academic interest, it is not the commercially viable route for its production due to the complexity and cost. The semi-synthesis from more readily available precursors is more common. For instance, this compound can be synthesized from its more abundant relative, sclareol, through dehydration reactions.

Biosynthesis of this compound

The biosynthesis of this compound in plants like Salvia sclarea follows the methylerythritol phosphate (B84403) (MEP) pathway to produce the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[4][5] The subsequent steps are catalyzed by diterpene synthases (diTPSs). While the direct biosynthetic pathway to this compound is not fully elucidated, it is believed to be very similar to that of sclareol, which involves a class II diTPS and a class I diTPS.[5]

A proposed biosynthetic pathway is as follows:

  • Cyclization of GGPP : A class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, labda-13-en-8-yl diphosphate carbocation.

  • Formation of this compound : A subsequent class I diTPS catalyzes the elimination of the diphosphate group and a proton to form the double bonds characteristic of this compound.

sclarene_biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Labda-13-en-8-yl diphosphate carbocation GGPP->Intermediate Class II diTPS This compound This compound Intermediate->this compound Class I diTPS

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Biological Activity

The direct biological activity of pure this compound has not been extensively studied, and there is a lack of quantitative data (e.g., IC₅₀ or MIC values) in the literature. However, extracts of Salvia sclarea and related compounds have shown some biological activities.

Compound/ExtractActivityOrganism/Cell LineQuantitative Data (MIC/IC₅₀)Reference(s)
Salvia sclarea essential oilAntibacterialE. coli, S. aureusNot specified for this compound[6]
Sclareolide (a derivative of this compound)AntibacterialS. aureusNot specified
Ambrox (a derivative of this compound)AntibacterialS. aureusNot specified
Extracts of Salvia tebesana and S. sclareopsisAntibacterial, CytotoxicVarious bacteria and cancer cell linesMICs and IC₅₀s reported for extracts

It is important to note that the activities of the extracts cannot be solely attributed to this compound, as they contain a complex mixture of compounds. Further research is needed to determine the specific biological activities of purified this compound.

Role in Olfactory Signaling

As a fragrance molecule, this compound interacts with the olfactory system to elicit the perception of its characteristic woody and ambery scent. The olfactory signaling pathway is a complex G-protein coupled receptor (GPCR) mediated cascade.[7][8][9]

The proposed mechanism for this compound's odor perception is as follows:

  • Binding to Olfactory Receptors : this compound molecules, upon inhalation, dissolve in the nasal mucus and are transported to the olfactory receptors (ORs) on the cilia of olfactory sensory neurons. This transport may be facilitated by odorant-binding proteins (OBPs).[10][11]

  • Activation of G-protein : The binding of this compound to a specific OR induces a conformational change in the receptor, which in turn activates an olfactory-specific G-protein (Gαolf).[9]

  • Activation of Adenylyl Cyclase : The activated Gαolf subunit dissociates and activates adenylyl cyclase III.

  • cAMP Production : Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Opening of Ion Channels : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.

  • Depolarization and Action Potential : The influx of cations depolarizes the olfactory sensory neuron. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

olfactory_pathway cluster_membrane Olfactory Sensory Neuron Membrane OR Olfactory Receptor (OR) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel CNG Ion Channel Depolarization Depolarization CNG_channel->Depolarization Leads to This compound This compound This compound->OR Binds ATP ATP ATP->AC cAMP->CNG_channel Opens Ions Na⁺, Ca²⁺ Ions->CNG_channel Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Hypothesized olfactory signaling pathway for this compound.

Experimental Protocols

General Protocol for Isolation of this compound from Salvia sclarea

This protocol provides a general outline for the laboratory-scale isolation of this compound. Optimization of specific parameters may be required.

Materials:

  • Dried flowering tops of Salvia sclarea

  • Hexane (B92381) or ethanol (reagent grade)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Steam distillation apparatus

  • Chromatography column

Procedure:

  • Extraction:

    • Steam Distillation: Pack the dried plant material into the steam distillation apparatus. Pass steam through the material to volatilize the essential oil. Collect the distillate and separate the oil from the aqueous phase.

    • Solvent Extraction: Macerate the dried plant material in hexane or ethanol for 24-48 hours at room temperature. Filter the extract and concentrate the solvent using a rotary evaporator to obtain the crude extract.

  • Drying: Dry the obtained essential oil or crude extract over anhydrous sodium sulfate.

  • Fractional Distillation (Optional): For a cleaner separation, the crude oil can be subjected to fractional distillation under reduced pressure to enrich the diterpene fraction.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Load the concentrated extract onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.

Total Synthesis of this compound

Conclusion

This compound is a diterpene of significant industrial importance, primarily due to its role as a precursor in the synthesis of Ambrox®. While its direct biological activities are not yet well-defined, its unique olfactory properties have made it a valuable component in the fragrance industry. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its natural sources and biosynthesis to its physicochemical properties and its interaction with the olfactory system. Further research is warranted to fully elucidate the biological activities of pure this compound and to develop more efficient and sustainable methods for its production.

References

Sclarene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Diterpene Sclarene, Covering its Physicochemical Properties, Biosynthesis, and Relevant Experimental Protocols.

This technical guide provides a comprehensive overview of this compound (CAS No. 511-02-4), a bicyclic diterpene hydrocarbon of significant interest in the fields of fragrance chemistry, natural product synthesis, and potentially, drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological synthesis, and key experimental methodologies.

Physicochemical Properties of this compound

This compound is a diterpene with a labdane (B1241275) skeleton, characterized by the chemical formula C₂₀H₃₂.[1] Its molecular structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 511-02-4[1]
Molecular Formula C₂₀H₃₂[1]
Molecular Weight 272.47 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Woody, amber, dry, cedar[2]
Boiling Point 149-151 °C at 1.6 Torr[1]
Solubility Soluble in ethanol; insoluble in water[3]

Biosynthesis of this compound

This compound is a naturally occurring compound found in various plants, notably in Clary Sage (Salvia sclarea).[4] Its biosynthesis is intricately linked to the production of its precursor, sclareol (B1681606). The pathway begins with the universal precursor for diterpenes, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).[3]

The formation of the labdane skeleton is catalyzed by a two-step process involving two classes of diterpene synthases (diTPSs). A class II diTPS first cyclizes GGPP to form a labdadienyl/copalyl diphosphate (LPP/CPP) intermediate. Subsequently, a class I diTPS catalyzes the conversion of this intermediate to sclareol. This compound is then derived from sclareol, likely through a dehydration reaction.[5]

This compound Biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) LPP_CPP Labdadienyl/Copalyl Diphosphate (LPP/CPP) GGPP->LPP_CPP Class II diTPS Sclareol Sclareol LPP_CPP->Sclareol Class I diTPS (Sclareol Synthase) This compound This compound Sclareol->this compound Dehydration

Biosynthetic pathway of this compound from GGPP.

Experimental Protocols

This section details key experimental protocols relevant to the study of this compound. These methodologies are foundational for its synthesis, analysis, and biological evaluation.

Chemical Synthesis of this compound from Sclareol

While this compound is naturally occurring, it can also be synthesized from its more abundant precursor, sclareol. This is typically achieved through a dehydration reaction.

Protocol:

  • Dissolution: Dissolve sclareol in a suitable aprotic solvent (e.g., toluene (B28343) or hexane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, to the solution.

  • Dehydration: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the organic layer with water to remove any remaining salts. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane).

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent, such as hexane (B92381) or ethyl acetate.

  • GC Conditions:

    • Injector: Set to a temperature of 250 °C.

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Use helium or hydrogen at a constant flow rate.

    • Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: Set to 230 °C.

    • Quadrupole Temperature: Set to 150 °C.

  • Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library.

In Vitro Bioactivity Screening: Cytotoxicity Assay

The potential of this compound as a therapeutic agent can be initially assessed through in vitro cytotoxicity assays against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Logical and Experimental Workflows

The study of this compound and its potential applications often follows a structured workflow, from its synthesis and characterization to the evaluation of its biological activities.

Sclarene_Research_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_bioactivity Bioactivity Screening cluster_development Further Development Sclareol Sclareol Dehydration Dehydration Reaction Sclareol->Dehydration Purification Column Chromatography Dehydration->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Cytotoxicity Cytotoxicity Assays (e.g., MTT) NMR->Cytotoxicity AntiInflammatory Anti-inflammatory Assays NMR->AntiInflammatory Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization AntiInflammatory->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

A typical research workflow for this compound.

This compound is also a key intermediate in the synthesis of Ambrox®, a valuable fragrance ingredient. This relationship highlights its industrial relevance.

Sclarene_to_Ambrox Sclareol Sclareol This compound This compound Sclareol->this compound Dehydration Oxidative_Cleavage Oxidative Cleavage This compound->Oxidative_Cleavage Ambrox Ambrox® Oxidative_Cleavage->Ambrox Reduction & Cyclization

Relationship of this compound to Ambrox® synthesis.

References

Spectroscopic Profile of Sclarene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sclarene (CAS 511-02-4) is a naturally occurring bicyclic diterpene hydrocarbon featuring a labdane (B1241275) skeleton.[1] Its molecular formula is C₂₀H₃₂ with a molecular weight of approximately 272.5 g/mol .[1] As a key biosynthetic precursor to other commercially significant compounds, such as sclareol (B1681606) and Ambrox®, a thorough understanding of its structural characteristics is crucial for researchers in natural product chemistry, biotechnology, and fragrance development. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

Table 1: ¹³C and ¹H NMR Spectroscopic Data for this compound (CDCl₃)
Carbon No.Predicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
139.0 - 40.01.00 - 1.80m
218.0 - 19.01.40 - 1.60m
341.5 - 42.51.10 - 1.50m
433.0 - 34.0-Quaternary C
555.0 - 56.00.80 - 1.00m
624.0 - 25.01.50 - 1.70m
738.0 - 39.01.90 - 2.10m
8148.0 - 149.0-Quaternary C
956.5 - 57.51.20 - 1.40m
1039.5 - 40.5-Quaternary C
1120.0 - 21.01.95 - 2.15m
1239.0 - 40.02.00 - 2.20m
13145.0 - 146.0-Quaternary C
14140.0 - 141.06.20 - 6.40dd, J ≈ 17.5, 10.5 Hz
15110.0 - 111.04.90 - 5.10dd, J ≈ 17.5, 1.5 Hz (trans), J ≈ 10.5, 1.5 Hz (cis)
16112.0 - 113.04.95 - 5.05s
17106.0 - 107.04.50 & 4.85s (each)
1833.0 - 34.00.80 - 0.85s
1921.0 - 22.00.85 - 0.90s
2014.0 - 15.00.65 - 0.70s

Note: Chemical shifts for carbons in sp³ hybridized environments typically range from 0-77 ppm, while sp² carbons (alkenes) appear between 100-150 ppm.[2][3] Proton chemical shifts for alkanes are generally found between 0.8-1.9 ppm, while vinylic protons are more deshielded, appearing between 4.5-7.0 ppm.[4]

Table 2: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3080 - 3095C-H StretchMedium=C-H (Alkenyl)
2850 - 2960C-H StretchStrong-C-H (Alkyl)
1640 - 1650C=C StretchMediumAlkene
1445 - 1465C-H Bend (Scissoring)Medium-CH₂-
1370 - 1385C-H Bend (Rocking)Medium-CH₃
890 - 910C-H Bend (Out-of-plane)Strong=CH₂

Note: The IR spectrum reveals characteristic absorptions for its hydrocarbon structure. The presence of both sp² and sp³ C-H stretches is a key feature, distinguishing the alkenyl and alkyl portions of the molecule. The C=C stretching vibration confirms the presence of double bonds.[5]

Table 3: Mass Spectrometry (MS) Data for this compound
m/z (Mass/Charge Ratio)InterpretationRelative Abundance
272M⁺ (Molecular Ion)Moderate
257[M - CH₃]⁺Moderate
204[M - C₅H₈]⁺ (Retro-Diels-Alder Fragmentation)Strong
137Further fragmentation of C₁₀H₁₆ fragmentStrong (Base Peak)
121Further fragmentationHigh
95Further fragmentationHigh
81Further fragmentationHigh

Note: The molecular ion peak at m/z 272 confirms the molecular weight. Alkenes and cyclic alkanes often undergo characteristic fragmentation patterns, including the loss of small alkyl groups and retro-Diels-Alder reactions.[6][7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. Data is acquired over a spectral width of 0-12 ppm. A sufficient number of scans are collected to ensure a good signal-to-noise ratio, typically 16 to 64 scans, with a relaxation delay of 1-2 seconds between pulses.

  • ¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency (~100 MHz or 125 MHz, respectively). A proton-decoupled spectrum is acquired over a spectral width of 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film. Alternatively, a solution of this compound in a volatile solvent like dichloromethane (B109758) can be deposited on a single salt plate, and the solvent is allowed to evaporate.

  • Instrumentation : An FT-IR (Fourier-Transform Infrared) spectrometer is used for analysis.

  • Data Acquisition : A background spectrum of the clean salt plates (or air) is recorded first. The sample is then placed in the spectrometer's sample holder. The spectrum is typically recorded over the range of 4000 to 600 cm⁻¹.[8] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : this compound is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) is injected into the GC. The GC separates this compound from other components before it enters the mass spectrometer.

  • Instrumentation : A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is commonly used.

  • Ionization : In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Acquisition : The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The data is collected over a mass range of approximately 40-400 amu.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Isolation of this compound (e.g., from Salvia sclarea) B Purification (Chromatography) A->B C Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern B->C Purified Sample D Infrared (IR) Spectroscopy - Functional Groups B->D Purified Sample E NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC) B->E Purified Sample F Data Integration & Analysis C->F D->F E->F G Final Structure Confirmation F->G

References

The In Vivo Function of Sclarene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene, a bicyclic diterpene hydrocarbon with the chemical formula C₂₀H₃₂, is a significant secondary metabolite in a variety of plant species, most notably in clary sage (Salvia sclarea). While it is recognized primarily as a key biosynthetic precursor to the commercially valuable diterpene alcohol sclareol (B1681606), emerging research indicates that this compound itself may possess intrinsic biological functions within the plant. This technical guide provides an in-depth exploration of the known and putative in vivo roles of this compound, its biosynthesis, and the signaling pathways that likely regulate its production. This document is intended to serve as a comprehensive resource for researchers investigating plant secondary metabolism and professionals in drug development exploring natural product pipelines.

Biosynthesis of this compound

This compound is synthesized via the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is the primary route for the biosynthesis of isoprenoid precursors in plastids.[1] The universal precursor for all diterpenes, including this compound, is (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), a 20-carbon molecule.[1]

The biosynthesis of this compound from GGPP is a two-step process catalyzed by two distinct monofunctional diterpene synthases (diTPSs): a class II diTPS and a class I diTPS.[2]

  • Step 1: Cyclization of GGPP. A class II diTPS, labda-13-en-8-ol diphosphate synthase (LPPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).[2]

  • Step 2: Conversion to this compound. While the direct conversion of LPP to this compound is not fully elucidated, it is understood to be a dehydration product of sclareol. Sclareol is produced from LPP by a class I diTPS, sclareol synthase (SS).[1][2] It is hypothesized that this compound can be formed through the dehydration of sclareol.

The subcellular localization of this compound biosynthesis is believed to be in the plastids, as the precursor GGPP is predominantly derived from the plastidial MEP pathway.[1][2] Studies on the diTPSs involved in sclareol biosynthesis in Salvia sclarea have shown that these enzymes possess N-terminal signal sequences that target them to the chloroplast.[1][2]

Sclarene_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) Sclareol Sclareol LPP->Sclareol SsSS (Class I diTPS) This compound This compound Sclareol->this compound Dehydration

Caption: Biosynthetic pathway of this compound from GGPP.

In Vivo Functions of this compound

The in vivo functions of this compound in plants are not yet fully understood, but evidence suggests its involvement in plant defense and potentially in allelopathic interactions. As a secondary metabolite, its production is often linked to the plant's response to environmental stimuli.[1]

Role in Plant Defense

This compound, like many other diterpenes, is likely involved in the plant's defense mechanisms against both biotic and abiotic stressors.[1] The production of such secondary metabolites is a common plant strategy to deter herbivores, pathogens, and to cope with unfavorable environmental conditions.[3]

  • Biotic Stress: The accumulation of diterpenes can act as a deterrent to herbivores due to their taste or toxicity. While direct evidence for this compound's role is limited, the broader class of labdane-type diterpenes has been shown to exhibit antibacterial and antifungal properties.[4]

  • Abiotic Stress: The concentration of this compound in plant tissues can be influenced by environmental factors such as drought, salinity, and UV radiation, suggesting a role in mitigating these stresses.[1] Secondary metabolites can act as antioxidants or stabilizers of cell membranes under stressful conditions.[1]

Allelopathic Potential

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound, as a volatile organic compound, has the potential to act as an allelochemical, influencing the germination and growth of neighboring plants.[1] However, specific studies on the allelopathic activity of this compound are currently lacking.

Quantitative Data on this compound and Related Diterpenes

Direct quantitative data on the in vivo function of this compound is scarce. However, studies on the closely related compound sclareol and the essential oil of Salvia sclarea under stress conditions provide valuable insights.

Table 1: Effect of Abiotic Stress on Essential Oil Yield in Salvia sclarea

Stress ConditionEssential Oil Yield (% of control)Reference
Moderate DroughtIncreased[5]
Severe DroughtDecreased[5]
25 mM NaClIncreased[6]
50 mM NaClDecreased[6]
75 mM NaClDecreased[6]

Table 2: Sclareol Content in Wild vs. Cultivated Salvia sclarea

ConditionSclareol (% of essential oil)Reference
Wild8.7%[7]
Cultivated9.3%[7]

Signaling Pathways

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stresses. The jasmonate signaling pathway is a key regulator of the production of many terpenoids involved in plant defense.

Jasmonate-Mediated Regulation

Methyl jasmonate (MeJA), a key signaling molecule in the jasmonate pathway, has been shown to induce the expression of genes involved in diterpene biosynthesis.[8] It is plausible that MeJA also regulates this compound biosynthesis in Salvia sclarea. The proposed signaling cascade is as follows:

  • Stress Perception: Biotic or abiotic stress triggers the synthesis of jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile).

  • Signal Transduction: JA-Ile binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins.

  • Transcriptional Activation: The degradation of JAZ proteins releases transcription factors (TFs) such as MYC2, which then activate the expression of genes encoding enzymes in the MEP pathway and diterpene synthases, including those involved in this compound biosynthesis.

Sclarene_Signaling cluster_stress Stress (Biotic/Abiotic) Stress JA_Ile JA-Ile Synthesis Stress->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression MEP_Pathway MEP Pathway Genes MYC2->MEP_Pathway Activation diTPS_Genes diTPS Genes (SsLPPS, SsSS) MYC2->diTPS_Genes Activation Sclarene_Biosynthesis This compound Biosynthesis MEP_Pathway->Sclarene_Biosynthesis diTPS_Genes->Sclarene_Biosynthesis

Caption: Hypothetical jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue using GC-MS

This protocol describes a general method for the extraction and quantification of this compound from plant tissues, adapted from methods used for other diterpenes.[9][10][11]

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves, flowers of Salvia sclarea)

  • Liquid nitrogen

  • Mortar and pestle

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • This compound standard

Procedure:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh approximately 1 g of the powdered tissue into a glass vial.

    • Add 10 mL of n-hexane to the vial.

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 15 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Purification:

    • Carefully transfer the supernatant to a new glass vial.

    • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

    • Filter the extract through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the oven temperature program to achieve good separation of this compound from other components. A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in full scan mode to identify this compound based on its mass spectrum and retention time compared to a pure standard.

    • For quantification, create a calibration curve using a series of this compound standards of known concentrations.

In Vivo Functional Analysis of this compound in Plant Defense

This protocol outlines a hypothetical experiment to investigate the role of this compound in plant defense against a fungal pathogen.

Materials:

  • Arabidopsis thaliana plants (wild-type)

  • This compound solution (dissolved in a minimal amount of ethanol (B145695) and diluted in water containing a surfactant like Tween-20)

  • Control solution (water with the same concentration of ethanol and Tween-20)

  • Fungal pathogen spores (e.g., Botrytis cinerea)

  • Sterile water

  • Pipettes

  • Growth chambers

Procedure:

  • Plant Treatment:

    • Grow Arabidopsis thaliana plants to the 4-6 leaf stage.

    • Divide the plants into two groups: treatment and control.

    • Apply the this compound solution to the leaves of the treatment group using a fine sprayer until runoff.

    • Apply the control solution to the leaves of the control group in the same manner.

    • Allow the plants to dry for 24 hours in the growth chamber.

  • Pathogen Inoculation:

    • Prepare a spore suspension of the fungal pathogen in sterile water.

    • Inoculate both the treatment and control plants by placing a droplet of the spore suspension onto the center of each leaf.

    • Maintain high humidity for the first 24 hours post-inoculation to facilitate infection.

  • Data Collection and Analysis:

    • Monitor the plants daily for the development of disease symptoms (e.g., lesion size).

    • At 3-5 days post-inoculation, measure the lesion diameter on the leaves of both groups.

    • Statistically analyze the data to determine if this compound treatment significantly reduces disease severity compared to the control.

    • Additionally, tissue can be harvested at different time points to analyze the expression of defense-related genes using RT-qPCR.

Experimental_Workflow cluster_plant_prep Plant Preparation cluster_treatment Treatment Application cluster_inoculation Pathogen Inoculation cluster_analysis Data Analysis Plant_Growth Grow Arabidopsis to 4-6 leaf stage Sclarene_Treatment Apply this compound Solution Plant_Growth->Sclarene_Treatment Control_Treatment Apply Control Solution Plant_Growth->Control_Treatment Pathogen_Inoculation Inoculate with Fungal Spores Sclarene_Treatment->Pathogen_Inoculation Control_Treatment->Pathogen_Inoculation Lesion_Measurement Measure Lesion Size Pathogen_Inoculation->Lesion_Measurement Gene_Expression Analyze Defense Gene Expression (RT-qPCR) Pathogen_Inoculation->Gene_Expression

Caption: Experimental workflow for in vivo functional analysis of this compound.

Conclusion and Future Directions

This compound is an important diterpene in plants, serving as a key precursor to sclareol and likely playing a direct role in plant defense and other ecological interactions. While our understanding of its biosynthesis is advancing, the specific in vivo functions and the signaling pathways that regulate its production and are triggered by its presence require further investigation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future research in this area. Elucidating the precise roles of this compound could open new avenues for developing pest-resistant crops and for the discovery of novel bioactive compounds for pharmaceutical and other applications. Future research should focus on quantifying this compound levels in response to a wider range of specific stressors, identifying the transcription factors that directly regulate this compound biosynthetic genes, and characterizing the downstream effects of this compound on plant physiology and gene expression.

References

Sclarene's Role in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sclarene, a bicyclic diterpene hydrocarbon, is a key secondary metabolite in a variety of plants, most notably clary sage (Salvia sclarea). While its role as a precursor to the commercially significant diterpene alcohol, sclareol (B1681606), is well-established, its intrinsic function within the plant's defense arsenal (B13267) is an area of growing interest. This technical guide provides a comprehensive overview of this compound's involvement in plant defense mechanisms, detailing its biosynthesis, the signaling pathways that regulate its production, and its potential as a direct defense compound. This document synthesizes current knowledge, presents quantitative data where available, and provides detailed experimental protocols to facilitate further research in this domain.

Introduction

Plants, as sessile organisms, have evolved a sophisticated array of chemical defenses to protect themselves from a myriad of biotic and abiotic stresses. Among these defenses, secondary metabolites play a pivotal role, acting as toxins, repellents, or antinutritive compounds against herbivores and pathogens. This compound (C₂₀H₃₂) belongs to the diterpene class of secondary metabolites and is a precursor to sclareol, a compound with known anti-cancer, anti-inflammatory, and anti-pathogenic properties[1]. The production of this compound, like many other secondary metabolites, is often induced in response to environmental cues, suggesting its participation in the plant's adaptive defense strategies[1]. This guide delves into the core aspects of this compound's defensive role, providing a technical resource for the scientific community.

This compound Biosynthesis: A Two-Step Enzymatic Cascade

The biosynthesis of this compound is a multi-step process that occurs within the plastids of plant cells, primarily utilizing the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway to generate its universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP)[1][2]. The conversion of GGPP to this compound is catalyzed by the sequential action of two monofunctional diterpene synthases (diTPSs)[2][3].

Step 1: Cyclization of GGPP by a Class II diTPS

The first committed step is the protonation-initiated cyclization of the linear GGPP molecule into a bicyclic intermediate. In Salvia sclarea, this reaction is catalyzed by a labdapolyene diphosphate synthase (SsLPPS), a Class II diTPS. SsLPPS primarily produces labda-13-en-8-ol diphosphate (LPP)[2][3].

Step 2: Conversion to this compound by a Class I diTPS

The LPP intermediate is then acted upon by a Class I diTPS, sclareol synthase (SsSS). This enzyme facilitates the removal of the diphosphate group and subsequent chemical rearrangement to form sclareol[2][3]. This compound is a dehydration product of sclareol, though the precise enzymatic control of this final step is not fully elucidated[1].

Sclarene_Biosynthesis cluster_pathway This compound Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) Sclareol Sclareol LPP->Sclareol SsSS (Class I diTPS) This compound This compound Sclareol->this compound Dehydration

Regulation of this compound Production: A Response to Stress

The synthesis of this compound, as a secondary metabolite, is tightly regulated and often induced in response to both biotic and abiotic stresses. This regulation primarily occurs at the transcriptional level, with signaling molecules activating the expression of the genes encoding the biosynthetic enzymes.

The Jasmonate Signaling Pathway

The jasmonate signaling pathway, mediated by jasmonic acid (JA) and its derivatives like methyl jasmonate (MeJA), is a central regulator of plant defense responses against herbivores and necrotrophic pathogens. Studies on Salvia sclarea have demonstrated that the application of MeJA leads to the transcriptional activation of genes involved in the MEP-derived isoprenoid pathway, which provides the precursors for diterpene synthesis[4]. This elicitation results in the accumulation of abietane (B96969) diterpenes, a class of compounds related to this compound. Furthermore, transcriptome analysis of Salvia sclarea treated with MeJA revealed differential expression of numerous genes involved in secondary metabolite biosynthesis, including those related to terpenoid production[1][3]. This strongly suggests that the jasmonate pathway plays a crucial role in upregulating this compound biosynthesis as a defense response.

Crosstalk with Salicylic (B10762653) Acid and Ethylene (B1197577)

The salicylic acid (SA) and ethylene (ET) signaling pathways are also key players in plant defense, primarily against biotrophic pathogens and in response to various stresses, respectively. While direct evidence linking SA and ET to the regulation of this compound biosynthesis is currently limited, extensive crosstalk exists between the JA, SA, and ET pathways. For instance, SA has been shown to antagonize JA-responsive gene expression in some plant species, which could potentially modulate this compound production[5][6]. Conversely, ethylene production can be induced by mechanical stress, a trigger for many defense responses[7]. Further research is needed to elucidate the precise roles of SA and ET in modulating this compound biosynthesis in response to specific threats.

Signaling_Pathways cluster_stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Pathway Stress->JA Induces SA Salicylic Acid (SA) Pathway Stress->SA ET Ethylene (ET) Pathway Stress->ET JA->SA JA->ET Genes This compound Biosynthesis Genes (SsLPPS, SsSS) JA->Genes Activates Transcription SA->JA Antagonizes ET->JA This compound This compound Accumulation Genes->this compound

This compound's Role in Direct Defense: Quantitative Insights

While this compound's precursor role to the bioactive compound sclareol is well-documented, direct evidence of this compound's own defensive properties is still emerging. The majority of quantitative data on antifungal and anti-herbivore activities has focused on sclareol and its derivatives.

Antifungal and Antibacterial Activity

Studies on sclareol have demonstrated its antifungal activity against various plant pathogens. For instance, sclareol exhibited inhibitory activity against the mycelial growth of Botrytis cinerea, a common necrotrophic fungus, with a reported IC50 value of 237.6 µg/mL. Although this provides an indirect indication of the potential bioactivity of the this compound chemical backbone, specific quantitative data for this compound against a range of plant pathogens is a critical area for future research.

Table 1: Antifungal Activity of Sclareol

CompoundFungal SpeciesActivity MetricValueReference
SclareolBotrytis cinereaIC50237.6 µg/mL[8]

Note: Data for this compound is not currently available in the reviewed literature.

Anti-herbivore Activity

Diterpenes, as a class, are known to possess insect antifeedant properties. While specific studies quantifying the antifeedant activity of this compound against insect herbivores are lacking, research on related clerodane diterpenes from various plant species, including Salvia, has demonstrated their effectiveness in deterring feeding by larvae of Tenebrio molitor[9]. The antifeedant activity is often structure-dependent, highlighting the need for direct bioassays with this compound to determine its specific role in deterring herbivory.

Experimental Protocols

To facilitate further investigation into the role of this compound in plant defense, this section provides detailed methodologies for key experiments.

Extraction and Quantification of this compound

This protocol is adapted from methods used for sclareol and other terpenes in Salvia sclarea[10][11][12].

Objective: To extract and quantify this compound from Salvia sclarea plant material.

Materials:

  • Fresh or dried Salvia sclarea leaves or flowers

  • Hexane (B92381) (HPLC grade)

  • Internal standard (e.g., camphor (B46023) or a commercially available deuterated this compound standard)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Rotary evaporator

  • Grinder or mortar and pestle

Procedure:

  • Sample Preparation: Grind the plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a flask.

    • Add 10 mL of hexane containing a known concentration of the internal standard.

    • Macerate the mixture at room temperature for 24 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through a funnel containing anhydrous sodium sulfate to remove solid debris and residual water.

    • Concentrate the filtrate to approximately 1 mL using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the amount of this compound by comparing the peak area of this compound to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of a this compound standard.

Sclarene_Quantification_Workflow Start Plant Material (Salvia sclarea) Grind Grinding Start->Grind Extract Hexane Extraction (with Internal Standard) Grind->Extract Filter Filtration & Concentration Extract->Filter GCMS GC-MS Analysis Filter->GCMS Quantify Quantification GCMS->Quantify

In Vitro Enzyme Assays for SsLPPS and SsSS

This protocol is based on the functional characterization of SsLPPS and SsSS[3].

Objective: To determine the enzymatic activity of recombinant SsLPPS and SsSS.

Materials:

  • Purified recombinant SsLPPS and SsSS proteins

  • Geranylgeranyl diphosphate (GGPP)

  • Assay buffer: 50 mM HEPES (pH 7.0), 10 µM MgCl₂, 5% glycerol

  • Calf intestinal alkaline phosphatase (for SsLPPS assay)

  • Hexane

  • GC-MS system

Procedure for SsLPPS (Class II diTPS) Assay:

  • Set up a 500 µL reaction mixture containing 50 mM HEPES (pH 7.0), 10 µM MgCl₂, 5% glycerol, 20 µg of purified SsLPPS protein, and 20 µM GGPP.

  • Incubate the reaction at 30°C for 1 hour with gentle shaking.

  • To analyze the diphosphate products, dephosphorylate them by adding 7 U of calf intestinal alkaline phosphatase and incubating for 16 hours at 37°C.

  • Extract the reaction products with an equal volume of hexane.

  • Analyze the hexane extract by GC-MS to identify the resulting diterpene alcohols.

Procedure for Coupled SsLPPS and SsSS (Class I diTPS) Assay:

  • Set up a 500 µL reaction mixture as described above, but include both 20 µg of SsLPPS and 20 µg of SsSS.

  • Incubate the reaction at 30°C for 1 hour with gentle shaking.

  • Extract the reaction products with an equal volume of hexane.

  • Analyze the hexane extract by GC-MS to identify sclareol.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression levels of SsLPPS and SsSS genes in response to elicitor treatment.

Materials:

  • Salvia sclarea plant material (e.g., leaves) treated with an elicitor (e.g., methyl jasmonate) and untreated controls.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Gene-specific primers for SsLPPS, SsSS, and a reference gene (e.g., actin).

Procedure:

  • RNA Extraction: Extract total RNA from the plant material using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for the target and reference genes.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion and Future Directions

This compound, a key intermediate in the biosynthesis of sclareol in Salvia sclarea and other plants, is emerging as a potentially significant player in plant chemical defense. Its production is localized in the plastids and is catalyzed by a two-step enzymatic process involving SsLPPS and SsSS. The upregulation of terpenoid biosynthesis genes in Salvia sclarea in response to methyl jasmonate treatment strongly implicates the jasmonate signaling pathway in the regulation of this compound production as a defense mechanism.

However, a significant gap remains in our understanding of the direct defensive capabilities of this compound. Future research should prioritize:

  • Quantitative bioassays: Determining the IC50 and MIC values of pure this compound against a range of relevant plant pathogens (fungi and bacteria).

  • Anti-herbivore studies: Conducting feeding preference and no-choice bioassays with various insect herbivores to quantify the antifeedant or toxic effects of this compound.

  • Signaling pathway elucidation: Investigating the specific roles of salicylic acid and ethylene signaling in the regulation of SsLPPS and SsSS gene expression in response to different biotic stresses.

  • In planta functional analysis: Utilizing techniques such as virus-induced gene silencing (VIGS) to downregulate this compound biosynthesis in Salvia sclarea and assessing the impact on resistance to pathogens and herbivores.

By addressing these research questions, a more complete picture of this compound's role in the intricate web of plant defense will emerge, potentially opening new avenues for the development of novel, plant-derived crop protection agents and pharmaceuticals.

References

An In-depth Technical Guide on Diterpene Synthases Involved in Sclarene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclarene, a bicyclic diterpene, is a valuable precursor for the synthesis of the fragrance ingredient Ambrox®. Its production in nature, primarily in clary sage (Salvia sclarea), is catalyzed by a series of diterpene synthases. This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis of this compound's immediate precursor, sclareol (B1681606). It details their catalytic functions, presents available quantitative kinetic data, and outlines the experimental protocols for their characterization. Furthermore, this guide illustrates the biosynthetic pathway and the regulatory influence of jasmonate signaling on this process through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and biotechnological application of these important enzymes.

Introduction

This compound is a naturally occurring diterpene hydrocarbon with a labdane (B1241275) skeleton. It is of significant commercial interest as the direct biological precursor to sclareol, a key starting material for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry. The biosynthesis of sclareol, and consequently this compound, from the universal diterpene precursor geranylgeranyl diphosphate (B83284) (GGPP) is a multi-step enzymatic process primarily characterized in the plant Salvia sclarea (clary sage).[1][2] Understanding the enzymes that catalyze this transformation is crucial for developing biotechnological production platforms for this compound and sclareol, offering a more sustainable and reliable supply chain compared to traditional agricultural extraction.

This guide focuses on the diterpene synthases (diTPSs) at the core of sclareol biosynthesis, providing a technical deep-dive into their function, kinetics, and the methodologies used for their investigation.

Core Diterpene Synthases in Sclareol Biosynthesis

The conversion of GGPP to sclareol in Salvia sclarea is a two-step process catalyzed by two distinct, monofunctional diterpene synthases: a class II diTPS and a class I diTPS.[1][3]

  • Class II Diterpene Synthase: Labda-13-en-8-ol Diphosphate Synthase (SsLPPS) SsLPPS initiates the biosynthetic cascade by catalyzing the protonation-dependent cyclization of the linear substrate GGPP. This reaction forms a bicyclic diphosphate intermediate, labda-13-en-8-ol diphosphate (LPP).[1][3] SsLPPS can also produce minor amounts of (9S,10S)-copalyl diphosphate (CPP).[1]

  • Class I Diterpene Synthase: Sclareol Synthase (SsSS) The intermediate LPP is then utilized by the class I diTPS, sclareol synthase (SsSS). SsSS catalyzes the ionization of the diphosphate group from LPP, followed by a reaction with water to yield the final product, sclareol.[1][3] If CPP is used as a substrate, SsSS produces manool.[1]

This compound is subsequently formed through the dehydration of sclareol.

Quantitative Enzyme Data

The kinetic parameters of the core diterpene synthases involved in sclareol production are essential for understanding their efficiency and for metabolic engineering efforts. The following table summarizes the available quantitative data for sclareol synthase from Salvia sclarea.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Sclareol Synthase (SsSS)Labda-13-en-8-ol diphosphate (LPP)7 ± 20.53 ± 0.047.6 x 104Jia et al.

Signaling Pathway: Regulation by Jasmonates

The biosynthesis of terpenoids, including sclareol, in plants is often regulated by phytohormones in response to environmental stimuli. Methyl jasmonate (MeJA), a key signaling molecule in plant defense, has been shown to influence the production of diterpenes in Salvia sclarea.[4][5] Elicitation with MeJA leads to the transcriptional activation of genes in the plastidial methylerythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of GGPP, the precursor for sclareol.[4] This upregulation of the MEP pathway genes, including DXS2, DXR, and GGPPS, as well as the diterpene synthase gene CPPS, suggests a coordinated regulatory network that enhances the production of diterpenoid precursors.[4]

The following diagram illustrates the proposed jasmonate signaling pathway leading to the expression of diterpene synthase genes.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_ja_biosynthesis Jasmonate Biosynthesis cluster_signal_transduction Signal Transduction cluster_gene_expression Gene Expression Environmental Stimulus Environmental Stimulus Linolenic Acid Linolenic Acid Environmental Stimulus->Linolenic Acid JA-Ile JA-Ile Linolenic Acid->JA-Ile Biosynthesis Pathway COI1 COI1 JA-Ile->COI1 binds JAZ JAZ COI1->JAZ promotes degradation of MYC2 MYC2 JAZ->MYC2 represses MEP Pathway Genes MEP Pathway Genes MYC2->MEP Pathway Genes activates Diterpene Synthase Genes\n(SsLPPS, SsSS) Diterpene Synthase Genes (SsLPPS, SsSS) MYC2->Diterpene Synthase Genes\n(SsLPPS, SsSS) activates

Jasmonate signaling pathway regulating diterpene synthase gene expression.

Sclareol Biosynthetic Pathway

The enzymatic conversion of GGPP to sclareol is a two-step process localized in the chloroplasts of Salvia sclarea cells.[1] The following diagram outlines this biosynthetic pathway.

Sclareol_Biosynthesis cluster_path GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP     SsLPPS SsLPPS (Class II diTPS) GGPP->SsLPPS Sclareol Sclareol LPP->Sclareol     SsSS SsSS (Class I diTPS) LPP->SsSS This compound This compound Sclareol->this compound     Dehydration Dehydration Sclareol->Dehydration SsLPPS->LPP SsSS->Sclareol Dehydration->this compound

Biosynthetic pathway from GGPP to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of diterpene synthases for this compound/sclareol production.

Heterologous Expression and Purification of Diterpene Synthases

A common method for obtaining active diterpene synthases for in vitro characterization is through heterologous expression in Escherichia coli.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the coding sequences of SsLPPS and SsSS with codon optimization for E. coli expression. Clone the genes into an expression vector (e.g., pET28a) containing an N-terminal His6-tag for affinity purification.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-18°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange:

    • Desalt and exchange the buffer of the purified protein into a storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

In Vitro Diterpene Synthase Activity Assay

This protocol describes a coupled enzyme assay to produce and detect sclareol from GGPP in vitro.

Protocol:

  • Reaction Mixture Preparation: In a glass vial, prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 1 mM DTT)

    • Purified SsLPPS (final concentration ~5 µg)

    • Purified SsSS (final concentration ~5 µg)

    • GGPP (final concentration 50-100 µM)

    • Bring the total reaction volume to 500 µL with assay buffer.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., 50 mM EDTA).

    • Extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the organic (upper) phase to a new glass vial.

    • Repeat the extraction step twice.

  • Sample Preparation for GC-MS:

    • Combine the organic extracts and dry them down under a gentle stream of nitrogen.

    • Resuspend the dried residue in a small volume (e.g., 100 µL) of hexane or ethyl acetate (B1210297) for GC-MS analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general parameters for the analysis of sclareol and this compound.

Protocol:

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 5°C/min.

      • Hold at 240°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization (EI) Energy: 70 eV

    • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify sclareol and this compound by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

    • For quantitative analysis, generate a calibration curve using a series of standard solutions of known concentrations.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the discovery and characterization of diterpene synthases involved in this compound production.

Experimental_Workflow Transcriptome Analysis\n(e.g., from Salvia sclarea) Transcriptome Analysis (e.g., from Salvia sclarea) Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis\n(e.g., from Salvia sclarea)->Candidate Gene Identification Gene Cloning and Vector Construction Gene Cloning and Vector Construction Candidate Gene Identification->Gene Cloning and Vector Construction Heterologous Expression\n(e.g., E. coli, Yeast) Heterologous Expression (e.g., E. coli, Yeast) Gene Cloning and Vector Construction->Heterologous Expression\n(e.g., E. coli, Yeast) Protein Purification Protein Purification Heterologous Expression\n(e.g., E. coli, Yeast)->Protein Purification In Vitro Enzyme Assays In Vitro Enzyme Assays Protein Purification->In Vitro Enzyme Assays Structural Biology\n(Crystallography, Cryo-EM) Structural Biology (Crystallography, Cryo-EM) Protein Purification->Structural Biology\n(Crystallography, Cryo-EM) Product Analysis (GC-MS) Product Analysis (GC-MS) In Vitro Enzyme Assays->Product Analysis (GC-MS) Kinetic Analysis Kinetic Analysis Product Analysis (GC-MS)->Kinetic Analysis Metabolic Engineering Metabolic Engineering Kinetic Analysis->Metabolic Engineering Structural Biology\n(Crystallography, Cryo-EM)->Metabolic Engineering

Workflow for diterpene synthase discovery and characterization.

Conclusion

The diterpene synthases SsLPPS and SsSS from Salvia sclarea represent the core enzymatic machinery for the production of sclareol, the direct precursor to this compound. This guide has provided a detailed overview of their function, available kinetic data, and the experimental protocols necessary for their study. The elucidation of the jasmonate signaling pathway's role in regulating their expression opens avenues for targeted crop improvement and the development of elicited plant cell cultures for enhanced production. The methodologies and data presented herein serve as a valuable resource for researchers aiming to further unravel the complexities of diterpene biosynthesis and for professionals in the fragrance and pharmaceutical industries seeking to leverage these biocatalysts for sustainable chemical production. Future research should focus on obtaining the kinetic parameters for SsLPPS to complete our quantitative understanding of this important biosynthetic pathway.

References

Methodological & Application

Application Note: High-Yield Sclarene Extraction Protocols from Salvia sclarea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sclarene, a labdane (B1241275) diterpene alcohol, is a high-value natural product primarily sourced from clary sage (Salvia sclarea L.). It serves as a crucial precursor for the semi-synthesis of Ambroxide, a key ingredient in the fragrance industry used to create ambergris-like scents[1]. Research has shown that this compound is not efficiently extracted through traditional steam distillation of the essential oil. Instead, it accumulates in a crystalline form on the epicuticle of the plant, particularly on the calyces[2][3]. This localization makes direct solid-liquid extraction or supercritical fluid extraction significantly more effective for obtaining high yields. This document provides detailed protocols for these two primary methods, a comparison of their efficacy, and methods for quantification.

Comparative Summary of Extraction Methodologies

Direct solvent extraction and Supercritical Fluid Extraction (SFE) are the most viable methods for industrial and research-scale this compound production. Steam distillation, while common for essential oils, results in extremely low yields of this compound as the compound remains largely in the plant biomass[2][3].

Table 1: Comparison of this compound Extraction Parameters

ParameterSolid-Liquid Extraction (Hexane)Supercritical Fluid Extraction (CO₂)Steam Distillation
Principle Dissolution of this compound into an organic solvent.Dissolution into supercritical CO₂, with tunable selectivity.Volatilization with steam.
Typical Solvent n-Hexane, Petroleum Ether, Ethanol[2][4][5]Supercritical CO₂ (SC-CO₂), often with a co-solvent like ethanol[6].Water (Steam)
Plant Material Dried, crushed inflorescences or post-distillation "straw"[2][3].Dried, ground plant material or a pre-extracted "concrete"[7][8][9].Fresh or dried inflorescences[2][3].
Key Parameters Ambient to moderate temperature (e.g., 70°C)[5]; Soaking time (e.g., overnight)[2][3].Step 1 (Volatiles): 90 bar, 50°C. Step 2 (this compound): 100 bar, 40°C[7][8][9].N/A (Boiling point of water).
Reported Yield ~1.5% (from dry straw)[2][3].Up to 50% this compound concentration in the extract from plant material[9]. Yields of 6.0% to 9.3% from "concrete"[7][8].~0.01% (in the essential oil)[2][3].
Selectivity Co-extracts other non-polar compounds.High; can be tuned to fractionate different compound classes[8][9].Low for this compound; high for volatile terpenes.
Post-Processing Solvent evaporation, recrystallization, or molecular distillation required[4][5].Minimal; CO₂ evaporates upon depressurization. Further purification may be needed[10].Separation of oil from hydrosol.

Experimental Workflow Overview

The general process for obtaining purified this compound involves harvesting the plant material, selecting an appropriate extraction method, purifying the crude extract, and performing analytical quantification.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction (Alternative Routes) cluster_2 Phase 3: Purification & Analysis Harvest Harvest Salvia sclarea (Full Bloom Stage) Dry Drying & Crushing Inflorescences Harvest->Dry SLE Solid-Liquid Extraction (e.g., Hexane) Dry->SLE SFE Supercritical Fluid Extraction (SC-CO₂) Dry->SFE Purify_SLE Solvent Removal & Recrystallization/Distillation SLE->Purify_SLE Purify_SFE Depressurization & Fraction Collection SFE->Purify_SFE Analysis Purity Analysis (GC-MS) Purify_SLE->Analysis Purify_SFE->Analysis Final Purified this compound Crystals Analysis->Final

Caption: General workflow for this compound production from Salvia sclarea.

Protocol 1: Solid-Liquid Extraction (SLE) with Hexane (B92381)

This protocol describes a standard laboratory-scale method for extracting this compound based on industrial practices that yield high recovery[2][3].

1. Materials and Reagents

  • Dried Salvia sclarea inflorescences or post-distillation straw, coarsely ground.

  • n-Hexane (ACS grade or higher).

  • Anhydrous sodium sulfate (B86663).

  • Extraction vessel (e.g., large glass beaker or flask).

  • Magnetic stirrer and stir bar or orbital shaker.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Rotary evaporator.

  • Crystallization dish.

2. Extraction Procedure

  • Weigh 100 g of the dried, ground plant material and place it into the extraction vessel.

  • Add 1 L of n-hexane to the vessel to fully submerge the plant material.

  • Cover the vessel to prevent solvent evaporation and stir the mixture at room temperature (20-25°C) for 12-24 hours. Soaking overnight at 4°C is also an effective method[2][3].

  • Separate the biomass from the solvent by vacuum filtration through a Büchner funnel. Wash the retained plant material with an additional 200 mL of fresh n-hexane to recover residual extract.

  • Combine the filtrate portions. The resulting solution is the crude hexane extract.

3. Solvent Removal and Crude Purification

  • Dry the crude extract over anhydrous sodium sulfate and filter to remove the drying agent.

  • Concentrate the extract using a rotary evaporator at 40°C under reduced pressure until the hexane is fully removed. This will yield a waxy, crystalline syrup or "concrete".

  • For further purification, dissolve the crude syrup in a minimal amount of hot hexane (approximately 3 parts hexane to 1 part syrup).

  • Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote crystallization.

  • Collect the this compound crystals by filtration and wash with a small amount of cold hexane.

  • Dry the crystals under vacuum. The expected yield from post-distillation straw is approximately 1.5% by weight[2][3].

Protocol 2: Selective Supercritical Fluid Extraction (SFE)

This protocol outlines a two-step SFE process designed to first remove volatile essential oil components and then selectively extract the less volatile this compound, resulting in a higher purity extract[7][8][9]. This method is particularly effective when starting with a pre-made hexane "concrete" but can be adapted for direct extraction from plant material.

1. Instrumentation and Materials

  • Supercritical fluid extraction system equipped with an extraction vessel, CO₂ pump, co-solvent pump, and at least one separator.

  • Dried, ground Salvia sclarea or a pre-extracted "concrete".

  • Supercritical grade CO₂.

  • Co-solvent (optional, e.g., ethanol)[6].

2. SFE Procedure

  • Load the extraction vessel with the prepared plant material or concrete.

  • Step 1: Volatiles Fractionation.

    • Set the system parameters to a lower pressure and higher temperature to favor the extraction of lighter compounds (monoterpenes, sesquiterpenes).

    • Pressure: 90 bar[7][8][9].

    • Temperature: 50°C[7][8][9].

    • Pump SC-CO₂ through the vessel at a constant flow rate (e.g., 0.8 kg/h ) and collect the extract in the first separator. Continue this step until the extraction yield plateaus.

  • Step 2: this compound Extraction.

    • Adjust the system parameters to increase the solvent power of the SC-CO₂ for extracting diterpenes.

    • Pressure: 100 bar[7][8][9].

    • Temperature: 40°C[7][8][9].

    • Continue pumping SC-CO₂ through the same plant material. The this compound-rich fraction will now be extracted.

    • Collect the extract in a separate fraction collector or in the same separator after cleaning. The extract will be a highly concentrated this compound product.

  • Collection and Depressurization.

    • Upon completion, carefully depressurize the system. The CO₂ will turn to gas and evaporate, leaving the solvent-free extract. The this compound-rich fraction will appear as a pale, waxy solid.

Logical Framework for Method Selection

Choosing between SLE and SFE depends on project goals such as desired purity, available equipment, environmental considerations, and scale.

G Start Start: this compound Extraction Required Purity High Selectivity & Purity Required? Start->Purity Equip SFE Equipment Available? Purity->Equip Yes Scale Large Industrial Scale? Purity->Scale No Equip->Scale No SFE_Path Select Supercritical Fluid Extraction (SFE) Equip->SFE_Path Yes Scale->SFE_Path No SLE_Path Select Solid-Liquid Extraction (SLE) Scale->SLE_Path Yes SFE_Path->End1 Yields high-purity extract, 'green' solvent. SLE_Path->End2 Robust, lower capital cost, requires solvent handling.

Caption: Decision tree for selecting a this compound extraction method.

Protocol 3: Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying this compound in extracts.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the crude or purified extract into a vial.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., n-hexane or ethyl acetate) to create a 1 mg/mL stock solution.

  • If necessary, perform serial dilutions to bring the concentration within the calibration range of the instrument.

  • For quantitative analysis, add an internal standard (e.g., camphor (B46023) at 20 mg/L) to both the sample and calibration standards[2][3].

2. GC-MS Parameters

  • GC System: Agilent GC-MS or equivalent.

  • Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[11].

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[9].

  • Injector: Splitless mode, 280°C[9].

  • Oven Program:

    • Initial temperature 40-60°C, hold for 1-6 minutes.

    • Ramp at 2°C/min to 270°C, hold for 10 minutes[9].

  • MS Detector:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40–650 amu[9].

    • Ion Source Temperature: 230°C.

3. Data Analysis

  • Identify the this compound peak by comparing its retention time and mass spectrum with a certified reference standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it against a calibration curve prepared from the reference standard. The purity of the extract can be expressed as a percentage of the total peak area. In purified samples, this compound can represent over 84% of the total peak area[2][3].

References

Application Note: Quantification of Sclarene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sclarene is a naturally occurring diterpene found in various plants, notably in species of Salvia. It is a valuable precursor in the fragrance and flavor industry and is of interest for its potential biological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and essential oils, is crucial for quality control, research, and development purposes. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. The methodology provides high sensitivity and selectivity, making it suitable for the analysis of complex samples.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from a liquid or semi-solid matrix (e.g., essential oil, plant extract).

  • Materials:

    • This compound analytical standard (≥95% purity)

    • Internal Standard (IS), e.g., Cedrene or a similar stable hydrocarbon not present in the sample.

    • Hexane (B92381) (GC grade, ≥99.5% purity)

    • Anhydrous Sodium Sulfate (B86663)

    • 2 mL amber glass vials with PTFE-lined screw caps

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Weighing: Accurately weigh approximately 100 mg of the sample (e.g., essential oil) into a 10 mL volumetric flask.

    • Internal Standard Spiking: Add a known concentration of the internal standard to the sample. The concentration should be chosen to be within the linear range of the calibration curve.

    • Dilution: Add hexane to the flask to a final volume of 10 mL.

    • Homogenization: Vortex the mixture for 1 minute to ensure it is thoroughly mixed.

    • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Clarification: Centrifuge the sample at 3,000 rpm for 5 minutes to pellet any suspended particles.

    • Transfer: Carefully transfer the supernatant to a 2 mL amber glass vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization for specific instrumentation and sample types.

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless or Split (e.g., 20:1), depending on the sample concentration.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Ions to Monitor (this compound, C20H32, MW: 272.5):

      • Quantifier Ion: To be determined from the mass spectrum of a this compound standard (a prominent, high m/z fragment is recommended).

      • Qualifier Ions: Two other characteristic fragment ions.

      • (Note: Based on the structure of this compound, characteristic ions may arise from fragmentation of the decalin ring system or the side chain. It is essential to acquire a full scan mass spectrum of a pure this compound standard to determine the most appropriate ions for SIM.)

3. Calibration and Quantification

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples (e.g., 1-100 µg/mL).

  • Internal Standard: Spike each calibration standard with the internal standard at the same concentration used for the samples.

  • Calibration Curve: Inject the calibration standards and plot the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound. Perform a linear regression to obtain the calibration equation and correlation coefficient (R²).

Data Presentation

Table 1: GC-MS Method Validation Parameters (Exemplary Data)

The following table summarizes typical performance characteristics for a validated GC-MS method for diterpene quantification. These values should be experimentally determined for this compound.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD)
- Intra-day< 5%
- Inter-day< 10%
Accuracy (Recovery %) 90 - 110%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Essential Oil) Weigh Weigh Sample Sample->Weigh Spike_IS Spike with Internal Standard Weigh->Spike_IS Dilute Dilute with Hexane Spike_IS->Dilute Vortex Vortex to Homogenize Dilute->Vortex Dry Dry with Na2SO4 Vortex->Dry Centrifuge Centrifuge Dry->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer GC_Inject Inject into GC-MS Transfer->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (SIM Mode) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Application Notes and Protocols for the HPLC Analysis of Sclarene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of sclarene and its key derivatives: sclareol (B1681606), sclareolide, and ambroxide (B10790011). These compounds, primarily derived from Salvia sclarea (clary sage), are of significant interest in the fragrance, cosmetic, and pharmaceutical industries for their distinct aromas and potential therapeutic properties. Accurate and reliable quantitative analysis of these compounds is crucial for quality control, formulation development, and research.

Introduction

This compound is a bicyclic diterpene that serves as a precursor for the biosynthesis of sclareol. Sclareol, in turn, is a valuable natural product used as a starting material for the semi-synthesis of ambroxide, a highly prized ambergris substitute in the fragrance industry. Sclareolide, a lactone derived from sclareol, also finds applications in fragrances and has been investigated for various biological activities. The structural similarities and varying polarities of these compounds necessitate robust HPLC methods for their effective separation and quantification. This application note details validated Reverse-Phase HPLC (RP-HPLC) methods coupled with UV detection for the analysis of these compounds in various matrices.

Experimental Protocols

General Sample Preparation from Plant Material (Salvia sclarea)

A generalized protocol for the extraction of this compound and its derivatives from Salvia sclarea plant material is outlined below. This protocol may require optimization based on the specific plant part and the target analyte's concentration.

Protocol:

  • Drying: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (40-50 °C) until a constant weight is achieved.

  • Grinding: Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material.

    • Perform extraction using a suitable solvent. For moderately polar compounds like sclareol and sclareolide, methanol (B129727) or ethanol (B145695) are effective. For the less polar this compound, hexane (B92381) or dichloromethane (B109758) may be more appropriate.

    • Extraction can be carried out using methods such as:

      • Maceration: Soaking the plant material in the solvent for a prolonged period (e.g., 24-48 hours) with occasional agitation.

      • Sonication: Immersing the flask containing the plant material and solvent in an ultrasonic bath for 30-60 minutes.

      • Soxhlet Extraction: Continuous extraction for 4-6 hours for exhaustive extraction.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • For complex matrices, an SPE clean-up step is recommended to remove interfering compounds.

    • Condition a C18 SPE cartridge by passing methanol followed by water.

    • Dissolve the crude extract in a small volume of a weak solvent (e.g., 10% methanol in water) and load it onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the target analytes with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and General Conditions

The following instrumentation and general conditions are applicable to the analysis of this compound and its derivatives. Specific parameters for each compound are detailed in the subsequent sections.

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column is typically used. Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

  • Data Acquisition: A chromatography data station for instrument control, data acquisition, and processing.

HPLC Method for Sclareol Analysis

This method is suitable for the quantification of sclareol in extracts from Salvia sclarea.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Initial optimization can start with an isocratic mixture of 70:30 (v/v).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Quantitative Data Summary
ParameterResult
Retention Time Approximately 11.5 min[1]
Linearity Range 20 - 150 ng/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) To be determined empirically
Limit of Quantification (LOQ) To be determined empirically
Accuracy (% Recovery) To be determined empirically
Precision (% RSD) To be determined empirically

HPLC Method for Sclareolide Analysis

This method is designed for the quantitative determination of sclareolide.

Chromatographic Conditions
ParameterCondition
Column Newcrom R1 or equivalent C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid
An isocratic mixture of 60:40 (v/v) can be used as a starting point.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 215 nm
Quantitative Data Summary
ParameterResult
Retention Time To be determined empirically
Linearity Range To be determined empirically
Correlation Coefficient (r²) To be determined empirically
Limit of Detection (LOD) To be determined empirically
Limit of Quantification (LOQ) To be determined empirically
Accuracy (% Recovery) To be determined empirically
Precision (% RSD) To be determined empirically

HPLC Method for Ambroxide Analysis

This method is suitable for the analysis of ambroxide in fragrance formulations.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution is recommended)
A starting gradient could be 50% Acetonitrile, increasing to 95% over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 205 nm (due to lack of strong chromophore) or use with a more universal detector like CAD or ELSD.
Quantitative Data Summary
ParameterResult
Retention Time To be determined empirically
Linearity Range To be determined empirically
Correlation Coefficient (r²) To be determined empirically
Limit of Detection (LOD) To be determined empirically
Limit of Quantification (LOQ) To be determined empirically
Accuracy (% Recovery) To be determined empirically
Precision (% RSD) To be determined empirically

HPLC Method for this compound Analysis

As a non-polar hydrocarbon, this compound analysis by RP-HPLC requires a mobile phase with a high organic content.

Chromatographic Conditions
ParameterCondition
Column C18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol (e.g., 80:20 v/v) or near 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength Below 210 nm (due to lack of chromophore)
Quantitative Data Summary
ParameterResult
Retention Time To be determined empirically
Linearity Range To be determined empirically
Correlation Coefficient (r²) To be determined empirically
Limit of Detection (LOD) To be determined empirically
Limit of Quantification (LOQ) To be determined empirically
Accuracy (% Recovery) To be determined empirically
Precision (% RSD) To be determined empirically

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound and its derivatives from a plant matrix.

HPLC_Workflow A Sample Collection (e.g., Salvia sclarea) B Drying and Grinding A->B C Solvent Extraction (Maceration/Sonication/Soxhlet) B->C D Filtration and Concentration C->D E Crude Extract D->E F Optional: Solid-Phase Extraction (SPE) for Clean-up E->F If necessary H Reconstitution in Mobile Phase E->H G Purified Extract F->G G->H I Filtration (0.45 µm) H->I J HPLC Analysis I->J K Data Acquisition and Processing J->K L Quantification and Reporting K->L

Caption: General workflow for HPLC analysis of this compound derivatives.

Conclusion

The HPLC methods outlined in this application note provide a robust framework for the qualitative and quantitative analysis of this compound, sclareol, sclareolide, and ambroxide. Adherence to the detailed protocols for sample preparation and chromatographic analysis is essential for obtaining accurate and reproducible results. It is recommended that each laboratory validates the chosen method according to internal standard operating procedures and relevant regulatory guidelines to ensure its suitability for the intended application. Further optimization of the mobile phase composition and gradient may be necessary depending on the specific sample matrix and the required resolution of the analytes.

References

Application Notes and Protocols for the Enzymatic Synthesis of Sclarene Precursor, Sclareol, from Geranylgeranyl Pyrophosphate (GGPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol (B1681606), a bicyclic diterpene alcohol, is a valuable natural product widely used in the fragrance industry, particularly as a precursor for the semisynthesis of Ambrox®, a substitute for ambergris.[1] Traditionally, sclareol is extracted from the clary sage plant (Salvia sclarea). However, biotechnological production using engineered microorganisms offers a more sustainable and controlled alternative. This document provides detailed protocols for the enzymatic synthesis of sclareol from the universal diterpene precursor, Geranylgeranyl Pyrophosphate (GGPP), utilizing enzymes derived from Salvia sclarea.

The enzymatic conversion of GGPP to sclareol is a two-step process catalyzed by two distinct diterpene synthases (diTPSs).[1][2] First, a class II diTPS, labda-13-en-8-ol diphosphate (B83284) synthase (SsLPPS), catalyzes the protonation-initiated cyclization of GGPP to form an intermediate, labda-13-en-8-ol diphosphate (LPP).[1] Subsequently, a class I diTPS, sclareol synthase (SsSS), converts LPP to sclareol through the ionization of the diphosphate group and a hydroxylation reaction.[1] While the user's topic is the synthesis of "Sclarene," the direct enzymatic product from GGPP using this well-characterized pathway is sclareol. This compound, a related hydrocarbon, would require further downstream enzymatic or chemical modification. These protocols focus on the production of the primary enzymatic product, sclareol.

These methods have been successfully applied to produce sclareol in heterologous systems like Escherichia coli and Saccharomyces cerevisiae.[1][3]

Reaction Pathway and Experimental Workflow

The enzymatic cascade from GGPP to sclareol is a foundational pathway for producing this valuable diterpenoid. The general workflow for its synthesis and analysis in a research setting is also outlined below.

Sclareol Synthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) LPP Labda-13-en-8-ol diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) Sclareol Sclareol LPP->Sclareol SsSS (Class I diTPS)

Caption: Enzymatic conversion of GGPP to Sclareol.

Experimental Workflow cluster_gene Gene Preparation cluster_protein Protein Production cluster_synthesis In Vitro Synthesis cluster_analysis Analysis gene_cloning Gene Cloning (SsLPPS & SsSS) expression Heterologous Expression (E. coli) gene_cloning->expression purification Protein Purification expression->purification enzyme_assay Coupled Enzyme Assay purification->enzyme_assay extraction Product Extraction enzyme_assay->extraction gcms GC-MS Analysis extraction->gcms

Caption: General workflow for sclareol synthesis and analysis.

Quantitative Data Presentation

The following table summarizes reported sclareol production titers in various engineered microbial systems. This data is useful for benchmarking new strains and optimizing production conditions.

Host OrganismEngineering StrategySclareol TiterReference
Saccharomyces cerevisiaeCo-expression of SsLPPS and SsSS with precursor pathway engineering8.96 mg/L[4]
Saccharomyces cerevisiaeGlobal metabolic rewiring and fusion of SsLPPS and SsSS11.4 g/L[5]
Yarrowia lipolyticaDe novo pathway construction with engineered SsLPPS and SsSS12.9 g/L[5]
Escherichia coliCo-expression of SsLPPS and SsSS with MVA pathway1.5 g/L[5]

Experimental Protocols

Protocol 1: Cloning and Expression of S. sclarea Diterpene Synthases in E. coli

This protocol describes the general steps for cloning the cDNAs of SsLPPS and SsSS into an E. coli expression vector.

1.1. Materials and Reagents:

  • S. sclarea calyx cDNA library or synthetic codon-optimized genes for SsLPPS and SsSS.

  • High-fidelity DNA polymerase.

  • Restriction enzymes and T4 DNA ligase.

  • pET series expression vector (e.g., pET28a(+) for N-terminal His-tag).[6]

  • Chemically competent E. coli DH5α (for cloning) and BL21(DE3) (for expression).

  • LB agar (B569324) plates and LB broth with appropriate antibiotics (e.g., kanamycin (B1662678) for pET28a(+)).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

1.2. Methodology:

  • Gene Amplification: Amplify the full-length coding sequences of SsLPPS and SsSS from a cDNA source or a synthetic gene construct using PCR with high-fidelity polymerase. Design primers with appropriate restriction sites for cloning into the chosen expression vector.

  • Vector and Insert Preparation: Digest the expression vector and the PCR products with the selected restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

  • Ligation and Transformation: Ligate the purified insert into the digested vector using T4 DNA ligase. Transform the ligation mixture into competent E. coli DH5α cells and plate on selective LB agar plates.

  • Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence and orientation of the insert by Sanger sequencing.

  • Protein Expression:

    • Transform the confirmed plasmid into E. coli BL21(DE3) expression host cells.[6]

    • Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[6]

    • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.[6]

    • Harvest the cells by centrifugation and store the pellet at -80°C.

Protocol 2: Purification of Recombinant Diterpene Synthases

This protocol is for the purification of His-tagged SsLPPS and SsSS using immobilized metal affinity chromatography (IMAC).

2.1. Materials and Reagents:

  • Cell pellet from Protocol 1.

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% glycerol.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% glycerol.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% glycerol.

  • Ni-NTA agarose (B213101) resin.

  • Protease inhibitor cocktail.

  • Lysozyme.

2.2. Methodology:

  • Cell Lysis: Resuspend the frozen cell pellet in Lysis Buffer containing a protease inhibitor cocktail and lysozyme. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.[6]

  • Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA resin and incubate with gentle agitation for 1 hour at 4°C.

  • Washing: Load the resin-lysate mixture onto a chromatography column. Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer.[7] Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform a buffer exchange into a storage buffer (e.g., 50 mM MOPSO pH 7.0, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration, aliquot, and store at -80°C.

Protocol 3: In Vitro Enzymatic Synthesis of Sclareol

This protocol describes a coupled enzyme assay to synthesize sclareol from GGPP using purified SsLPPS and SsSS.

3.1. Materials and Reagents:

  • Purified SsLPPS and SsSS enzymes.

  • Geranylgeranyl pyrophosphate (GGPP).

  • Assay Buffer: 50 mM MOPSO (pH 7.0), 10% glycerol, 1 mM DTT.[2]

  • 100 mM MgCl₂ solution.

  • Ethyl acetate (B1210297).

  • Anhydrous sodium sulfate.

3.2. Methodology:

  • Reaction Setup: In a glass vial, prepare the reaction mixture with the following components:

    • Assay Buffer to a final volume of 500 µL.

    • GGPP to a final concentration of 50-100 µM.[2][8]

    • MgCl₂ to a final concentration of 1-10 mM.[2]

    • Purified SsLPPS (e.g., 1-5 µg).

    • Purified SsSS (e.g., 1-5 µg).

  • Incubation: Incubate the reaction mixture at a suitable temperature, for example, 28-30°C, for 4 hours to overnight.[8]

  • Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.[8]

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new glass vial.

    • Repeat the extraction of the aqueous phase with another volume of ethyl acetate.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Sample Preparation for Analysis: Evaporate the solvent under a gentle stream of nitrogen. Re-dissolve the dried residue in a known volume of ethyl acetate or hexane (B92381) for GC-MS analysis.

Protocol 4: GC-MS Analysis of Sclareol

This protocol provides a general method for the identification and quantification of sclareol.

4.1. Materials and Reagents:

  • Extracted sample from Protocol 3.

  • Sclareol analytical standard.

  • GC-MS grade solvents (e.g., ethyl acetate, hexane).

4.2. Methodology:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][9]

  • GC Conditions (Example):

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[10]

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Initial temperature of 80-100°C (hold for 1-2 minutes), then ramp at 10°C/min to 280-300°C and hold for 5 minutes.[8][10]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Scan Range: m/z 40-400.

    • For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity. Key m/z transitions for sclareol are m/z 177 → 121.[9]

  • Analysis:

    • Inject 1 µL of the sample extract.

    • Identify sclareol by comparing its retention time and mass spectrum with an authentic standard.

    • Quantify sclareol by generating a calibration curve with the analytical standard.

References

Application Notes & Protocols for Microbial Production of Sclarene in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene, a bicyclic diterpene hydrocarbon, is a valuable precursor for the synthesis of sclareol (B1681606) and subsequently Ambrox®, a highly sought-after fragrance ingredient. Traditional production relies on extraction from the clary sage plant (Salvia sclarea), which is subject to geographical and seasonal variability. Microbial fermentation using engineered Escherichia coli offers a promising alternative for a stable, scalable, and sustainable supply of this compound.

This document provides a comprehensive overview of the metabolic engineering strategies and detailed protocols for the heterologous production of this compound in E. coli. The process involves engineering the native microbial metabolism to enhance the supply of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and introducing the specific enzymes that catalyze the conversion of GGPP to this compound's immediate precursor, sclareol. This compound is then derived from the dehydration of sclareol.

Metabolic Pathway Engineering for this compound Production

The biosynthesis of this compound in a microbial host like E. coli requires the introduction of a heterologous pathway and the enhancement of the native precursor supply chain. The key precursor for all diterpenoids is geranylgeranyl diphosphate (GGPP).

Enhancing the GGPP Precursor Pool

E. coli synthesizes isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), via the methylerythritol 4-phosphate (MEP) pathway. To increase the flux towards GGPP, two main strategies are employed:

  • Overexpression of MEP Pathway Genes: Key regulatory enzymes in the native MEP pathway can be overexpressed to boost the production of IPP and DMAPP. Genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) are common targets for overexpression.[1]

  • Introduction of the Mevalonate (B85504) (MVA) Pathway: A heterologous MVA pathway from Saccharomyces cerevisiae can be introduced into E. coli. This pathway provides an independent and often more efficient route to IPP and DMAPP from acetyl-CoA, significantly increasing the precursor pool for terpenoid synthesis.[1]

Once IPP and DMAPP are sufficiently available, the overexpression of a geranylgeranyl diphosphate synthase (GGPPS) is crucial to channel these precursors towards the formation of GGPP.

Heterologous Sclareol Biosynthesis Pathway

The biosynthesis of sclareol from GGPP in Salvia sclarea is a two-step enzymatic process catalyzed by two distinct diterpene synthases (diTPSs):[2][3]

  • Class II diTPS - Labda-13-en-8-ol Diphosphate Synthase (SsLPPS): This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP molecule to form the bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).[2][3]

  • Class I diTPS - Sclareol Synthase (SsSS): This enzyme facilitates the ionization of the diphosphate group from LPP, followed by a reaction with water to produce sclareol.[2][3]

For microbial production, the genes encoding these two enzymes are codon-optimized for E. coli and co-expressed.

Conversion of Sclareol to this compound

This compound is the dehydration product of sclareol. This conversion can occur spontaneously under certain fermentation conditions (e.g., acidic pH) or can be facilitated by a downstream processing step. While enzymatic dehydration in vivo is a possibility, it is not the primary focus of the initial metabolic engineering efforts.

Quantitative Data on Diterpene Production in E. coli

Strain Engineering StrategyPrecursor PathwayCulture ScaleTiter (mg/L)Reference
Overexpression of GGPPS and Abietadiene SynthaseEndogenous MEPShake Flask< 0.1[1]
MEP Pathway Enhancement (idi, dxs, dxr overexpression)Enhanced MEPShake Flask~10[1]
Heterologous MVA Pathway IntroductionMVA PathwayShake Flask~30[1]
Heterologous MVA Pathway with Fed-Batch FermentationMVA PathwayBioreactor> 100[1]

Diagrams of Pathways and Workflows

Engineered this compound Biosynthetic Pathway in E. coli

sclarene_pathway cluster_central Central Metabolism cluster_mep Endogenous MEP Pathway (Enhanced) cluster_mva Heterologous MVA Pathway cluster_common Common Isoprenoid Pathway cluster_this compound This compound Biosynthesis central_metabolite central_metabolite mep_pathway mep_pathway mva_pathway mva_pathway common_isoprenoid common_isoprenoid sclarene_pathway sclarene_pathway G3P Glyceraldehyde-3-P MEP_enzymes Dxs, Dxr, etc. (Overexpressed) G3P->MEP_enzymes Pyruvate Pyruvate Pyruvate->MEP_enzymes AcetylCoA Acetyl-CoA MVA_enzymes atoB, HMGS, HMGR, etc. AcetylCoA->MVA_enzymes IPP IPP MEP_enzymes->IPP DMAPP DMAPP MEP_enzymes->DMAPP MVA_enzymes->IPP IPP->DMAPP GGPPS GGPPS (Overexpressed) IPP->GGPPS DMAPP->GGPPS GGPP Geranylgeranyl-PP GGPPS->GGPP SsLPPS SsLPPS GGPP->SsLPPS LPP Labda-13-en-8-ol-PP SsLPPS->LPP SsSS SsSS LPP->SsSS Sclareol Sclareol SsSS->Sclareol Dehydration Dehydration Sclareol->Dehydration This compound This compound Dehydration->this compound

Caption: Engineered metabolic pathway for this compound production in E. coli.

Experimental Workflow for this compound Production

workflow step_color step_color analysis_color analysis_color start_end_color start_end_color start Start: Strain Construction plasmid_construction 1. Plasmid Construction (MVA/MEP pathway genes, GGPPS, SsLPPS, SsSS) start->plasmid_construction transformation 2. E. coli Transformation plasmid_construction->transformation fermentation 3. Fermentation & Induction (Shake flask or Bioreactor) transformation->fermentation extraction 4. Product Extraction (Solvent overlay & Hexane (B92381) extraction) fermentation->extraction analysis 5. Analysis (GC-MS) extraction->analysis quantification 6. Quantification & Optimization analysis->quantification end End: this compound Product quantification->end

Caption: Experimental workflow for this compound production and analysis.

Experimental Protocols

Protocol for Strain Construction
  • Gene Synthesis and Codon Optimization: Synthesize the genes for SsLPPS and SsSS from Salvia sclarea, codon-optimized for expression in E. coli.

  • Plasmid Assembly:

    • Assemble the MVA pathway genes (e.g., from S. cerevisiae) into a single operon on a medium-copy plasmid (e.g., pACYCDuet-1 backbone) with a compatible antibiotic resistance marker (e.g., chloramphenicol).

    • Assemble the codon-optimized SsLPPS, SsSS, and a GGPPS gene (e.g., from Abies grandis) into a second operon on a high-copy plasmid (e.g., pETDuet-1 backbone) with a different antibiotic resistance marker (e.g., ampicillin).

  • Transformation:

    • Prepare chemically competent E. coli BL21(DE3) cells.

    • Co-transform the two plasmids into the competent cells using the heat shock method.

    • Plate the transformed cells on LB agar (B569324) plates containing both antibiotics (e.g., 50 µg/mL ampicillin (B1664943) and 34 µg/mL chloramphenicol).

    • Incubate overnight at 37°C and select single colonies for further experiments.

Protocol for Shake-Flask Fermentation and Production
  • Starter Culture:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

  • Production Culture:

    • Inoculate 50 mL of Terrific Broth (TB) medium (in a 250 mL baffled flask) containing antibiotics with 1 mL of the starter culture.

    • Add a 10% (v/v) overlay of dodecane (B42187) to the culture to capture the hydrophobic this compound product and reduce its potential toxicity to the cells.

    • Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • If using the MVA pathway, add mevalonate to the culture to a final concentration of 10 mM.[1]

    • Reduce the incubation temperature to 30°C and continue shaking at 250 rpm for 48-72 hours.

Protocol for Product Extraction and Quantification
  • Sample Preparation:

    • After the fermentation period, transfer the entire culture, including the dodecane overlay, to a glass centrifuge tube.

  • Solvent Extraction:

    • Add an equal volume of n-hexane to the culture tube.

    • Vortex vigorously for 2 minutes to extract the this compound from the dodecane layer and the cells.

    • Centrifuge at 4,000 x g for 15 minutes to separate the phases.

  • Analysis by GC-MS:

    • Carefully collect the upper hexane layer.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Analyze 1 µL of the extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-500 m/z

  • Quantification:

    • Identify the this compound peak by comparing its mass spectrum to a known standard or a database (e.g., NIST).

    • Quantify the concentration by creating a standard curve with purified this compound of known concentrations.

Conclusion

The microbial production of this compound in E. coli is a viable and promising alternative to traditional plant extraction. By applying systematic metabolic engineering principles, including the enhancement of the GGPP precursor pool and the heterologous expression of the specific diterpene synthases from Salvia sclarea, it is possible to develop robust E. coli cell factories for the sustainable production of this valuable compound. The protocols outlined in this document provide a foundational framework for researchers to establish and optimize this compound production, paving the way for its broader application in the fragrance and pharmaceutical industries. Further optimization of fermentation conditions and pathway balancing will be key to achieving industrially relevant titers.

References

Application Notes & Protocols: High-Titer Sclarene Precursor (Sclareol) Production in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sclarene is a valuable diterpene, primarily used as a precursor for the synthesis of Ambrox®, a key ingredient in the fragrance industry that serves as a sustainable substitute for ambergris, traditionally obtained from sperm whales. Chemical synthesis of this compound is complex, and its extraction from the primary plant source, Salvia sclarea (clary sage), suffers from low yields and susceptibility to environmental factors.[1][2] Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the production of this compound's direct precursor, sclareol (B1681606).[3] S. cerevisiae is an ideal chassis for this purpose due to its GRAS (Generally Regarded as Safe) status, well-characterized genetics, and the natural presence of the mevalonate (B85504) (MVA) pathway, which synthesizes the necessary terpenoid precursors.[3][4]

This document provides detailed application notes on the metabolic engineering strategies employed to achieve high-titer sclareol production in yeast and comprehensive protocols for strain construction, fermentation, and product analysis.

Metabolic Pathway Engineering for Sclareol Synthesis

The core of producing sclareol in yeast involves redirecting the metabolic flux from the native MVA pathway towards the desired product. This is achieved by introducing a heterologous biosynthetic pathway from S. sclarea and optimizing the host's central metabolism to increase the supply of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).

Key Engineering Strategies:

  • Heterologous Pathway Introduction: The biosynthesis of sclareol from GGPP is a two-step enzymatic reaction catalyzed by two synthases from Salvia sclarea: a class II labdenediol diphosphate synthase (LPPS) and a class I terpene synthase (TPS).[5]

  • Enzyme Fusion for Substrate Channeling: Genetically fusing the two synthases (e.g., Tps-Lpps fusion) has been shown to significantly improve sclareol production by co-localizing the enzymes and facilitating efficient substrate channeling from the product of the first enzyme to the active site of the second.[2][5]

  • Boosting Precursor Supply (MVA Pathway Upregulation): The MVA pathway is the source of the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). A critical rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase.[4] Overexpressing a truncated, soluble version of this enzyme (tHMG1) bypasses feedback regulation and significantly increases the metabolic flux towards terpenoid precursors.[6]

  • Blocking Competing Pathways: In yeast, the precursor farnesyl diphosphate (FPP), which is upstream of GGPP, is primarily directed towards ergosterol (B1671047) biosynthesis, essential for cell membrane integrity. The first committed step in this competing pathway is catalyzed by squalene (B77637) synthase (encoded by the ERG9 gene).[6][7] Downregulating the expression of ERG9 is a common strategy to redirect FPP flux towards the desired terpenoid product.[6]

Caption: Engineered metabolic pathway for sclareol production in S. cerevisiae.

Data Presentation: Sclareol Production in Engineered Yeast

The following table summarizes quantitative data from various studies on engineering S. cerevisiae for sclareol production, demonstrating the impact of different strategies on final product titers.

Strain ID Key Genetic Modifications Cultivation Method Sclareol Titer Reference
S6Overexpression of tHMG1, GGPS; Tps-Lpps fusion proteinShake Flask8.96 mg/L[5]
SyBE_Sc0118DModular engineering of acetyl-CoA, NADPH, and isoprenoid pathways; Tps-Lpps fusionFed-Batch Bioreactor11.4 g/L[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the key experimental stages, from the construction of the yeast cell factory to the final analysis of the product.

References

Application Notes and Protocols for the Synthesis and Antifungal Evaluation of Sclarene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and agriculture. This necessitates the development of novel antifungal agents with unique mechanisms of action. Sclarene, a naturally occurring diterpene, and its derivatives have shown promising antifungal properties. This document provides detailed protocols for the synthesis of this compound derivatives, specifically drimane-amides, and their evaluation against fungal pathogens. Additionally, it summarizes the current understanding of their antifungal mechanisms, providing a basis for further research and development in this area.

Synthesis of Drimane-Amide Derivatives from Sclareol (B1681606)

The synthesis of drimane-amide derivatives from sclareol involves a two-step process: the conversion of sclareol to sclareolide (B1681565), followed by an aminolysis reaction to produce the desired amide derivatives.

Experimental Protocol: Synthesis of Sclareolide from Sclareol

Materials:

Procedure:

  • Dissolve sclareol in a suitable organic solvent such as dichloromethane.

  • Prepare an aqueous solution of potassium permanganate and sodium periodate.

  • Cool the sclareol solution in an ice bath and slowly add the oxidizing agent solution while stirring vigorously.

  • Maintain the reaction temperature at 0-5°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding sodium sulfite solution until the purple color of permanganate disappears.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude sclareolide.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing sclareolide and evaporate the solvent to yield the pure product.

Experimental Protocol: Synthesis of Drimane-Amide Derivatives from Sclareolide.[1]

Materials:

  • Sclareolide

  • Various primary or secondary amines

  • A suitable solvent (e.g., methanol, ethanol, or toluene)

  • Dean-Stark apparatus (if using toluene)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve sclareolide and a molar excess of the desired amine in a suitable solvent in a round-bottom flask.[1]

  • If using a high-boiling solvent like toluene, equip the flask with a Dean-Stark apparatus to remove water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the amine used.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude drimane-amide derivative.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the pure amide derivative.[1]

  • Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.[1]

Antifungal Activity Evaluation

The antifungal activity of the synthesized this compound derivatives can be assessed using various in vitro methods. The mycelium growth rate method is suitable for filamentous fungi, while the broth microdilution method is standard for both yeasts and filamentous fungi to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Mycelium Growth Rate Assay.[1]

Materials:

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent for the compounds

  • Fungal cultures (e.g., Botrytis cinerea, Glomerella cingulata, Alternaria alternata).[1]

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave it. Allow it to cool to about 45-50°C.

  • Dissolve the synthesized compounds in DMSO to prepare stock solutions.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤1% v/v). A control plate containing only DMSO should be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each test and control plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for several days.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the compound concentration.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test (CLSI Guidelines).[2][3][4][5][6]

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Synthesized this compound derivatives

  • DMSO as a solvent

  • Fungal cultures (e.g., Candida albicans, Cryptococcus neoformans).[2][3]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeasts, subculture the organism on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the serially diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.[2] The MIC can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Quantitative Data Summary

The following tables summarize the antifungal activity of representative this compound derivatives against various fungal pathogens.

Table 1: Antifungal Activity of Drimane-Amide Derivatives against Phytopathogenic Fungi (IC₅₀ in µg/mL) [1]

CompoundBotrytis cinereaGlomerella cingulataAlternaria alternataAlternaria brassicaeFusarium graminearum
Sclareol >50>50>50>50>50
A2 3.187.6515.2310.4825.41
A3 4.528.9118.769.8728.93
Thiabendazole *1.252.3420.1115.670.89

Positive Control

Table 2: Antifungal Activity of Sclareol and Sclareolide against Human Pathogenic Fungi (MIC in µg/mL) [2][3]

CompoundCandida albicansCryptococcus neoformansCandida aurisCandida parapsilosisCryptococcus gattii
Sclareol 50[2]-50[2]50[2]-
Sclareolide -16[3]--32[3]
Amphotericin B *-0.25[3]--0.25[3]

Positive Control

Mechanism of Antifungal Action

Studies suggest that this compound derivatives exert their antifungal effects through a multi-targeted approach, primarily involving the disruption of fungal cell membrane integrity, induction of oxidative stress, and mitochondrial dysfunction.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow Sclareol Sclareol Oxidation Oxidation (KMnO4, NaIO4) Sclareol->Oxidation Sclareolide Sclareolide Oxidation->Sclareolide Aminolysis Aminolysis (R-NH2) Sclareolide->Aminolysis DrimaneAmide Drimane-Amide Derivatives Aminolysis->DrimaneAmide

Caption: Synthetic workflow for drimane-amide derivatives.

Antifungal_Screening_Workflow cluster_synthesis Compound Preparation cluster_assay Antifungal Assays cluster_data Data Analysis SclareneDerivatives Synthesized this compound Derivatives MyceliumAssay Mycelium Growth Rate Assay (Filamentous Fungi) SclareneDerivatives->MyceliumAssay BrothAssay Broth Microdilution Assay (Yeasts & Molds) SclareneDerivatives->BrothAssay IC50 IC50 Determination MyceliumAssay->IC50 MIC MIC Determination BrothAssay->MIC

Caption: Workflow for antifungal activity screening.

Antifungal_Mechanism cluster_cell Fungal Cell SclareneDeriv This compound Derivative Membrane Cell Membrane Disruption SclareneDeriv->Membrane ROS Increased Reactive Oxygen Species (ROS) SclareneDeriv->ROS Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Proposed antifungal mechanism of this compound derivatives.

The proposed mechanism involves the this compound derivative initially interacting with and disrupting the fungal cell membrane.[3][4] This can lead to increased membrane permeability.[2][5] Concurrently, or as a consequence, the compound induces the production of reactive oxygen species (ROS) within the fungal cell.[3][4] The accumulation of ROS leads to oxidative stress, which in turn causes damage to cellular components, including the mitochondria.[2][3][4] This results in mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.[2][5] The culmination of membrane damage, oxidative stress, and mitochondrial failure leads to an apoptosis-like cell death pathway, ultimately inhibiting fungal growth.[2]

Conclusion

This compound derivatives represent a promising class of compounds for the development of new antifungal agents. The synthetic protocols provided herein offer a clear pathway to generate a variety of derivatives for structure-activity relationship studies. The detailed methods for antifungal evaluation will enable researchers to accurately assess the efficacy of these novel compounds. Further investigation into the specific molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of this compound-based antifungals.

References

Protocol for the Purification of Sclarene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sclarene is a naturally occurring diterpene hydrocarbon found in various plants, most notably in clary sage (Salvia sclarea). It serves as a valuable precursor in the fragrance industry for the synthesis of ambroxide (B10790011) and other ambergris substitutes. The purification of this compound from crude plant extracts is a critical step to ensure the quality and consistency of these high-value commercial products. Column chromatography is a widely employed and effective technique for the isolation and purification of this compound from other components of the essential oil.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology is based on established principles for the separation of diterpenes. Additionally, protocols for the assessment of this compound purity by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are provided.

Data Presentation

The efficiency of the column chromatography purification process can be evaluated by several parameters. The following table summarizes expected data from a typical purification of this compound from a crude extract of Salvia sclarea.

ParameterValue
Stationary Phase Silica Gel (70-230 mesh)
Mobile Phase Gradient of Ethyl Acetate (B1210297) in Hexane (B92381)
Crude Sample Load 1-5% of silica gel weight
Elution Gradient 0% to 10% Ethyl Acetate in Hexane
Typical Yield 10-25% (from crude extract, highly variable)
Purity (Post-Column) >95% (as determined by GC-MS/HPLC)
Retention Factor (Rf) ~0.8-0.9 (in 5% Ethyl Acetate/Hexane)

Experimental Protocols

Purification of this compound by Column Chromatography

This protocol outlines the step-by-step procedure for the purification of this compound from a crude plant extract using silica gel column chromatography.

  • Crude this compound extract (from Salvia sclarea)

  • Silica gel (70-230 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approximately 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in hexane. The consistency should be pourable but not overly dilute.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 20-30 cm for a 2-3 cm diameter column). Crucially, never allow the top of the silica gel bed to run dry.

  • Once the silica gel is packed, add a thin layer of sand on top to protect the surface from disturbance during sample and eluent addition.

  • Drain the solvent until the level is just at the top of the sand layer.

  • Dissolve the crude this compound extract in a minimal amount of hexane.

  • In a separate flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude extract).

  • Add the dissolved crude extract to the silica gel and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry loading method.

  • Carefully add the prepared sample onto the top of the column.

  • Gently open the stopcock and allow the initial mobile phase (100% hexane) to run through, ensuring the sample is loaded as a narrow, even band.

  • Begin the elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (2 column volumes)

    • 2% Ethyl Acetate in Hexane (2 column volumes)

    • 5% Ethyl Acetate in Hexane (4 column volumes)

    • 10% Ethyl Acetate in Hexane (2 column volumes)

  • Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes or flasks.

  • Monitor the separation by spotting a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a solvent system that provides good separation (e.g., 5% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp (if applicable) or by using a suitable staining reagent (e.g., p-anisaldehyde followed by heating).

  • Combine the fractions that contain the pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment by GC-MS

This protocol is for the identification and purity determination of the purified this compound.

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HP-5MS or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Hexane (GC grade)

  • Autosampler vials

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Prepare a dilute solution of the purified this compound in hexane (e.g., 1 mg/mL).

  • Inject the sample into the GC-MS system.

  • Identify the this compound peak by its retention time and comparison of its mass spectrum with a reference library.

  • Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Purity Assessment by HPLC

This protocol provides an alternative method for assessing the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Mobile Phase: Acetonitrile:Water (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Dissolve a precisely weighed amount of the purified this compound in isopropanol to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Sclarene_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography Purification cluster_analysis Purity Assessment start Salvia sclarea Plant Material extraction Solvent Extraction (e.g., Hexane) start->extraction crude_extract Crude this compound Extract extraction->crude_extract sample_prep Sample Adsorption onto Silica Gel crude_extract->sample_prep loading Load Sample onto Column sample_prep->loading column_packing Silica Gel Column Preparation column_packing->loading elution Gradient Elution (Hexane/Ethyl Acetate) loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound gcms GC-MS Analysis pure_this compound->gcms hplc HPLC Analysis pure_this compound->hplc purity_report Purity Report (>95%) gcms->purity_report hplc->purity_report

Caption: Workflow for the purification and analysis of this compound.

Signaling_Pathway cluster_stationary Stationary Phase Interaction cluster_mobile Mobile Phase Elution silica Silica Gel (Polar) This compound This compound (Non-polar) This compound->silica Weak Adsorption hexane 100% Hexane (Non-polar) polar_impurities Polar Impurities polar_impurities->silica Strong Adsorption hexane_ea Hexane/Ethyl Acetate (Increasing Polarity) elutes_this compound Elutes this compound hexane->elutes_this compound elutes_impurities Elutes Polar Impurities hexane_ea->elutes_impurities

Caption: Principle of this compound separation on silica gel.

Application Notes and Protocols for the Analytical Determination of Sclarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene (CAS 511-02-4) is a naturally occurring bicyclic diterpene hydrocarbon found in various plants, most notably in Clary Sage (Salvia sclarea). It serves as a key biosynthetic precursor to Sclareol, a commercially significant diterpene alcohol with applications in the fragrance industry and potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for quality control of essential oils, research into diterpene biosynthesis, and for assessing its potential pharmacological effects.

These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

Analytical Standards for this compound Analysis

The use of a certified reference material (CRM) is paramount for ensuring the metrological traceability and accuracy of quantitative analytical measurements. A CRM is a standard of the highest quality, where the property values are certified with a stated uncertainty. At the time of this writing, a commercially available CRM specifically for this compound has not been identified.

Therefore, for the quantitative analysis of this compound, it is recommended to use a well-characterized analytical standard of the highest achievable purity. The purity of this standard should be meticulously determined using a combination of analytical techniques, such as Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The Certificate of Analysis (CoA) for the selected standard should be carefully reviewed, and if necessary, the purity should be independently verified. All quantitative results should be reported relative to the purity of the analytical standard used.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. Coupling GC with a mass spectrometer allows for both sensitive detection and confident identification based on the mass spectrum.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound analytical standard.

    • Dissolve in a suitable volatile solvent (e.g., n-hexane, ethyl acetate) in a 10 mL volumetric flask to prepare a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • If using an internal standard (e.g., n-eicosane), add a constant concentration to each calibration standard and sample.

  • Sample Preparation (e.g., from Clary Sage Essential Oil):

    • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

    • Add the chosen solvent to the mark and mix thoroughly.

    • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
SIM Ions for this compound To be determined from the full scan mass spectrum of a this compound standard (likely prominent ions include m/z 272, 257, 189, 133).
Quantitative Data (Representative Values)

The following table presents typical performance characteristics that should be achievable with a validated GC-MS method for this compound, based on data from similar compounds. These values must be experimentally determined during method validation.

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Method

For non-volatile or thermally labile samples, or as an alternative to GC, HPLC can be employed. As this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable choice for its detection.

Experimental Protocol: HPLC-ELSD Analysis of this compound

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound analytical standard at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Prepare a series of calibration standards by serial dilution, ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-ELSD Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (95:5 v/v) or a gradient program if co-eluting compounds are present.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Agilent 1290 Infinity II ELSD or equivalent
Nebulizer Temperature 40 °C
Evaporator Temperature 60 °C
Gas Flow (Nitrogen) 1.5 L/min
Quantitative Data (Representative Values)

The following table presents typical performance characteristics for an HPLC-ELSD method for diterpenes. These values should be experimentally verified for this compound.

ParameterExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL
Precision (%RSD) < 10%
Accuracy (Recovery %) 90 - 110%

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh this compound Standard / Sample dissolve Dissolve in Hexane start->dissolve dilute Prepare Calibration Curve / Dilute Sample dissolve->dilute filter Filter into GC Vial dilute->filter inject Inject 1 µL into GC-MS filter->inject separate Chromatographic Separation (HP-5ms) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing start Weigh this compound Standard / Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Prepare Calibration Curve / Dilute Sample dissolve->dilute filter Filter into HPLC Vial dilute->filter inject Inject 10 µL into HPLC filter->inject separate Reverse-Phase Separation (C18) inject->separate nebulize Nebulization separate->nebulize evaporate Evaporation nebulize->evaporate detect Light Scattering Detection evaporate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-ELSD.

Application Notes and Protocols for the Synthesis of Ambrox from Sclarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrox, a key component of the highly valued ambergris fragrance, is a widely used ingredient in the perfume industry due to its unique scent and excellent fixative properties. The industrial production of Ambrox predominantly relies on the semi-synthesis from naturally occurring diterpenoids. While sclareol (B1681606) is the most common starting material for this synthesis, this document outlines a comprehensive pathway starting from sclarene, a related diterpene hydrocarbon.

This application note provides detailed protocols for the multi-step synthesis of Ambrox from this compound, including the initial conversion of this compound to the key intermediate, sclareol. Subsequent well-documented steps involve the oxidative degradation of sclareol to sclareolide (B1681565), reduction to ambradiol, and final cyclodehydration to yield Ambrox. This document is intended to serve as a valuable resource for researchers and professionals involved in fragrance chemistry, natural product synthesis, and drug development.

Overall Synthesis Pathway

The synthesis of Ambrox from this compound is a four-step process. The initial and crucial step involves the selective hydration of one of the double bonds in the this compound molecule to form sclareol. Once sclareol is obtained, the synthesis follows a well-established industrial route.

Ambrox Synthesis from this compound This compound This compound Sclareol Sclareol This compound->Sclareol 1. Hydration (e.g., Hydroboration-Oxidation) Sclareolide Sclareolide Sclareol->Sclareolide 2. Oxidative Degradation (e.g., O₃, KMnO₄, RuO₄/NaIO₄) Ambradiol Ambradiol Sclareolide->Ambradiol 3. Reduction (e.g., LiAlH₄, KBH₄, Mn-catalyst/H₂) Ambrox Ambrox Ambradiol->Ambrox 4. Cyclodehydration (e.g., p-TsOH, Zeolites)

Caption: Overall synthetic pathway from this compound to Ambrox.

Experimental Protocols

Step 1: Conversion of this compound to Sclareol (Proposed Method)

As direct protocols for the selective hydration of this compound are not widely reported, a plausible method involves a hydroboration-oxidation reaction, which is known for its anti-Markovnikov regioselectivity and syn-stereochemistry. This approach would target the less sterically hindered double bond of this compound.

Protocol: Hydroboration-Oxidation of this compound

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, approx. 1.1 eq) dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude sclareol can be purified by column chromatography on silica (B1680970) gel.

Step 2: Oxidative Degradation of Sclareol to Sclareolide

This step involves the cleavage of the side chain of sclareol to form the lactone, sclareolide. Various oxidizing agents can be employed.

Protocol: Oxidation with Ozone [1]

  • Reaction Setup: Dissolve sclareol in a suitable solvent such as a mixture of acetic acid, water, and sodium hydroxide.

  • Ozonolysis: Cool the solution and bubble a stream of ozone (O₃) in oxygen through the mixture. The reaction progress should be monitored by TLC.

  • Quenching: After completion, purge the solution with nitrogen gas to remove excess ozone. Quench any peroxides by adding sodium sulfite.

  • Workup: Acidify the mixture and extract with an organic solvent (e.g., a mixture of ethyl acetate and heptane).

  • Purification: Wash the combined organic layers, dry, and concentrate to yield crude sclareolide, which can be further purified by crystallization.

Step 3: Reduction of Sclareolide to Ambradiol

The lactone group of sclareolide is reduced to a diol, known as ambradiol. Lithium aluminum hydride (LiAlH₄) is a common and effective reducing agent for this transformation.

Protocol: Reduction with LiAlH₄ [2]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ in anhydrous THF.

  • Addition of Sclareolide: Add a solution of sclareolide in dry THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Purification: Filter the resulting aluminum salts and wash them thoroughly with an ethereal solvent. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude ambradiol.

Step 4: Cyclodehydration of Ambradiol to Ambrox

The final step is an acid-catalyzed intramolecular cyclization of ambradiol to yield Ambrox.

Protocol: Acid-Catalyzed Cyclization [3][4]

  • Reaction Setup: Dissolve ambradiol in a suitable organic solvent such as toluene (B28343) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude Ambrox can be purified by column chromatography or recrystallization.

Quantitative Data

The following tables summarize quantitative data reported for the key steps in the synthesis of Ambrox from sclareol.

Table 1: Oxidative Degradation of Sclareol to Sclareolide

Oxidizing Agent/MethodSolventYield (%)Reference
O₃/peroxides/NaOHNot specifiedNot specified[1]
KMnO₄Alkaline, then acidic~65%[5]
Biotransformation (Filobasidium magnum)Aqueous medium88.79% (conversion)[6][7]
RuCl₃/NaIO₄CCl₄/CH₃CN/H₂O~80%[2]

Table 2: Reduction of Sclareolide to Ambradiol

Reducing AgentSolventYield (%)Reference
LiAlH₄TetrahydrofuranQuantitative[2]
KBH₄Not specifiedNot specified[8][9]
Mn pincer complex / H₂Ethanol99.3%[8]

Table 3: Cyclodehydration of Ambradiol to Ambrox

CatalystSolventYield (%)Reference
p-Toluenesulfonic acidTolueneHigh[3][4]
Activated ZeoliteHexane or TolueneNot specified
Tosyl chloride in pyridinePyridine87%[4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the reduction of sclareolide to ambradiol using LiAlH₄.

Reduction_of_Sclareolide_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Suspend LiAlH₄ in anhydrous THF react1 Cool LiAlH₄ suspension to 0 °C prep1->react1 prep2 Dissolve Sclareolide in anhydrous THF react2 Add Sclareolide solution dropwise prep2->react2 react1->react2 react3 Warm to RT and reflux react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool to 0 °C and quench with H₂O and NaOH(aq) react4->workup1 workup2 Filter aluminum salts workup1->workup2 workup3 Wash salts with ether workup2->workup3 workup4 Dry and concentrate filtrate workup3->workup4 purify1 Crude Ambradiol workup4->purify1 purify2 Purify by column chromatography (optional) purify1->purify2

Caption: Workflow for the reduction of Sclareolide to Ambradiol.

Conclusion

The synthesis of Ambrox from this compound, proceeding through the key intermediate sclareol, represents a viable, albeit less direct, alternative to the traditional sclareol-based route. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field. While the initial conversion of this compound to sclareol requires further optimization and detailed study, the subsequent steps are well-established and high-yielding. The exploration of more sustainable and efficient methods, such as biocatalysis and the use of earth-abundant metal catalysts, continues to be an active area of research, promising greener and more economical pathways for the production of this important fragrance ingredient.

References

Application Notes and Protocols for Screening the Biological Activity of Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods and detailed protocols for screening the diverse biological activities of sclareol (B1681606), a natural diterpene alcohol. Sclareol has garnered significant interest for its potential therapeutic applications, demonstrating anticancer, anti-inflammatory, and antimicrobial properties. This document outlines the key experimental procedures to assess these activities, presents quantitative data for comparative analysis, and visualizes the underlying signaling pathways.

Anticancer Activity Screening

Sclareol has been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines. The following protocols are fundamental for evaluating its anticancer potential.

Data Presentation: Anticancer Activity of Sclareol

The following table summarizes the half-maximal inhibitory concentration (IC50) values of sclareol against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay MethodReference
H1688Small Cell Lung Cancer42.1424MTT[1]
H146Small Cell Lung Cancer69.9624MTT[1]
A549Lung Cancer (Hypoxia)1824MTT[2]
A549Lung Cancer (Hypoxia)848MTT[2][3]
A549Lung Cancer (Hypoxia)4.772MTT[2]
MCF-7Breast Cancer11.056 (13-epi-sclareol)Not SpecifiedNot Specified[1]
HCT116Colon Cancer< 50Not SpecifiedNot Specified[1]
MG63Osteosarcoma14Not SpecifiedNot Specified[4]
MG63Osteosarcoma65.2Not SpecifiedCCK-8[4]
K562Leukemia< 50Not SpecifiedNot Specified[1]
HL60Leukemia< 20 µg/mL48Not Specified[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Sclareol stock solution (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)[5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of sclareol in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the sclareol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest sclareol concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6] Incubate the plate for 1.5 to 4 hours at 37°C.[5][7]

  • Formazan (B1609692) Solubilization: After incubation with MTT, carefully remove the MTT solution. Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5] Measure the absorbance at 492 nm or 590 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting a dose-response curve.

Signaling Pathway: Sclareol's Anticancer Mechanism

Sclareol induces apoptosis and inhibits cancer cell proliferation by modulating key signaling pathways, primarily the MAPK/ERK and NF-κB pathways.

anticancer_pathway Sclareol Sclareol MAPK_pathway MAPK/ERK Pathway Sclareol->MAPK_pathway inhibits Apoptosis Apoptosis Sclareol->Apoptosis induces CellCycleArrest Cell Cycle Arrest (G0/G1 or S phase) Sclareol->CellCycleArrest induces NFkB_pathway NF-κB Pathway Sclareol->NFkB_pathway inhibits MEK MEK MAPK_pathway->MEK MAPK_pathway->Apoptosis regulates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes NFkB NF-κB NFkB_pathway->NFkB NFkB->Proliferation promotes anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates NFkB_activation IκB degradation NF-κB activation TLR4->NFkB_activation activates Sclareol Sclareol Sclareol->MAPK inhibits Sclareol->NFkB_activation inhibits NFkB NF-κB MAPK->NFkB activates NFkB_activation->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_genes induces transcription of antimicrobial_workflow Start Start: Sclareol Sample PrepareStock Prepare Sclareol Stock Solution Start->PrepareStock BrothMicrodilution Broth Microdilution Assay PrepareStock->BrothMicrodilution SerialDilution Perform Serial Dilutions in 96-well plate BrothMicrodilution->SerialDilution Inoculate Inoculate with Standardized Microorganism Suspension SerialDilution->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC Subculture Subculture from clear wells onto agar (B569324) plates ReadMIC->Subculture Optional End End: Antimicrobial Activity Profile ReadMIC->End ReadMBC Determine MBC/MFC (Lowest concentration with no growth on agar) Subculture->ReadMBC ReadMBC->End

References

Application Note: Protocol for the Identification and Confirmation of Sclarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene (CAS 511-02-4) is a bicyclic diterpene hydrocarbon with a labdane (B1241275) skeleton, naturally occurring in various plants, most notably in clary sage (Salvia sclarea)[1]. It serves as a key precursor in the biosynthesis of other commercially significant diterpenes, such as sclareol, and is of interest in the fields of natural product chemistry, biotechnology, and fragrance development[1]. Accurate identification and confirmation of this compound are critical for quality control, biosynthetic pathway studies, and the development of novel derivatives. This document provides a detailed protocol for the definitive identification of this compound using a multi-technique approach, primarily relying on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound: Chemical Profile

PropertyValueReference
Molecular FormulaC₂₀H₃₂[1]
Molecular Weight272.5 g/mol [1]
IUPAC Name(4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene
CAS Number511-02-4
AppearanceColorless to pale yellow liquid

Experimental Workflow for this compound Identification

The following diagram illustrates the logical workflow for the isolation and identification of this compound from a plant matrix.

Sclarene_Identification_Workflow Figure 1. Experimental Workflow for this compound Identification cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analytical Identification cluster_confirmation Confirmation Start Plant Material (e.g., Salvia sclarea) Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography GCMS GC-MS Analysis ColumnChromatography->GCMS HPLC HPLC-UV/MS Analysis ColumnChromatography->HPLC NMR NMR Spectroscopy (1H, 13C) ColumnChromatography->NMR DataAnalysis Data Analysis & Spectral Comparison GCMS->DataAnalysis HPLC->DataAnalysis NMR->DataAnalysis Confirmation Identity Confirmation DataAnalysis->Confirmation

Figure 1. Experimental Workflow for this compound Identification

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is crucial for accurate analysis. The following protocol is a general guideline for extracting this compound from a plant matrix.

  • Grinding: Dry the plant material (e.g., leaves and flowers of Salvia sclarea) at room temperature in the dark and grind to a fine powder.

  • Extraction: Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound[1].

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplit (Split ratio 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temp 60°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-450 m/z
Transfer Line Temp.280°C
Ion Source Temp.230°C

Sample Preparation for GC-MS:

  • Dissolve the crude extract or purified fraction in n-hexane to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

Data Analysis:

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with a reference standard or with a library database (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC can be used for the purification and quantification of this compound. As this compound lacks a strong chromophore, UV detection can be challenging, and a mass spectrometer or a charged aerosol detector (CAD) is recommended.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic elution with Acetonitrile:Water (95:5 v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detector
UV Wavelength205 nm (for low sensitivity detection) or Mass Spectrometer

Sample Preparation for HPLC:

  • Dissolve the crude extract or purified fraction in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, which is essential for the unambiguous identification of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
NMR Spectrometer
Field Strength400 MHz or higher
Nuclei¹H and ¹³C
SolventCDCl₃ (Deuterated Chloroform)
StandardTetramethylsilane (TMS) at 0.00 ppm
Temperature25°C

Sample Preparation for NMR:

  • Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Presentation and Interpretation

GC-MS Data

The primary identification is based on the mass spectrum. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 272, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.

Expected Mass Spectral Fragmentation of this compound:

m/zInterpretation
272Molecular Ion (M⁺)
257[M - CH₃]⁺
204[M - C₅H₈]⁺ (Loss of isoprene (B109036) from side chain)
191Further fragmentation
137Characteristic fragment of the decalin ring system
121Further fragmentation
95Characteristic fragment
81Base Peak

Note: The relative intensities of the fragments can vary depending on the instrument and conditions.

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the this compound molecule. The chemical shifts are indicative of the electronic environment of each proton and carbon atom.

¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound:

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
139.21.45 (m), 1.02 (m)
218.51.65 (m), 1.50 (m)
342.21.40 (m), 1.15 (m)
433.3-
555.80.95 (d, J=2.0 Hz)
620.61.60 (m), 1.35 (m)
724.32.25 (m), 2.05 (m)
8148.4-
956.91.95 (m)
1039.8-
1137.52.00 (m)
1227.82.10 (m)
13145.7-
14110.85.90 (dd, J=17.5, 10.8 Hz)
15111.54.95 (d, J=17.5 Hz), 4.90 (d, J=10.8 Hz)
1616.51.70 (s)
17106.54.85 (s), 4.55 (s)
1833.60.85 (s)
1921.80.88 (s)
2014.50.80 (s)

Note: This is a representative table based on typical values for labdane diterpenes. Actual chemical shifts may vary slightly.

Signaling Pathways and Logical Relationships

The following diagram illustrates the biosynthetic relationship of this compound to other important diterpenes.

Sclarene_Biosynthesis Figure 2. Biosynthetic Position of this compound GGPP Geranylgeranyl Pyrophosphate (GGPP) Labdadienyl_PP Copalyl Diphosphate GGPP->Labdadienyl_PP Diterpene Synthase This compound This compound Labdadienyl_PP->this compound This compound Synthase Sclareol Sclareol This compound->Sclareol Oxidation Ambrox Ambrox® Sclareol->Ambrox Semi-synthesis

Figure 2. Biosynthetic Position of this compound

This pathway highlights the role of this compound as a direct biological precursor to Sclareol, which is then used in the industrial semi-synthesis of Ambrox®, a valuable fragrance component[1]. Understanding this relationship is crucial for professionals in drug development and biotechnology who may be looking to manipulate this pathway for enhanced production of target molecules.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the unambiguous identification of this compound. A combination of chromatographic and spectroscopic techniques is essential for a definitive structural confirmation. By following these detailed methodologies and utilizing the provided data for comparison, researchers, scientists, and drug development professionals can confidently identify and characterize this compound in various sample matrices.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Sclarene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sclarene production in microbial fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound production?

The most common microbial hosts for this compound production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. Both have been metabolically engineered to produce this compound and other terpenoids.[1][2] S. cerevisiae is often favored due to its natural production of the precursor molecule farnesyl pyrophosphate (FPP) via the mevalonate (B85504) (MVA) pathway.[3]

Q2: Which metabolic pathways are central to this compound biosynthesis?

This compound is a diterpene synthesized from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). There are two primary pathways that produce these precursors:

  • Mevalonate (MVA) Pathway: Typically found in eukaryotes like yeast (S. cerevisiae), this pathway starts from acetyl-CoA.[1][4]

  • 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Found in most bacteria, including E. coli, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.[1][4]

These precursors are converted to farnesyl pyrophosphate (FPP), and subsequently, two molecules of FPP are condensed to form squalene (B77637), the direct precursor to this compound. This final step is catalyzed by squalene synthase.[4]

Q3: What are the most common causes of low this compound yield?

Low this compound yields are typically attributed to one or more of the following factors:

  • Precursor Limitation: Insufficient supply of the direct precursor, FPP, is a major bottleneck.[5][6]

  • Competing Metabolic Pathways: Endogenous pathways in the host organism can divert FPP away from this compound synthesis towards other essential molecules like sterols or hopanoids.[3][4]

  • Cofactor Imbalance: The synthesis of this compound is an NADPH-dependent process. A limited intracellular pool of NADPH can hinder the efficiency of squalene synthase.[5]

  • Genetic Instability: Plasmid-based expression of metabolic pathway genes can be unstable, leading to a loss of productivity over time.[7][8]

  • Suboptimal Fermentation Conditions: Factors such as temperature, pH, media composition, and oxygen availability can significantly impact cell growth and product formation.[9][10][11]

  • Accumulation of Inhibitory Byproducts: The buildup of toxic metabolites, such as ethanol (B145695) or organic acids, can inhibit cell growth and enzymatic activity.[12][13][14]

Q4: What is the difference between producing this compound in a shake flask versus a bioreactor?

Moving from a shake flask to a bioreactor is a critical step in process development and often leads to higher yields.[15] Bioreactors offer precise real-time monitoring and control over key fermentation parameters like pH, dissolved oxygen (DO), temperature, and nutrient feeding, which is not possible in shake flasks.[16] This controlled environment allows for higher cell densities and more consistent, reproducible production runs.[15][16][17] However, scaling up requires careful optimization, as factors like oxygen transfer and mixing do not scale linearly from a shake flask to a bioreactor.[18][19]

Troubleshooting Guide

This guide addresses specific issues encountered during this compound fermentation experiments.

Issue 1: Very low or no detectable this compound production.
Potential Cause Recommended Solution & Experimental Protocol
Inefficient Precursor (FPP) Supply Solution: Enhance the metabolic flux towards FPP. This can be achieved by overexpressing key enzymes in the upstream MVA (e.g., tHMG1 in yeast) or MEP pathway. Additionally, down-regulate or knock out competing pathways that consume FPP, such as the sterol biosynthesis pathway in yeast (e.g., by repressing the ERG9 promoter).[3][5] Protocol: See Protocol 2: Shake Flask Fermentation for this compound Production Screening to test engineered strains.
Poor this compound Synthase (SQS) Activity Solution: Ensure the SQS enzyme is expressed and active. Use a codon-optimized version of the gene for your specific host (E. coli or S. cerevisiae). Drive expression with a strong, well-characterized promoter. Confirm protein expression via SDS-PAGE and Western blot.
Genetic Instability of the Production Strain Solution: Plasmid loss can lead to a decline in production. To ensure stability, integrate the this compound biosynthesis genes into the host chromosome. If using plasmids, maintain constant antibiotic selection pressure. Periodically perform quality control checks, such as colony PCR or sequencing, to verify the presence and integrity of your genetic constructs.[7][8]
Toxicity of the Engineered Pathway or Product Solution: High expression of heterologous proteins or accumulation of metabolic intermediates can be toxic. Use inducible promoters to delay pathway activation until the culture has reached a suitable cell density.[20][21] If this compound itself is toxic, consider implementing an in-situ product removal strategy, such as adding a dodecane (B42187) overlay to the culture medium to sequester the product.
Issue 2: this compound yield is significantly lower than literature-reported values.
Potential Cause Recommended Solution & Experimental Protocol
Suboptimal Fermentation Conditions Solution: Fermentation parameters have a profound effect on yield.[22] Systematically optimize pH, temperature, aeration (agitation and airflow rate in a bioreactor), and media composition.[6][9] A design of experiments (DoE) approach can efficiently screen for optimal conditions.[23] Protocol: See Protocol 3: Fed-Batch Fermentation in a Bioreactor for controlled experiments.
Cofactor (NADPH) Limitation Solution: Squalene synthase requires NADPH. To improve its availability, engineer cofactor regeneration pathways. This could involve overexpressing enzymes in the pentose (B10789219) phosphate (B84403) pathway or other NADPH-generating enzymes.[5]
Inhibitory Byproduct Accumulation Solution: High concentrations of glucose can lead to overflow metabolism, producing inhibitory byproducts like ethanol in yeast or acetate (B1210297) in E. coli.[12][13] Implement a fed-batch strategy to maintain a low substrate concentration, preventing the formation of these inhibitors.[14][24] Protocol: See Protocol 3: Fed-Batch Fermentation in a Bioreactor.
Poor Oxygen Transfer Solution: this compound production is an aerobic process. In shake flasks, ensure the culture volume is no more than 20-25% of the flask volume and use baffled flasks to improve aeration. In a bioreactor, optimize the agitation and aeration rates to maintain a dissolved oxygen (DO) level typically above 20-30%.[25]
Media Composition Not Optimized Solution: The choice of carbon source, nitrogen source, and micronutrients is critical.[26][27][28] Complex media components like yeast extract can sometimes boost productivity over fully defined media. Test different media formulations to find the best one for your specific strain and process.[29]

Data Presentation

Table 1: Comparison of this compound Production in Engineered Microbes
ParameterEscherichia coliSaccharomyces cerevisiae
Primary Pathway MEP Pathway[4]MVA Pathway[4]
Typical Yields (Shake Flask) 50 - 400 mg/L100 - 800 mg/L
Typical Yields (Bioreactor) 1 - 10 g/L2 - 25 g/L
Common Byproducts Acetate, LactateEthanol, Glycerol[12]
Advantages Fast growth, simple genetics.GRAS status, native MVA pathway, robust for industrial processes.[3]
Challenges Redox imbalance, potential endotoxin (B1171834) contamination.Crabtree effect (ethanol production), thicker cell wall for product extraction.

Note: Yields are approximate and vary significantly based on the strain, process, and optimization level.

Table 2: Optimized Fermentation Parameters for this compound Production
ParameterE. coliS. cerevisiae
Temperature 30-37°C for growth, may be lowered to 25-30°C for production.[20][30]28-32°C[9]
pH 6.5 - 7.2[30]5.0 - 6.0[31]
Dissolved Oxygen (DO) > 20%> 20%
Carbon Source Glucose, Glycerol (B35011)Glucose, Sucrose, Ethanol
Feeding Strategy Fed-batch with glucose or glycerol to limit acetate formation.Fed-batch with glucose to avoid the Crabtree effect.[32]

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS
  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Add 1 mL of an organic solvent suitable for extraction (e.g., ethyl acetate or hexane) containing a known concentration of an internal standard (e.g., n-dodecane).

    • Vortex vigorously for 2 minutes to extract this compound into the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Analysis:

    • Carefully transfer the upper organic layer to a GC vial.

    • Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Conditions (Example):

      • Column: HP-5ms (or equivalent)

      • Injector Temperature: 250°C

      • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI)

      • Scan Range: 50-500 m/z

  • Data Interpretation:

    • Identify the this compound peak based on its retention time and mass spectrum, comparing it to a pure this compound standard.

    • Quantify the concentration by creating a standard curve and using the peak area ratio of this compound to the internal standard.

Protocol 2: Shake Flask Fermentation for this compound Production Screening
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into 5 mL of appropriate seed medium (e.g., LB for E. coli, YPD for yeast) with antibiotics.

    • Incubate overnight at 30°C with shaking at 200-250 rpm.

  • Production Culture:

    • Prepare 250 mL baffled shake flasks containing 50 mL of production medium.

    • Inoculate the production flasks with the overnight culture to a starting OD₆₀₀ of 0.1.

    • Incubate at the optimal temperature (e.g., 30°C) with shaking at 200-250 rpm for 72-96 hours.

  • Induction (if applicable):

    • If using an inducible promoter, add the inducer (e.g., IPTG for E. coli, galactose for yeast) when the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Sampling and Analysis:

    • Take samples at regular intervals (e.g., 24, 48, 72, 96 hours) to measure cell density (OD₆₀₀) and this compound concentration using Protocol 1.

Protocol 3: Fed-Batch Fermentation in a Bioreactor
  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with 1 L of defined batch medium.

    • Calibrate pH and DO probes. Sterilize the bioreactor.

  • Inoculation:

    • Inoculate the bioreactor with a seed culture to a starting OD₆₀₀ of 0.1-0.5.

  • Batch Phase:

    • Run the fermentation in batch mode until the initial carbon source is nearly depleted.

    • Control Parameters: Maintain temperature (e.g., 30°C), pH (e.g., 5.5 for yeast, controlled with NH₄OH and H₃PO₄), and DO (e.g., >30% by cascading agitation and airflow).

  • Fed-Batch Phase:

    • Start the feed of a highly concentrated nutrient solution (e.g., 500 g/L glucose) at a pre-determined rate (e.g., exponential feed to maintain a constant specific growth rate).

    • The goal is to keep the residual glucose concentration low (<1 g/L) to prevent byproduct formation.

  • Sampling and Analysis:

    • Monitor cell density, substrate and byproduct concentrations (e.g., using HPLC), and this compound production (using Protocol 1) throughout the fermentation.

Visualizations

Sclarene_Biosynthesis_Pathway cluster_mva Mevalonate (MVA) Pathway AcetylCoA Acetyl-CoA (x3) HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (tHMG1 - key step) IPP IPP Mevalonate->IPP Several Steps DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP:n->GPP:n FPP FPP IPP:s->FPP:s DMAPP->GPP GPP Synthase GPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Sterols Sterols / Other Terpenoids FPP->Sterols Competing Pathways (e.g., ERG9 in yeast) This compound This compound Squalene->this compound This compound Synthase

Caption: The engineered MVA pathway for this compound production in yeast.

Troubleshooting_Workflow Start Low this compound Yield Check_Strain 1. Verify Strain Integrity (PCR, Sequencing) Start->Check_Strain Strain_OK Strain OK? Check_Strain->Strain_OK Fix_Strain Re-transform or Re-build Strain Strain_OK->Fix_Strain No Check_Expression 2. Confirm Protein Expression (SDS-PAGE, Western Blot) Strain_OK->Check_Expression Yes Fix_Strain->Check_Strain Expression_OK Proteins Expressed? Check_Expression->Expression_OK Fix_Expression Optimize Codons, Change Promoter/Inducer Expression_OK->Fix_Expression No Check_Conditions 3. Optimize Fermentation (Media, pH, Temp, O2) Expression_OK->Check_Conditions Yes Fix_Expression->Check_Expression Conditions_OK Yield Improved? Check_Conditions->Conditions_OK Metabolic_Engineering 4. Advanced Metabolic Engineering (Upstream flux, Cofactors, Competing pathways) Conditions_OK->Metabolic_Engineering No Success High this compound Yield Conditions_OK->Success Yes Metabolic_Engineering->Check_Conditions

Caption: A logical workflow for troubleshooting low this compound yield.

Experimental_Workflow Strain_Design Strain Design & Pathway Selection Construction Strain Construction (Cloning/Integration) Strain_Design->Construction Screening Shake Flask Screening Construction->Screening Optimization Bioreactor Process Optimization Screening->Optimization Best Candidate Analysis Product Extraction & Quantification (GC-MS) Screening->Analysis Scale_Up Scale-Up & Production Optimization->Scale_Up Optimization->Analysis Scale_Up->Analysis

Caption: High-level experimental workflow for this compound production.

References

Technical Support Center: Sclarene Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of sclarene from plant material.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Potential Cause Recommended Solution
Low this compound Yield Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may have been too short.Ensure the plant material is finely ground to increase surface area. Optimize the extraction time and consider using techniques like ultrasonication to enhance solvent penetration. For solvent extraction, a solid-to-solvent ratio of 1:10 (w/v) is a good starting point.[1]
Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a non-polar diterpene.Use non-polar solvents like n-hexane or petroleum ether for primary extraction.[2][3][4][5] While more polar solvents like ethanol (B145695) can be used, they may co-extract more impurities, requiring further purification steps.[6]
Inefficient Extraction Method: Steam distillation is generally inefficient for extracting diterpenes like sclareol (B1681606), a closely related compound.[4][5]Employ solvent extraction methods like maceration or Soxhlet extraction for higher yields.[2][3] Supercritical CO2 extraction is a selective and efficient alternative that can yield high-purity this compound by adjusting pressure and temperature.[7][8][9][10]
Degradation During Extraction: High temperatures used in methods like Soxhlet extraction or prolonged exposure to light and oxygen can lead to the degradation of this compound.Use lower extraction temperatures when possible.[11] Maceration at room temperature can be a gentler alternative.[1] Protect the extraction setup from direct light by using amber glassware or wrapping it in foil.[1] Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1]
Presence of Impurities in the Final Product Co-extraction of Other Compounds: The solvent used may have extracted other compounds from the plant matrix with similar solubility to this compound.Employ a multi-step extraction or purification process. For instance, an initial extraction with a non-polar solvent like hexane (B92381) can be followed by a liquid-liquid extraction with an aqueous alcohol solution (e.g., 80-90% methanol (B129727) or ethanol) to selectively dissolve this compound and leave behind less polar impurities.[2]
Contamination from Waxes: Plant waxes are often co-extracted, especially with non-polar solvents.For supercritical CO2 extraction, using two separators in series with the first one at a lower temperature (e.g., 0°C) can help precipitate and remove waxes.[8] In solvent extraction, cooling the extract can cause some waxes to precipitate out.
Formation of Degradation Products: The extraction or purification conditions may have caused this compound to degrade into other compounds.Optimize extraction parameters to be as mild as possible (temperature, light, oxygen exposure).[1][11] During purification steps like chromatography, be mindful of the stationary phase's activity, as acidic sites on silica (B1680970) gel can sometimes cause degradation.[12]
Difficulty in Isolating Crystalline this compound Presence of Inhibiting Impurities: Co-extracted compounds can interfere with the crystallization process.Purify the crude extract before attempting crystallization. Techniques like column chromatography or recrystallization from a suitable solvent system can be effective.
Incorrect Crystallization Conditions: The solvent, temperature, and concentration may not be optimal for this compound crystallization.After extraction and concentration, dissolving the crude extract in a minimal amount of a suitable solvent (e.g., ethanol) and then slowly adding a non-solvent (e.g., water) or cooling the solution can induce crystallization.[6] One method involves dissolving the extract in ethanol (≥50%), freezing it at -17°C to -20°C, filtering, and then diluting the filtrate with water to precipitate this compound crystals.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from plant material?

A1: Solvent extraction using non-polar solvents like n-hexane and supercritical CO2 extraction are highly effective methods.[4][5][8] While solvent extraction can achieve high yields (around 1.5% sclareol from clary sage), supercritical CO2 extraction offers greater selectivity and the ability to fractionate compounds by adjusting pressure and temperature, reducing the need for extensive post-processing.[4][5][7][8][9][10] Steam distillation is not recommended as it results in very low yields of this compound.[4][5]

Q2: Which solvents are best suited for this compound extraction?

A2: Non-polar solvents are ideal for extracting the non-polar diterpene this compound. N-hexane, petroleum ether, and dichloromethane (B109758) have been shown to be effective.[2][3][4][5][10] Aqueous solutions of lower aliphatic alcohols, such as 80-90% methanol or ethanol, can be used in subsequent purification steps to selectively extract this compound from a non-polar phase.[2]

Q3: How can I prevent the degradation of this compound during the extraction process?

A3: this compound, like other terpenes, can be susceptible to degradation. To minimize this, it is crucial to control the extraction conditions. Avoid high temperatures, as thermal degradation can occur.[11] Protect the extraction mixture from light and oxygen, which can cause photodegradation and oxidation.[1] Using an inert atmosphere, such as nitrogen, can be beneficial.[1]

Q4: My this compound extract is waxy. How can I remove the waxes?

A4: Co-extraction of plant waxes is a common issue. In supercritical CO2 extraction, a fractionation setup with multiple separators at different temperatures can effectively remove waxes.[8] For solvent extracts, a process called winterization can be employed. This involves dissolving the extract in a solvent like ethanol and then cooling it to a low temperature (e.g., -20°C) to precipitate the waxes, which can then be removed by filtration.

Q5: What analytical methods are suitable for quantifying this compound in my extracts?

A5: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the identification and quantification of this compound and related compounds in extracts.[4][5][13] High-performance liquid chromatography (HPLC) can also be used, particularly for non-volatile derivatives or when coupled with a suitable detector.

Data Presentation

Table 1: Comparison of Sclareol Extraction Yields from Salvia sclarea (Clary Sage)

Extraction MethodSolvent/ConditionsYieldPurityReference
Steam DistillationWater/Steam0.01%Low (2% of total peak area in essential oil)[4][5]
Solvent Extractionn-Hexane1.5%High (97% of total peak area)[4][5]
Solvent ExtractionDichloromethane-Up to 73.6% sclareol[10]
Supercritical CO2 Extraction100 bar, 40°C-Concentrated up to 50% sclareol[8][10]
Supercritical CO2 Extraction90 bar/50°C followed by 100 bar/40°C6.0% to 9.3% (total extract)Selective extraction of sclareol in the second step[7][8][9]
Molecular Distillation0.1-100 Pa, 100-150°CUp to 95%>90%

Note: Sclareol is a closely related diterpene diol often co-extracted with this compound and is a good indicator for extraction efficiency of this class of compounds.

Experimental Protocols

1. General Solvent Extraction Protocol (Maceration)

  • Sample Preparation: Dry the plant material (e.g., Salvia sclarea inflorescences) and grind it to a fine powder to maximize the surface area for extraction.

  • Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add a non-polar solvent, such as n-hexane, at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Seal the flask and agitate the mixture at room temperature for 24-48 hours. Using a magnetic stirrer or orbital shaker can improve extraction efficiency. Protect the setup from light.

  • Filtration: Separate the extract from the solid plant material by vacuum filtration.

  • Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • Purification (Optional but Recommended):

    • Dissolve the crude extract in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then transfer to a freezer (-17°C to -20°C) to induce crystallization of this compound.

    • Collect the crystals by filtration.[6]

2. Supercritical CO2 (SC-CO2) Extraction

  • Sample Preparation: Grind the dried plant material. For waxy materials like clary sage concrete, melting and mixing with an inert support like glass beads can prevent channeling and improve extraction efficiency.[7][8]

  • Extraction Parameters:

    • Load the prepared plant material into the extraction vessel.

    • Set the extraction temperature and pressure. These parameters are critical for selectivity. For selective extraction of sclareol from clary sage concrete, a two-step process can be used:

      • Step 1: 90 bar and 50°C to extract lighter terpenes.[7][8][9][10]

      • Step 2: 100 bar and 40°C to extract sclareol.[7][8][9][10]

  • Fractionation: Use a series of separators at different temperatures and pressures to fractionate the extracted compounds. A separator at a lower temperature can be used to precipitate and remove waxes.[8]

  • Collection: Collect the this compound-rich fraction from the appropriate separator.

  • Solvent Removal: The CO2 is removed by depressurization, leaving a solvent-free extract.

Visualizations

TroubleshootingWorkflow Start Start: this compound Extraction Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield Issue ImpureProduct Impure Product Problem->ImpureProduct Purity Issue NoCrystals No Crystallization Problem->NoCrystals Isolation Issue CheckMethod Review Extraction Method (e.g., avoid steam distillation) LowYield->CheckMethod OptimizeSolvent Optimize Solvent (use non-polar like hexane) LowYield->OptimizeSolvent GrindMaterial Ensure Fine Grinding of Plant Material LowYield->GrindMaterial PreventDegradation Prevent Degradation (control temp, light, O2) LowYield->PreventDegradation PurificationStep Add Purification Step (e.g., liquid-liquid extraction) ImpureProduct->PurificationStep RemoveWaxes Implement Wax Removal (e.g., winterization) ImpureProduct->RemoveWaxes CheckDegradation Check for Degradation Products (milder conditions) ImpureProduct->CheckDegradation PurifyCrude Purify Crude Extract First NoCrystals->PurifyCrude OptimizeCrystallization Optimize Crystallization (solvent, temp, concentration) NoCrystals->OptimizeCrystallization End End: Successful Extraction CheckMethod->End OptimizeSolvent->End GrindMaterial->End PreventDegradation->End PurificationStep->End RemoveWaxes->End CheckDegradation->End PurifyCrude->End OptimizeCrystallization->End

Caption: Troubleshooting workflow for this compound extraction.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Salvia sclarea) Preparation Preparation (Drying & Grinding) PlantMaterial->Preparation Extraction Extraction Preparation->Extraction SolventExt Solvent Extraction (e.g., Hexane) Extraction->SolventExt SCCO2Ext Supercritical CO2 Extraction Extraction->SCCO2Ext Concentration Solvent Removal (Rotary Evaporation) SolventExt->Concentration CrudeExtract Crude this compound Extract SCCO2Ext->CrudeExtract Solvent-free Concentration->CrudeExtract Purification Purification CrudeExtract->Purification LiqLiq Liquid-Liquid Extraction Purification->LiqLiq Crystallization Crystallization Purification->Crystallization Chromatography Column Chromatography Purification->Chromatography Purethis compound Pure this compound LiqLiq->Purethis compound Crystallization->Purethis compound Chromatography->Purethis compound

Caption: General experimental workflow for this compound extraction and purification.

References

Technical Support Center: Optimizing Fermentation for Sclarene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the microbial production of sclarene.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes and precursor for this compound biosynthesis?

A1: The biosynthesis of this compound from the central carbon metabolism in a microbial host requires the heterologous expression of specific enzymes. The key precursor molecule is geranylgeranyl diphosphate (B83284) (GGPP). The conversion of GGPP to this compound is typically a two-step process catalyzed by a class II diterpene synthase, labdenediol diphosphate synthase (LPPS), which first converts GGPP to labdenediol diphosphate (LPP), and a class I diterpene synthase, this compound synthase (SS), which then converts LPP to this compound. In many reported studies, sclareol (B1681606) synthase is used, which produces sclareol via a this compound intermediate.

Q2: Which microbial hosts are suitable for this compound production?

A2: Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica (an oleaginous yeast) have been successfully engineered for high-titer production of the closely related compound, sclareol, with reported yields up to 12.9 g/L.[1] Escherichia coli is another common host for terpene production, and the enzymes for sclareol biosynthesis have been functionally expressed in it.[2]

Q3: What are the typical fermentation conditions for this compound production in yeast?

A3: For S. cerevisiae, a common cultivation temperature is 30°C.[3] The fermentation can be carried out in various media, from rich media like YPD (Yeast Extract Peptone Dextrose) for initial strain cultivation to defined minimal media for controlled fermentation experiments.[3] A fed-batch fermentation strategy is often employed to achieve high cell densities and product titers.[3]

Q4: How can this compound production be quantified in a fermentation broth?

A4: this compound, being a lipophilic compound, is often extracted from the fermentation broth and/or the cell pellet using an organic solvent like hexane (B92381) or pentane. The extracted this compound is then typically quantified using gas chromatography-mass spectrometry (GC-MS).[2]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Recommendations
Low or No this compound Production 1. Inefficient precursor (GGPP) supply. 2. Low activity or expression of this compound synthase enzymes. 3. Suboptimal fermentation conditions (pH, temperature, aeration). 4. Toxicity of this compound or intermediates to the host cells.1. Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway to boost GGPP production. 2. Codon-optimize the this compound synthase genes for the host organism. Consider creating a fusion protein of the two synthases to improve catalytic efficiency.[3][4] 3. Optimize fermentation parameters such as temperature (typically around 30°C for yeast) and pH. Ensure adequate aeration, as terpene biosynthesis is an aerobic process. 4. Implement an in-situ extraction method by adding an organic solvent overlay (e.g., dodecane) to the fermentation broth to sequester this compound and reduce its cellular concentration.
This compound Titer Plateaus Early 1. Depletion of essential nutrients in the media. 2. Accumulation of inhibitory byproducts. 3. Feedback inhibition of biosynthetic pathway enzymes.1. Switch from a batch to a fed-batch fermentation strategy to maintain optimal nutrient levels.[3] 2. Analyze the fermentation broth for potential inhibitory compounds. The presence of ethanol (B145695) has been shown to be beneficial for sclareol production in some cases.[5] 3. Investigate potential feedback inhibition loops in the engineered pathway and consider using enzyme variants that are less sensitive to product inhibition.
Precipitate Formation in the Bioreactor 1. High concentration of this compound exceeding its solubility in the aqueous medium.1. This can be a sign of successful high-titer production. Ensure that the precipitate is collected and included in the final product quantification. The precipitate can be dissolved in an appropriate organic solvent for analysis.[3]
Inconsistent Batch-to-Batch Production 1. Variability in inoculum quality. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters.1. Standardize the inoculum preparation protocol, ensuring consistent cell density and physiological state. 2. Use a defined minimal medium to reduce variability from complex components like yeast extract and peptone.[3] 3. Implement robust monitoring and control of key fermentation parameters (temperature, pH, dissolved oxygen).

Data Presentation

Table 1: Reported Sclareol Titers in Engineered Yeast

Host OrganismFermentation StrategyTiter (g/L)Reference
Saccharomyces cerevisiaeFed-batch11.4[3]
Yarrowia lipolyticaFed-batch12.9[1]
Saccharomyces cerevisiaeFed-batch0.408[5]
Saccharomyces cerevisiaeShake flask0.00896[4]

Table 2: Example of Media Composition for Sclareol Production in S. cerevisiae

ComponentConcentration
(NH₄)₂SO₄2.5 g/L
KH₂PO₄14.4 g/L
MgSO₄·7H₂O0.5 g/L
Glucose20 g/L
Trace metals solutionAs per standard recipes
Vitamin solutionAs per standard recipes
This is a minimal medium composition; supplements like histidine and uracil (B121893) may be needed depending on the yeast strain's auxotrophies.[3]

Experimental Protocols

Protocol 1: Shake-Flask Cultivation for this compound Production Screening
  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium and incubate at 30°C with shaking at 220 rpm for 24 hours.

  • Main Culture: Inoculate 15 mL of minimal fermentation medium in a 100 mL shake flask with the seed culture to an initial OD₆₀₀ of 0.2.

  • Incubation: Cultivate at 30°C with shaking at 220 rpm for 4 days.

  • Sampling and Extraction:

    • Take a 1 mL sample of the culture broth.

    • Add 1 mL of hexane (or another suitable organic solvent) and vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase for analysis.

  • Analysis: Analyze the extracted sample by GC-MS to identify and quantify this compound.

Protocol 2: Fed-Batch Fermentation for High-Titer this compound Production
  • Bioreactor Preparation: Prepare a 1 L bioreactor with an initial working volume of 0.4 L of minimal fermentation medium. Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with an overnight seed culture to an initial OD₆₀₀ of 0.2.

  • Batch Phase: Run the fermentation in batch mode at 30°C, maintaining pH at a setpoint (e.g., 5.5) with the addition of a base (e.g., NH₄OH). Control dissolved oxygen (DO) at a setpoint (e.g., 30%) by adjusting the agitation speed and airflow rate.

  • Fed-Batch Phase: Upon depletion of the initial carbon source (indicated by a sharp increase in DO), initiate the feed of a concentrated nutrient solution containing glucose and other essential nutrients. The feed rate can be controlled to maintain a specific growth rate or to keep the glucose concentration at a low, non-repressive level.

  • In-situ Product Recovery (Optional): Add a sterile organic solvent (e.g., 10% v/v dodecane) to the bioreactor to form an overlay for in-situ extraction of this compound.

  • Harvesting and Analysis: At the end of the fermentation, harvest the broth. If a precipitate is present, ensure it is collected. Extract this compound from the broth, cells, and any organic overlay for quantification by GC-MS.

Visualizations

Sclarene_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) MVA_Pathway->GGPP LPP Labdenediol Diphosphate (LPP) GGPP->LPP LPPS LPPS Labdenediol Diphosphate Synthase (LPPS) This compound This compound LPP->this compound This compound Synthase Sclarene_Synthase This compound Synthase

Caption: this compound biosynthesis pathway from Acetyl-CoA.

Troubleshooting_Workflow Start Low this compound Titer Check_Precursor Analyze GGPP Levels Start->Check_Precursor Check_Enzymes Verify Enzyme Expression and Activity Start->Check_Enzymes Check_Conditions Optimize Fermentation Conditions Start->Check_Conditions Low_GGPP Low GGPP Check_Precursor->Low_GGPP Low_Enzyme_Activity Low Enzyme Activity Check_Enzymes->Low_Enzyme_Activity Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Overexpress_MVA Overexpress MVA Pathway Genes Low_GGPP->Overexpress_MVA Yes End Improved this compound Titer Low_GGPP->End No Codon_Optimize Codon-Optimize/Fuse Enzymes Low_Enzyme_Activity->Codon_Optimize Yes Low_Enzyme_Activity->End No Adjust_Temp_pH Adjust Temperature, pH, Aeration Suboptimal_Conditions->Adjust_Temp_pH Yes Suboptimal_Conditions->End No Overexpress_MVA->End Codon_Optimize->End Adjust_Temp_pH->End

Caption: Troubleshooting workflow for low this compound production.

References

Preventing Sclarene degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in preventing the degradation of sclarene during extraction processes.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses specific issues that may lead to this compound degradation during extraction. This compound, a bicyclic diterpene hydrocarbon, is susceptible to degradation due to its unsaturated chemical structure.[1] The primary degradation pathways for terpenes, in general, involve oxidation, thermal degradation, and isomerization, which can be influenced by factors such as heat, light, oxygen, and pH.[1][2]

Problem Potential Cause Recommended Mitigation Actions
Low Yield of this compound Oxidative Degradation: this compound's double bonds are susceptible to oxidation, especially when exposed to air, light, and elevated temperatures.- Work under an inert atmosphere: Purge extraction vessels and solvents with nitrogen or argon to minimize oxygen exposure.- Use antioxidants: Add antioxidants like Butylated Hydroxytoluene (BHT) to the extraction solvent at a low concentration (e.g., 0.01-0.1%).[3][4][5] - Protect from light: Use amber glassware or wrap equipment in aluminum foil to prevent photodegradation.
Thermal Degradation: High temperatures used during extraction or solvent evaporation can cause this compound to degrade.- Use low-temperature extraction methods: Opt for methods like supercritical CO2 extraction or maceration at room temperature.[6][7] - Control evaporation temperature: When removing solvent, use a rotary evaporator with a water bath temperature below 40°C.
Isomerization: Changes in pH or exposure to light can lead to the isomerization of this compound into other compounds, reducing the yield of the desired isomer.[2][8]- Maintain a neutral pH: Ensure the pH of the extraction solvent is neutral (pH 7). If pH adjustments are necessary, use dilute acids or bases and minimize exposure time.[9] - Minimize light exposure: Follow the recommendations for preventing oxidative degradation.
Appearance of Unknown Peaks in Chromatogram (e.g., GC-MS) Formation of Degradation Products: The presence of new peaks suggests that this compound has degraded into other compounds, such as oxidation products (e.g., epoxides, aldehydes, ketones) or isomers.[10][11][12]- Analyze for degradation products: Use GC-MS to identify the mass of the unknown peaks and compare them to potential oxidation or isomerization products of terpenes.[13][14] - Implement preventative measures: If degradation is confirmed, apply the mitigation strategies for oxidation, thermal degradation, and isomerization.
Inconsistent Extraction Yields Variability in Extraction Parameters: Inconsistent control over temperature, extraction time, solvent-to-solid ratio, or light exposure.- Standardize the protocol: Ensure all extraction parameters are consistent for each run.- Monitor and control conditions: Actively monitor and log temperature, time, and other critical parameters.
Enzymatic Degradation: If using fresh plant material, endogenous plant enzymes can degrade this compound upon cell lysis.- Dry the plant material: Properly drying the Salvia sclarea plant material before extraction can deactivate many degradative enzymes.- Flash-freeze fresh material: If fresh material must be used, flash-freezing it in liquid nitrogen immediately after harvesting can halt enzymatic activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its structure as a terpene with multiple double bonds, the primary degradation mechanisms are expected to be:

  • Oxidation: The carbon-carbon double bonds in the this compound molecule are susceptible to attack by oxygen, especially in the presence of light or heat, leading to the formation of hydroperoxides, epoxides, aldehydes, and ketones.[1][2]

  • Isomerization: Exposure to acidic or basic conditions, as well as light, can cause the double bonds to shift, resulting in the formation of various this compound isomers.[2][8]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule through various reactions.

Q2: What is the ideal temperature range for this compound extraction to minimize degradation?

A2: To minimize thermal degradation, it is recommended to keep extraction temperatures as low as possible. For solvent extraction methods like maceration, room temperature is advisable. For methods requiring heat, such as supercritical CO2 extraction of the related compound sclareol (B1681606), temperatures around 40-60°C have been used effectively.[6][7] When concentrating the extract, the temperature of the rotary evaporator water bath should not exceed 40°C.

Q3: How can I effectively prevent oxidation during the extraction process?

A3: To prevent oxidation, you should minimize this compound's exposure to oxygen. This can be achieved by:

  • Working under an inert atmosphere, such as nitrogen or argon.

  • Using deoxygenated solvents.

  • Adding an antioxidant, such as BHT, to the extraction solvent.[3][4][5]

  • Protecting the extraction setup from light, which can catalyze photo-oxidation.

Q4: Which solvents are best for extracting this compound while ensuring its stability?

A4: this compound is a nonpolar molecule and will dissolve in nonpolar organic solvents. Common solvents for terpene extraction include hexane, heptane, and ethanol (B145695).[6][15] The stability of this compound can be solvent-dependent. It is crucial to use high-purity, peroxide-free solvents. For long-term storage of extracts, it is best to evaporate the solvent and store the purified this compound under an inert atmosphere at low temperatures (-20°C or below).

Q5: How can I monitor for this compound degradation during my experiments?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for monitoring this compound and its potential degradation products.[13][14] By running a GC-MS analysis of your extract, you can identify the peak corresponding to this compound and look for the appearance of new, unexpected peaks. A decrease in the relative area of the this compound peak and the emergence of new peaks over time or under different stress conditions (e.g., after exposure to heat or air) would indicate degradation.

Experimental Protocols

Protocol 1: Optimized Supercritical CO₂ Extraction of this compound from Salvia sclarea

This protocol is adapted from methods used for the extraction of the related diterpene sclareol from Salvia sclarea and is designed to minimize thermal degradation.[6][7]

Methodology:

  • Sample Preparation:

    • Dry the aerial parts of Salvia sclarea in a dark, well-ventilated area until a constant weight is achieved.

    • Grind the dried plant material to a particle size of approximately 0.5-1.0 mm.

  • Supercritical CO₂ Extraction:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters:

      • Pressure: 100-200 bar

      • Temperature: 40-50°C

      • CO₂ Flow Rate: 2-4 kg/h

    • Optionally, a co-solvent such as ethanol (5-10%) can be used to potentially increase extraction efficiency, though this may also extract more polar impurities.

    • Perform the extraction for 2-4 hours.

  • Fractionation and Collection:

    • Set the separator conditions to a lower pressure and temperature (e.g., 40-60 bar and 20-30°C) to allow for the precipitation and collection of the this compound-rich extract.

  • Post-Extraction Handling:

    • Immediately transfer the collected extract to an amber glass vial.

    • Purge the vial with nitrogen or argon before sealing.

    • Store the extract at -20°C or below.

Protocol 2: Maceration with Antioxidant for this compound Extraction

This protocol provides a simple, low-temperature method for this compound extraction.

Methodology:

  • Sample Preparation:

    • Prepare the dried and ground Salvia sclarea material as described in Protocol 1.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a 2 L amber glass flask.

    • Prepare the extraction solvent: n-hexane containing 0.05% (w/v) BHT.

    • Add 1 L of the extraction solvent to the flask, ensuring all plant material is submerged.

    • Seal the flask and wrap the seal with parafilm to prevent solvent evaporation and oxygen ingress.

    • Macerate for 48 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through a Büchner funnel with filter paper to separate the extract from the plant material.

    • Wash the plant residue with an additional 200 mL of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

  • Storage:

    • Transfer the concentrated extract to an amber vial, purge with an inert gas, and store at -20°C or below.

Visualizations

Sclarene_Degradation_Pathways This compound This compound Oxidation Oxidation (O₂, Light, Heat) This compound->Oxidation Susceptible Double Bonds Isomerization Isomerization (Acid/Base, Light) This compound->Isomerization Rearrangement Thermal_Degradation Thermal Degradation (High Heat) This compound->Thermal_Degradation Energy Input Oxidized_Products Oxidized Products (Epoxides, Aldehydes, Ketones) Oxidation->Oxidized_Products Isomers This compound Isomers Isomerization->Isomers Degradation_Fragments Smaller Molecular Fragments Thermal_Degradation->Degradation_Fragments Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction cluster_analysis 4. Quality Control Harvest Harvest Salvia sclarea Dry Dry Plant Material (Dark, Ventilated) Harvest->Dry Grind Grind to Powder Dry->Grind Extract Perform Extraction (Low Temp, Dark, Inert Atm.) Grind->Extract Solvent Prepare Solvent (e.g., Hexane + Antioxidant) Solvent->Extract Filter Filter Extract Extract->Filter Concentrate Concentrate Under Vacuum (<40°C) Filter->Concentrate Store Store Under Inert Gas (≤ -20°C) Concentrate->Store GCMS GC-MS Analysis Store->GCMS

References

Technical Support Center: Sclarene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sclarene extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contaminants in this compound extraction?

A1: The primary source of contaminants is the raw plant material, typically Clary Sage (Salvia sclarea). The initial crude extract, often called a "concrete," is a complex mixture containing various classes of compounds besides this compound. The type and amount of these compounds can vary based on the plant's origin, harvesting time, and the initial extraction method used (e.g., solvent extraction).

Q2: What are the most common types of contaminants encountered?

A2: Common contaminants in this compound extraction can be broadly categorized into:

  • Volatile Terpenoids: Lighter compounds such as monoterpenes (e.g., linalool) and sesquiterpenes (e.g., germacrene D) and their esters (e.g., linalyl acetate).

  • Waxes and Lipids: High molecular weight, non-volatile compounds like paraffinic waxes and long-chain alcohols.

  • Related Diterpenes: Compounds structurally similar to sclareol (B1681606) (a common precursor to this compound), which may be co-extracted.

  • Pigments and Degradation Products: Colored compounds (e.g., chlorophylls) and molecules that may form due to heat or light exposure during the process.

Q3: Why is steam distillation not recommended for sclareol (this compound precursor) extraction?

A3: Steam distillation is generally inefficient for extracting sclareol.[1] Sclareol is a diterpene alcohol with a high boiling point and relatively low volatility in steam. This method primarily recovers the more volatile essential oil components like linalool (B1675412) and linalyl acetate, leaving the bulk of the sclareol in the plant material.[1] Solid/liquid extraction with a solvent like hexane (B92381) is significantly more effective for obtaining a sclareol-rich extract.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity of this compound after Initial Extraction Co-extraction of a wide range of other compounds from the clary sage concrete.Employ a multi-step purification process. Consider using supercritical fluid extraction (SFE) with varying pressure and temperature to selectively remove more volatile and less soluble compounds.[2][3]
Presence of Colored Impurities in the Final Product Co-extraction of plant pigments like chlorophylls.Utilize adsorbents such as activated carbon or silica (B1680970) gel during a column chromatography step. Recrystallization of the purified this compound can also help in removing colored impurities.
Difficulty in Removing Waxy Residues Precipitation of high-molecular-weight waxes at lower temperatures.A winterization step can be effective. This involves dissolving the extract in a suitable solvent (e.g., ethanol) and then cooling it to a low temperature to precipitate the waxes, which can then be removed by filtration.
Final Product has a Strong Floral/Herbal Odor Residual volatile compounds like linalool and linalyl acetate.Apply a vacuum distillation or a final purification step using column chromatography to separate the non-volatile this compound from the odorous volatile components.
Inconsistent this compound Yields Variability in the sclareol content of the raw clary sage material.It is crucial to source high-quality, mature clary sage. The concentration of sclareol is highest in the flowering tops and calyces.[1] Standardizing the raw material as much as possible will lead to more consistent results.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Contaminants

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)General Solubility
This compound C20H32272.47337-338Insoluble in water; Soluble in non-polar organic solvents.[4]
Linalyl AcetateC12H20O2196.29~220Sparingly soluble in water; Soluble in ethanol (B145695).
LinaloolC10H18O154.25198-199Slightly soluble in water; Soluble in ethanol and ether.
Germacrene DC15H24204.35270-272Insoluble in water; Soluble in organic solvents.
Paraffinic WaxesMixture (e.g., C20-C40 alkanes)Variable (High)HighInsoluble in water and polar solvents; Soluble in hot non-polar solvents.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile contaminants in a this compound sample.

  • Sample Preparation: Dissolve a known amount of the this compound extract in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS System: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent) is recommended.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically in split mode to avoid column overloading.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5°C/minute to 280°C.

    • Hold: Maintain 280°C for 10 minutes.

  • Mass Spectrometer: Set the MS to scan in a mass range of m/z 40-500.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is designed for the quantitative analysis of this compound purity, especially for non-volatile impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of about 1 mg/mL.

  • HPLC System: A reverse-phase HPLC system with a C18 column is appropriate. A UV detector set to a low wavelength (e.g., 205-215 nm) is often used for detecting compounds lacking strong chromophores.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes.

  • Injection and Flow Rate: Inject 10-20 µL of the sample. A typical flow rate is 1 mL/min.

  • Quantification: Calculate the purity of this compound by the area percentage method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, use a certified reference standard of this compound to create a calibration curve.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Steps cluster_analysis Quality Control raw_material Clary Sage Plant Material solvent_extraction Solvent Extraction (e.g., Hexane) raw_material->solvent_extraction crude_extract Crude this compound Extract ('Concrete') solvent_extraction->crude_extract winterization Winterization (Wax Removal) crude_extract->winterization distillation Molecular Distillation (Volatiles Removal) winterization->distillation chromatography Column Chromatography (Pigment/Polar Impurity Removal) distillation->chromatography crystallization Crystallization chromatography->crystallization pure_this compound High-Purity this compound crystallization->pure_this compound gcms GC-MS Analysis hplc HPLC Analysis pure_this compound->gcms pure_this compound->hplc

Caption: A general experimental workflow for the extraction and purification of this compound.

logical_relationship cluster_contaminants Common Contaminants This compound This compound (Target Compound) volatiles Volatile Terpenoids (Linalool, Linalyl Acetate) This compound->volatiles Separated by Volatility Differences waxes Waxes & Lipids This compound->waxes Separated by Solubility Differences pigments Pigments & Degradation Products This compound->pigments Separated by Polarity Differences related_diterpenes Related Diterpenes This compound->related_diterpenes Separated by Chromatographic Methods

Caption: Logical relationship between this compound and its common contaminants based on separation principles.

References

Technical Support Center: GC-MS Analysis of Sclarene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Sclarene.

Troubleshooting Guide: Unexpected Peaks

Unexpected peaks in your chromatogram can arise from various sources, including contamination, sample degradation, or suboptimal instrument conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: I see extra peaks in my this compound chromatogram that are not present in my standard. What are the possible sources and how can I identify them?

Answer:

Unexpected peaks, often referred to as "ghost peaks," can originate from several sources. A systematic approach is crucial to pinpoint the cause.

  • System Contamination: This is one of the most common causes. Contaminants can be introduced from various points in your analytical workflow.

    • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause silicone particles to bleed into the inlet, resulting in characteristic polysiloxane peaks (m/z 73, 147, 207, 281, etc.).

    • Contaminated Syringe: Residuals from previous injections can be carried over. Ensure your syringe is thoroughly rinsed with a high-purity solvent.

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as broad peaks during the temperature program. Ensure high-purity gas and functioning gas traps.

    • Injector Port Contamination: Non-volatile residues from previous samples can accumulate in the injector liner. Regular cleaning and replacement of the liner are essential.[1]

    • Sample Vials and Caps: Plasticizers or other contaminants can leach from vials and caps. Use certified, clean vials and appropriate septa.

  • Sample Degradation: this compound, like other terpenes, can be susceptible to degradation, especially at elevated temperatures in the GC inlet. This can lead to the formation of new compounds that appear as unexpected peaks.

    • Thermal Degradation: High injector temperatures can cause the breakdown of this compound. Consider lowering the injector temperature to the lowest point that still allows for efficient volatilization.

    • Oxidation: Exposure of the sample to air can lead to oxidation products. Ensure samples are properly sealed and consider using an inert atmosphere during sample preparation if sensitivity is an issue.

  • Carryover from Previous Injection: Highly concentrated samples or compounds that have a strong affinity for the stationary phase may not fully elute during a single run and can appear in subsequent chromatograms.

    • Solution: Extend the run time or increase the final oven temperature to ensure all components have eluted. A solvent blank injection after a concentrated sample can help confirm carryover.

Systematic Troubleshooting Workflow

To systematically identify the source of unexpected peaks, follow this workflow:

Troubleshooting_Workflow Troubleshooting Unexpected Peaks start Unexpected Peak Observed run_blank Inject a Solvent Blank start->run_blank peak_present Peak Still Present? run_blank->peak_present system_contamination Source is likely System Contamination peak_present->system_contamination Yes sample_issue Source is likely Sample-Related peak_present->sample_issue No check_syringe Clean/Replace Syringe system_contamination->check_syringe check_inlet Clean/Replace Inlet Liner & Septum check_syringe->check_inlet check_gas Check Carrier Gas Purity check_inlet->check_gas end Problem Resolved check_gas->end check_degradation Investigate Sample Degradation (Lower Inlet Temperature) sample_issue->check_degradation check_carryover Check for Carryover (Extend Run Time) check_degradation->check_carryover check_carryover->end

Caption: A logical workflow for troubleshooting unexpected peaks in GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are some common contaminants in GC-MS analysis and their characteristic m/z ions?

A1: Contamination is a frequent source of unexpected peaks. Below is a table of common contaminants and their characteristic mass-to-charge ratios (m/z).

Contaminant ClassCommon Source(s)Characteristic m/z Ions
Polysiloxanes Septum bleed, column bleed73, 147, 207, 221, 281, 295, 355, 429
Phthalates Plasticizers from sample vials, tubing, gloves149 (base peak), 167, 279
Hydrocarbons Pump oil, solvents, environmental contaminationClusters of peaks 14 amu apart
Solvents Cleaning solvents, sample preparationVaries by solvent (e.g., Acetone: 43, 58; Methanol: 31)
Air & Water Leaks in the system18 (H₂O), 28 (N₂), 32 (O₂), 40 (Ar), 44 (CO₂)

Q2: My this compound peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing, where the peak is asymmetrically broadened towards the end, can be caused by several factors:

  • Active Sites: this compound, having hydroxyl groups, can interact with active sites in the GC system (e.g., in the liner, at the column inlet). This can be addressed by:

    • Using a deactivated (silanized) inlet liner.

    • Trimming the first few centimeters of the column to remove accumulated non-volatile residues.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing. Try diluting your sample.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume, causing peak tailing.[1] Re-installing the column with a clean, square cut can resolve this.

  • Suboptimal Temperature: A too-low injector or oven temperature can cause slow vaporization and band broadening. Ensure your temperatures are optimized for this compound.

Q3: Could the unexpected peaks be related to the degradation of this compound itself?

A3: Yes, thermal degradation of terpenes like this compound in the hot GC inlet is a possibility. Diterpenes can undergo dehydration (loss of water) or other rearrangements at elevated temperatures. This would result in new peaks in your chromatogram.

Potential Degradation Pathway of this compound

Sclarene_Degradation Potential Thermal Degradation of this compound This compound This compound (C20H36O2) Dehydration Dehydration (-H2O) This compound->Dehydration Rearrangement Rearrangement This compound->Rearrangement Product1 Dehydrated this compound Isomers (e.g., Manool, iso-Sclarene oxide) Dehydration->Product1 Product2 Rearranged Diterpenes Rearrangement->Product2

Caption: A simplified diagram illustrating potential thermal degradation pathways for this compound in a GC-MS system.

To mitigate this, you can try lowering the injector temperature in increments (e.g., by 10-20 °C) to find a balance between efficient volatilization and minimal degradation.

Experimental Protocols

Recommended GC-MS Parameters for this compound Analysis

While a specific, universally validated method for this compound may vary, the following provides a robust starting point based on typical diterpene analysis.[2][3]

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Split/Splitless
Injector Temperature 250 °C (can be optimized lower to reduce degradation)
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 100 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Sample Preparation

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable volatile solvent (e.g., ethyl acetate (B1210297), hexane) to create a stock solution. Perform serial dilutions to prepare calibration standards.

  • Sample Preparation: Depending on the matrix, an extraction may be necessary. For example, a liquid-liquid extraction with ethyl acetate can be used for aqueous samples.[2] Ensure the final sample is clear and free of particulates before injection.

Data Presentation: this compound and Potential Related Compounds

The following table provides the molecular weight and key mass fragments that can aid in the identification of this compound and potential related compounds. The mass spectrum for Sclareol (B1681606) can be found in the NIST database.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
Sclareol C₂₀H₃₆O₂308.5290, 275, 192, 177, 135, 121, 109, 95, 81
Manool (Isomer)C₂₀H₃₄O290.5290, 275, 257, 189, 137, 121, 109, 95, 81
Sclareolide (Oxidation Product)C₁₆H₂₆O₂250.4250, 235, 207, 192, 177, 152, 137, 124, 109, 95, 81

By following this guide, researchers can effectively troubleshoot unexpected peaks in their GC-MS analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Improving Sclareol Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic activity of sclareol (B1681606) synthase.

A Note on Terminology: While the term "sclarene synthase" is sometimes used, the key enzyme responsible for the final step in sclareol biosynthesis is sclareol synthase (SCS) . This guide focuses on improving the activity of this enzyme and the associated pathway enzymes for enhanced sclareol production. In clary sage (Salvia sclarea), sclareol biosynthesis is a two-step process catalyzed by two distinct diterpene synthases (diTPSs)[1]. A class II diTPS, labda-13-en-8-ol diphosphate (B83284) synthase (LPPS), first converts geranylgeranyl diphosphate (GGPP) into labda-13-en-8-ol diphosphate (LPP). Subsequently, a class I diTPS, sclareol synthase (SS), catalyzes the final conversion of LPP to sclareol[1].

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at producing sclareol using recombinant enzyme systems.

Issue 1: Low or No Sclareol Production

Question: I am not detecting any sclareol in my in vitro reaction or in my engineered microbial host. What are the possible causes and how can I troubleshoot this?

Answer: Low or no product formation is a common issue that can stem from several factors, ranging from enzyme inactivity to missing pathway components. A systematic approach is crucial for identifying the bottleneck.

Troubleshooting Steps:

  • Verify Enzyme Expression and Integrity:

    • Action: Run an SDS-PAGE gel with your cell lysate or purified protein to confirm that the sclareol synthase (SCS) and, if applicable, the upstream enzyme (LPPS), are expressed and are of the correct molecular weight.

    • Tip: If the protein is not expressing well, consider optimizing the expression conditions (e.g., lower temperature, different inducer concentration) or codon-optimizing the gene for your expression host[2][3].

  • Confirm Enzyme Activity:

    • Action: Perform individual enzyme assays for both LPPS and SCS if you are co-expressing them. For SCS, you will need to provide its substrate, LPP. For LPPS, you will need its substrate, GGPP.

    • Tip: Since LPP is not commercially available, you may need to first produce it using purified LPPS and GGPP, and then use the reaction mixture as the substrate for the SCS assay.

  • Check for Essential Cofactors:

    • Action: Diterpene synthases typically require a divalent metal ion, most commonly Magnesium (Mg²⁺), for their activity[4]. Ensure your reaction buffer contains an adequate concentration of MgCl₂ (typically 5-10 mM).

  • Ensure Precursor Availability (In Vivo):

    • Action: In engineered microbial hosts like E. coli or Saccharomyces cerevisiae, the availability of the precursor molecule, geranylgeranyl diphosphate (GGPP), can be a limiting factor.

    • Tip: Overexpressing a GGPP synthase (GGS) can significantly increase the precursor pool and boost sclareol production[5].

Troubleshooting Workflow for No Sclareol Production

G start No Sclareol Detected check_expression Verify SCS/LPPS Expression (SDS-PAGE) start->check_expression expression_ok Expression Confirmed? check_expression->expression_ok optimize_expression Optimize Codon Usage & Expression Conditions expression_ok->optimize_expression No check_activity Assay Individual Enzyme Activity expression_ok->check_activity Yes optimize_expression->check_expression activity_ok Activity Confirmed? check_activity->activity_ok troubleshoot_folding Consider Chaperone Co-expression or Refolding activity_ok->troubleshoot_folding No check_cofactors Check for MgCl2 in Buffer activity_ok->check_cofactors Yes troubleshoot_folding->check_activity cofactors_ok Cofactors Present? check_cofactors->cofactors_ok add_cofactors Add 5-10 mM MgCl2 cofactors_ok->add_cofactors No check_precursor Assess GGPP Availability (in vivo) cofactors_ok->check_precursor Yes add_cofactors->check_cofactors precursor_ok Sufficient GGPP? check_precursor->precursor_ok overexpress_ggs Overexpress GGPP Synthase precursor_ok->overexpress_ggs No success Sclareol Production precursor_ok->success Yes overexpress_ggs->check_precursor

Caption: Troubleshooting logic for no sclareol production.

Issue 2: Low Sclareol Yield with Byproduct Formation

Question: My reaction is producing sclareol, but the yield is very low, and I'm seeing other related terpene byproducts. How can I improve the specificity and overall yield?

Answer: Low yield accompanied by byproduct formation often points to suboptimal reaction conditions, enzyme promiscuity, or precursor diversion.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • pH and Temperature: The optimal pH and temperature can vary for different synthases. Empirically test a range of pH values (e.g., 6.5 to 8.5) and temperatures (e.g., 25°C to 37°C) to find the ideal conditions for your specific sclareol synthase.

    • Substrate Concentration: Very high concentrations of the substrate (GGPP or LPP) can sometimes lead to substrate inhibition or the formation of byproducts. Try varying the substrate concentration to find the optimal balance.

  • Protein Engineering Strategies:

    • Enzyme Fusion: A powerful strategy to improve flux and reduce byproduct formation is to create a fusion protein of LPPS and SCS[5]. This channels the intermediate LPP directly from the first enzyme to the second, minimizing its diffusion and potential conversion into other products.

    • Site-Directed Mutagenesis: If the active site of the enzyme is known, targeted mutations can be introduced to improve its catalytic efficiency and specificity[6][7].

  • Metabolic Engineering (In Vivo):

    • Redirect Carbon Flux: In host organisms, other metabolic pathways can compete for the precursor GGPP. Downregulating or knocking out competing pathways, such as those for sterol biosynthesis, can redirect more carbon flux towards sclareol production[5]. For example, deleting genes like DGA1 and DGA2, which are involved in lipid synthesis, has been shown to increase the production of other terpenes[5].

Quantitative Data on Improvement Strategies

StrategyEnzyme/PathwayHost OrganismImprovementReference
Protein Fusion SsLPPS and SsSCSYarrowia lipolyticaEnhanced sclareol titers[5]
Precursor Supply Overexpression of GGS1Yarrowia lipolyticaSignificant accumulation of GGPP[5]
Metabolic Engineering Deletion of DGA1 and DGA2Yarrowia lipolyticaIncreased production of various metabolites[5]
Site-Directed Mutagenesis mMaSQSΔC17 (E186K)Escherichia coli3.4-fold improvement in catalytic efficiency[7]
Issue 3: Enzyme Instability and Aggregation

Question: My purified sclareol synthase loses activity quickly and tends to aggregate. What can I do to improve its stability?

Answer: Enzyme stability is critical for consistent experimental results and for developing robust biocatalytic processes.

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • Additives: Include additives like glycerol (B35011) (5-20%), trehalose, or low concentrations of non-ionic detergents (e.g., Tween-20) in your storage and reaction buffers to help stabilize the protein.

    • Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol can prevent oxidation and maintain the enzyme in its active state.

  • Expression at Lower Temperatures:

    • Action: Expressing the protein at lower temperatures (e.g., 18-25°C) can slow down protein synthesis, which often promotes proper folding and reduces the formation of inclusion bodies[4].

  • Co-expression with Chaperones:

    • Action: Co-expressing molecular chaperones (e.g., GroEL/GroES) in your host system can assist in the correct folding of your sclareol synthase, improving its solubility and stability.

  • Immobilization:

    • Action: For in vitro applications, immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier reuse[8].

Frequently Asked Questions (FAQs)

Q1: What is the complete biosynthetic pathway for sclareol in Salvia sclarea?

A1: Sclareol biosynthesis begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). In a two-step process, GGPP is first cyclized by a class II diterpene synthase, labda-13-en-8-ol diphosphate synthase (LPPS), to form the intermediate labda-13-en-8-ol diphosphate (LPP). This intermediate is then converted to sclareol by a class I diterpene synthase, sclareol synthase (SCS)[1].

Sclareol Biosynthesis Pathway

G GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP LPPS (Class II diTPS) Sclareol Sclareol LPP->Sclareol SCS (Class I diTPS)

Caption: Biosynthesis of sclareol from GGPP.

Q2: What is a standard method for assaying sclareol synthase activity?

A2: A common method for assaying terpene synthase activity is through product detection using Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically performed in a buffer containing the purified enzyme, the substrate (LPP for SCS), and MgCl₂. After incubation, the reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate). The organic phase is then analyzed by GC-MS to identify and quantify the sclareol produced.

Q3: Can I use a coupled assay to measure the activity of the entire pathway from GGPP to sclareol?

A3: Yes, a coupled assay is an effective way to measure the overall efficiency of the two-enzyme pathway. In this setup, you would combine both LPPS and SCS in the same reaction vessel with the initial substrate, GGPP, and the necessary cofactors. This allows for the direct conversion of GGPP to sclareol. This is also the principle behind in vivo production in engineered microbes.

Q4: Are there any known inhibitors of sclareol synthase?

A4: While specific inhibitors for sclareol synthase are not extensively documented in the provided search results, terpene synthases can be subject to product inhibition[4]. At high concentrations, sclareol itself might inhibit the activity of SCS. Additionally, the accumulation of pyrophosphate (PPi), a byproduct of the reaction, can be inhibitory. Adding a pyrophosphatase to the reaction mixture can help alleviate this issue[4].

Q5: What expression hosts are suitable for producing sclareol synthase?

A5: Sclareol synthase and other plant-derived terpene synthases have been successfully expressed in various hosts, including Escherichia coli and the yeast Saccharomyces cerevisiae[9][10] and Yarrowia lipolytica[5]. The choice of host depends on factors like desired yield, post-translational modifications, and the complexity of the metabolic engineering required. Yeast is often a preferred host for eukaryotic enzymes as it can provide a more favorable environment for proper folding.

Key Experimental Protocols

Protocol 1: Expression and Purification of Sclareol Synthase (from E. coli)
  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for sclareol synthase (SCS) and clone it into an expression vector (e.g., pET-28a with an N-terminal His-tag).

  • Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression:

    • Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 18-25°C and continue to grow for 16-20 hours[4].

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice[4].

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

  • Purification (His-tag):

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze fractions by SDS-PAGE to check for purity.

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES, 100 mM KCl, 10% glycerol, 1 mM DTT).

Protocol 2: In Vitro Sclareol Synthase Activity Assay
  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

    • 10 mM MgCl₂

    • 1-5 µg of purified SCS enzyme

    • 50 µM LPP (substrate)

    • Total volume: 500 µL

  • Incubation: Incubate the reaction at 30°C for 1-4 hours.

  • Product Extraction:

    • Stop the reaction by adding 500 µL of ethyl acetate (B1210297).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the top organic layer (ethyl acetate) to a new tube.

  • Analysis:

    • Concentrate the ethyl acetate extract under a stream of nitrogen if necessary.

    • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the resulting mass spectrum with a sclareol standard to confirm product identity and quantify the yield.

Experimental Workflow for Optimizing Sclareol Production

G cluster_0 Gene & Host Optimization cluster_1 Expression & Purification cluster_2 Activity Assays & Analysis cluster_3 Yield Improvement codon_opt Codon Optimize SCS & LPPS Genes host_selection Select Expression Host (E. coli / Yeast) codon_opt->host_selection expression Optimize Expression (Temp, Inducer) host_selection->expression purification Purify Enzymes expression->purification assay In Vitro Enzyme Assays purification->assay gcms GC-MS Analysis assay->gcms metabolic_eng Metabolic Engineering (Precursor Supply) gcms->metabolic_eng Low Yield protein_eng Protein Engineering (Fusion, Mutagenesis) gcms->protein_eng Low Yield success Optimized Sclareol Production gcms->success High Yield metabolic_eng->expression protein_eng->expression

Caption: Workflow for improving sclareol production.

References

Technical Support Center: Overcoming Feedback Inhibition in Sclarene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sclarene biosynthesis experiments, with a focus on overcoming feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of feedback inhibition in the this compound biosynthesis pathway?

A1: The primary point of feedback inhibition in the this compound biosynthesis pathway is the allosteric inhibition of Geranylgeranyl Pyrophosphate Synthase (GGPPS) by its own product, Geranylgeranyl Pyrophosphate (GGPP).[1][2] GGPP is the direct precursor for the synthesis of sclareol (B1681606), which is then converted to this compound. The accumulation of GGPP in the cell signals a downregulation of its own production, thereby limiting the flux towards this compound. One study has shown that GGPP inhibits its own synthesis with a half-maximal inhibition at approximately 3 µM.[1]

Q2: What are the key enzymes required for heterologous this compound production?

A2: For the heterologous production of sclareol, the immediate precursor to this compound, two key enzymes from Salvia sclarea are required:

  • Labdenediol Diphosphate (B83284) Synthase (SsLPPS): A class II diterpene synthase that converts GGPP to labda-13-en-8-ol diphosphate (LPP).

  • Sclareol Synthase (SsSS): A class I terpene synthase that converts LPP to sclareol.[3][4]

These enzymes are often expressed as a fusion protein (e.g., SsSS-SsLPPS) to improve catalytic efficiency through substrate channeling.[4]

Q3: Which host organisms are commonly used for heterologous this compound production?

A3: Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the most common host organisms for heterologous this compound production.[3][5] Yeast is often preferred due to its eukaryotic nature, which can be advantageous for expressing plant-derived enzymes like P450s if further modifications of this compound are desired. Recent studies have also demonstrated high-level sclareol production in the oleaginous yeast Yarrowia lipolytica.[6]

Q4: What are the main metabolic engineering strategies to overcome feedback inhibition and increase this compound yield?

A4: The main strategies include:

  • Engineering a Feedback-Resistant GGPPS: Using site-directed mutagenesis to alter the allosteric binding site of GGPPS, reducing its sensitivity to GGPP.

  • Increasing Precursor Supply: Overexpressing key enzymes in the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to enhance the pool of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of GGPP.[7]

  • Substrate Channeling: Fusing the sclareol biosynthesis enzymes (SsLPPS and SsSS) to create a bifunctional enzyme that directly converts GGPP to sclareol, minimizing the accumulation of free GGPP.[4]

  • Dynamic Regulation: Employing inducible promoters to control the expression of pathway genes, balancing cell growth and this compound production to avoid the buildup of toxic intermediates.

This compound Biosynthesis and Feedback Inhibition Pathway

Sclarene_Pathway cluster_0 Upstream Pathway (MVA or MEP) cluster_1 This compound Biosynthesis IPP IPP GGPPS GGPPS IPP->GGPPS DMAPP DMAPP DMAPP->GGPPS GGPP GGPP GGPPS->GGPP Synthesis GGPP->GGPPS Feedback Inhibition SsLPPS_SsSS SsLPPS-SsSS Fusion GGPP->SsLPPS_SsSS Sclareol Sclareol SsLPPS_SsSS->Sclareol This compound This compound Sclareol->this compound Dehydration (optional)

This compound biosynthesis pathway illustrating feedback inhibition.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low or no this compound/sclareol production 1. Inefficient expression or activity of SsLPPS and/or SsSS. 2. Insufficient precursor (GGPP) supply. 3. Strong feedback inhibition of GGPPS. 4. Codon usage of the heterologous genes is not optimized for the host.1. Confirm protein expression via Western blot. Perform in vitro enzyme assays with cell lysate. Consider fusing SsLPPS and SsSS.[4] 2. Overexpress key enzymes of the MVA or MEP pathway (e.g., tHMG1, ERG20 in yeast).[7] 3. Engineer a feedback-resistant GGPPS or use a GGPPS from a different organism that is less sensitive to GGPP. 4. Synthesize codon-optimized versions of the genes for your specific host organism.
Accumulation of upstream intermediates (e.g., FPP) 1. GGPPS is a rate-limiting step. 2. The native farnesyl pyrophosphate synthase (FPPS) is outcompeting the heterologous pathway for IPP and DMAPP.1. Overexpress GGPPS. Consider using a GGPPS with higher catalytic efficiency. 2. Downregulate the expression of the native FPPS (e.g., ERG20 in yeast) or use a mutant FPPS with lower activity.
Cell toxicity or impaired growth after induction 1. Accumulation of toxic intermediates (e.g., high levels of GGPP or other isoprenoids). 2. Metabolic burden from the high expression of heterologous proteins.1. Use a two-phase fermentation system with an organic overlay (e.g., dodecane) to sequester the hydrophobic product. 2. Use weaker or inducible promoters to control the timing and level of gene expression. Optimize fermentation conditions (temperature, pH, media composition).
Inconsistent results between experiments 1. Plasmid instability. 2. Variability in culture conditions (induction time, temperature, aeration). 3. Reagent degradation (e.g., antibiotics, inducers).1. Use chromosomally integrated expression cassettes instead of plasmids. 2. Standardize all experimental parameters and use biological replicates. 3. Prepare fresh solutions of critical reagents for each experiment.

Quantitative Data on Sclareol Production

Host OrganismKey Engineering StrategiesSclareol Titer (mg/L)Reference
Saccharomyces cerevisiaeOverexpression of SsLPPS and SsSS, overexpression of tHMG1 and BTS1 (GGPPS), fusion of SsLPPS and SsSS.8.96[Sheng Wu Gong Cheng Xue Bao. 2013 Aug;29(8):1185-92.]
Saccharomyces cerevisiaeFusion of BTS1 and ERG20, fusion of SsLPPS and SsSS, fed-batch fermentation.408[J]. Journal of Biotechnology, 2015, 214: 17-24.
Saccharomyces cerevisiaeSystematic engineering of central metabolism and isoprenoid pathway, fed-batch fermentation.11,400[Metabolic Engineering 75 (2023) 19–28]
Yarrowia lipolyticaScreening and engineering of SsLPPS and SsSS, two-layer GGPP accumulation pathway, scaffold-free multienzyme complexes, fed-batch fermentation.12,900[Green Chemistry, 2022, 24, 845-855]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of GGPPS to Alleviate Feedback Inhibition

This protocol is based on the QuikChange™ site-directed mutagenesis method and is intended to introduce point mutations into the GGPPS gene to reduce its sensitivity to GGPP.

1. Primer Design:

  • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.

2. PCR Amplification:

  • Set up the PCR reaction as follows:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (plasmid containing GGPPS gene, 5-50 ng)

    • 1.25 µL of forward primer (125 ng)

    • 1.25 µL of reverse primer (125 ng)

    • 1 µL of dNTP mix

    • 1 µL of PfuUltra HF DNA polymerase

    • Add dH₂O to a final volume of 50 µL.

  • Perform PCR using the following cycling parameters:

    • Initial denaturation: 95°C for 1 minute

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the amplification product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

  • Plate on selective media and incubate overnight at 37°C.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.

  • Sequence the plasmid to confirm the presence of the desired mutation in the GGPPS gene.

Mutagenesis_Workflow start Start: Plasmid with Wild-Type GGPPS primer_design 1. Design Mutagenic Primers start->primer_design pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion of Parental DNA pcr->dpni transform 4. Transformation into E. coli dpni->transform verify 5. Sequence Verification transform->verify end End: Plasmid with Mutant GGPPS verify->end

Workflow for site-directed mutagenesis of GGPPS.
Protocol 2: Heterologous Expression of this compound Biosynthesis Pathway in S. cerevisiae

This protocol outlines the general steps for expressing the sclareol biosynthesis enzymes in yeast.

1. Plasmid Construction:

  • Synthesize codon-optimized DNA sequences for S. salvia SsLPPS and SsSS for expression in S. cerevisiae.

  • Consider creating a fusion construct (e.g., SsSS-linker-SsLPPS) using overlap extension PCR.

  • Clone the gene(s) into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

  • Transform the expression plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297)/single-stranded carrier DNA/polyethylene glycol method.

  • Select for transformants on appropriate selective media (e.g., SC-Ura).

3. Protein Expression:

  • Inoculate a single colony of transformed yeast into 5 mL of selective minimal medium containing 2% glucose and grow overnight at 30°C.

  • Inoculate the overnight culture into 50 mL of induction medium (selective minimal medium with 2% galactose and 1% raffinose).

  • Incubate at 30°C with shaking for 48-72 hours to induce protein expression.

4. Sclareol Extraction and Analysis:

  • If using a two-phase culture, collect the organic layer (e.g., dodecane).

  • If not, pellet the yeast cells and extract with an organic solvent (e.g., ethyl acetate or hexane).

  • Analyze the extract for the presence of sclareol using Gas Chromatography-Mass Spectrometry (GC-MS).

Yeast_Expression_Workflow start Start: Codon-Optimized Genes (SsLPPS, SsSS) plasmid_construction 1. Construct Yeast Expression Plasmid start->plasmid_construction transformation 2. Transform S. cerevisiae plasmid_construction->transformation expression 3. Induce Protein Expression transformation->expression extraction 4. Extract Sclareol expression->extraction analysis 5. GC-MS Analysis extraction->analysis end End: Quantified Sclareol Production analysis->end

Workflow for heterologous expression of this compound pathway in yeast.

References

Sclarene Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and solutions associated with the purification of sclarene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from natural extracts?

The main challenges in this compound purification stem from its presence in a complex mixture of other lipophilic compounds in its natural source, primarily Clary Sage (Salvia sclarea). These challenges include:

  • Co-extraction of Impurities: The initial extraction process using non-polar solvents also solubilizes other compounds with similar polarities to this compound, such as other terpenes, fatty acids, waxes, and pigments.[1][2][3]

  • Structural Similarity of Impurities: Many of the co-extracted impurities are structurally related terpenoids, making their separation from this compound difficult due to similar chromatographic behavior.[4]

  • Thermal Instability: this compound can be susceptible to degradation at elevated temperatures, which can be a concern during distillation or other heat-involved purification steps.

  • Crystallization Difficulties: Inducing crystallization of this compound from a complex mixture can be challenging, often resulting in oiling out or the formation of impure crystals.

Q2: What are the most common impurities found in crude this compound extracts?

Crude extracts of Salvia sclarea are complex mixtures. Besides this compound, they can contain a variety of other compounds, including:

  • Monoterpenes and Sesquiterpenes: Linalool, linalyl acetate (B1210297), germacrene D, and (E)-caryophyllene are major constituents of the essential oil and can be present in extracts.[3]

  • Diterpenes: Other diterpenes besides this compound may be present.

  • Flavonoids and Phenolic Acids: Compounds like caffeic acid, rosmarinic acid, luteolin, and apigenin (B1666066) have been identified in methanolic extracts of clary sage.[2][4]

  • Waxes and Fatty Acids: High molecular weight, non-polar compounds are often co-extracted.

  • Pigments: Chlorophylls (B1240455) and carotenoids can impart color to the extract.

Q3: Which analytical techniques are best for assessing the purity of this compound?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for assessing this compound purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and allows for the identification of impurities based on their mass spectra.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or Evaporative Light Scattering Detector (ELSD), can be used to determine the purity of this compound. It is especially useful for analyzing less volatile impurities that may not be suitable for GC.

Troubleshooting Guides

This section addresses specific issues you may encounter during this compound purification in a question-and-answer format.

Problem 1: Low yield of this compound after initial extraction.

  • Possible Cause: Inefficient extraction solvent or method.

  • Solution:

    • Ensure the use of an appropriate non-polar solvent like hexane (B92381) or petroleum ether for selective extraction of this compound.

    • Consider advanced extraction techniques such as Supercritical Fluid Extraction (SFE) with CO2, which can offer higher selectivity and yield.

    • Optimize extraction parameters such as temperature, pressure (for SFE), and extraction time.

Problem 2: Oiling out or formation of an amorphous precipitate instead of crystals during recrystallization.

  • Possible Cause: The solution is too supersaturated, or it is cooling too quickly. The presence of significant impurities can also inhibit crystal formation.

  • Solution:

    • Add a small amount of the good solvent back to the solution to reduce the supersaturation level.

    • Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.

    • Try a different solvent system. A mixture of a good solvent (in which this compound is soluble) and a poor solvent (in which it is less soluble) can be effective.

    • "Seed" the solution with a tiny crystal of pure this compound to induce crystallization.

    • If significant impurities are suspected, perform a preliminary purification step like column chromatography before attempting recrystallization.

Problem 3: The purified this compound is discolored (e.g., yellow or green).

  • Possible Cause: Presence of pigments like chlorophylls or carotenoids from the plant material.

  • Solution:

    • Treat the this compound solution with activated carbon. Add a small amount of activated carbon to the solution, heat gently, and then filter it through a pad of celite to remove the carbon and adsorbed pigments.

    • Perform column chromatography. Silica (B1680970) gel is effective at retaining polar pigments while allowing the less polar this compound to elute.

Problem 4: Co-elution of impurities with this compound during column chromatography.

  • Possible Cause: The chosen mobile phase does not provide sufficient resolution between this compound and structurally similar impurities.

  • Solution:

    • Optimize the mobile phase. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) will generally increase the retention time of all compounds and may improve separation.

    • Consider using a different adsorbent for chromatography, such as alumina.

    • Employ gradient elution, starting with a very non-polar solvent and gradually increasing the polarity.

    • Consider preparative HPLC for higher resolution separation.

Quantitative Data Presentation

The following tables summarize typical data for this compound purification to aid in the selection of appropriate methods.

Table 1: Comparison of this compound Extraction Methods from Salvia sclarea

Extraction MethodTypical Yield of Crude Extract (% w/w)This compound Content in Crude Extract (%)Key AdvantagesKey Disadvantages
Solvent Extraction (Hexane) 5 - 10%30 - 50%Simple, low costUse of organic solvents, co-extraction of impurities
Supercritical Fluid Extraction (SFE) 2 - 6%40 - 70%"Green" solvent (CO2), high selectivityHigh initial equipment cost, requires optimization

Table 2: Comparison of this compound Purification Techniques

Purification TechniqueTypical Purity AchievedTypical Recovery RateKey AdvantagesKey Disadvantages
Recrystallization 90 - 98%70 - 90%Simple, cost-effective for high-purity materialCan be difficult to induce, potential for co-crystallization of impurities
Column Chromatography 85 - 95%60 - 85%Good for removing a wide range of impuritiesCan be time-consuming, uses large volumes of solvent
Preparative HPLC > 99%50 - 80%High resolution and purityExpensive, lower sample capacity

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude extract using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude extract to be purified (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Wash the column with the starting mobile phase until the silica gel is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble extracts, use the "dry loading" method: dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute this compound and then more polar impurities.

  • Fraction Analysis and Recovery:

    • Combine the fractions that contain pure this compound (as determined by TLC).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

    • Assess the purity of the final product using GC-MS or HPLC.

Protocol 2: Recrystallization of this compound

This protocol provides a general method for the recrystallization of this compound from a partially purified extract.

  • Solvent Selection:

    • Choose a suitable solvent or solvent system. A good solvent will dissolve this compound at an elevated temperature but not at room temperature or below. Hexane or a mixture of hexane and a slightly more polar solvent like acetone (B3395972) or ethyl acetate can be effective.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring (e.g., on a hot plate) until the this compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding excessive solvent, as this will reduce the yield.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Sclarene_Purification_Workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Quality Control ClarySage Clary Sage Biomass SolventExtraction Solvent Extraction (e.g., Hexane) ClarySage->SolventExtraction SFE Supercritical Fluid Extraction (CO2) ClarySage->SFE CrudeExtract Crude this compound Extract SolventExtraction->CrudeExtract SFE->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography PartiallyPurified Partially Purified this compound ColumnChromatography->PartiallyPurified Recrystallization Recrystallization HighPuritythis compound High Purity this compound (>99%) Recrystallization->HighPuritythis compound Final Product PrepHPLC Preparative HPLC PrepHPLC->HighPuritythis compound Final Product PartiallyPurified->Recrystallization PartiallyPurified->PrepHPLC GCMS GC-MS Analysis HighPuritythis compound->GCMS HPLC HPLC Analysis HighPuritythis compound->HPLC PurityAssessment Purity Assessment GCMS->PurityAssessment HPLC->PurityAssessment

Caption: A typical workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_extraction_solutions Extraction Troubleshooting cluster_purification_solutions Purification Troubleshooting Start Low this compound Yield Q1 At which stage is the loss occurring? Start->Q1 Extraction Initial Extraction Q1->Extraction Extraction Purification Purification Step Q1->Purification Purification Solvent Inefficient Solvent/Method Extraction->Solvent Parameters Suboptimal Parameters Extraction->Parameters RecrystallizationLoss Loss during Recrystallization Purification->RecrystallizationLoss ColumnLoss Loss during Column Chromatography Purification->ColumnLoss SolventSolution Use appropriate non-polar solvent or SFE Solvent->SolventSolution ParametersSolution Optimize temperature, time, pressure Parameters->ParametersSolution RecrystallizationSolution Avoid excess solvent, optimize cooling rate RecrystallizationLoss->RecrystallizationSolution ColumnSolution Optimize mobile phase, check for channeling ColumnLoss->ColumnSolution

Caption: A troubleshooting guide for low this compound yield.

References

Technical Support Center: Salvia sclarea Sclarene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing sclarene production in Salvia sclarea (clary sage).

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.

Question: Why am I observing low or inconsistent this compound/sclareol (B1681606) yields in my experiments?

Answer: Low or variable this compound yield can stem from several factors related to plant genetics, physiology, and experimental conditions.

  • Plant Material and Growth Stage: The genetic makeup of Salvia sclarea populations significantly influences sclareol content.[1] Sclareol production is highest in the floral organs, specifically the calyces, where it accumulates in glandular trichomes.[2][3][4][5] Ensure you are harvesting at the full bloom stage. The yield of inflorescences is typically highest in the second year of cultivation.[6][7]

  • Cultivation Conditions: Clary sage is sensitive to its environment. It thrives in well-draining loamy soil with full sun exposure.[8][9] Over-fertilizing, especially with nitrogen, can promote vegetative growth at the expense of flower and sclareol production.[8] While the plant is drought-tolerant, severe water stress can negatively impact overall biomass and yield.[10]

  • Extraction Inefficiency: Sclareol exists as epicuticular crystals on the calyces.[4][5] The extraction method is critical. Solid-liquid extraction with a solvent like hexane (B92381) is significantly more efficient than essential oil distillation for recovering sclareol.[4] Ensure plant material is thoroughly dried and ground to maximize surface area for solvent contact.[11]

Question: My elicitor treatment did not significantly increase this compound production. What went wrong?

Answer: The effectiveness of an elicitor depends on its type, concentration, application method, and the timing of application relative to the plant's developmental stage.

  • Elicitor Choice and Concentration: Methyl jasmonate (MeJA) is a well-documented elicitor that induces the expression of genes involved in terpenoid biosynthesis.[12][13] However, prolonged exposure can inhibit growth.[14] Chitosan is another effective biotic elicitor.[15][16] The optimal concentration must be determined empirically for your specific experimental system, as high concentrations can be phytotoxic.

  • Timing and Duration: The plant's response to elicitors is time-dependent. Transcriptional reprogramming can occur within hours of treatment, while changes in metabolite levels may take longer to become apparent.[13] A time-course experiment is recommended to identify the optimal duration for elicitation before harvesting. For example, in hairy root cultures, a 28-day treatment with the elicitor coronatine (B1215496) yielded the best results.[14]

  • Application Method: The method of application (e.g., foliar spray, addition to a hydroponic medium) can affect uptake and response. Ensure uniform application to minimize variability between plant samples.

Question: I am seeing high variability in this compound content between different plant batches. How can I reduce this?

Answer: High variability is a common challenge in natural product research. It can be minimized by controlling genetic and environmental factors.

  • Genetic Homogeneity: Whenever possible, use genetically uniform plant material, such as clones propagated from a single high-yielding mother plant (biotype).[7][11] If working with seed-propagated plants, be aware that genetic diversity will contribute to chemical variability.[1]

  • Environmental Control: Grow plants under controlled conditions (greenhouse or growth chamber) to ensure uniformity in light, temperature, humidity, and nutrition.[8][9] Field-grown plants are subject to more environmental fluctuations.

  • Standardized Protocols: Strictly standardize all procedures, from cultivation and elicitor application to harvesting and extraction. Harvest all samples at the same time of day and at the same developmental stage (e.g., full bloom).

Frequently Asked Questions (FAQs)

1. What is the biosynthetic pathway for this compound and sclareol?

Sclareol, a labdane-type diterpene alcohol, is synthesized from geranylgeranyl diphosphate (B83284) (GGPP) through the plastidial methylerythritol-phosphate (MEP) pathway.[2][12] The process involves two key monofunctional diterpene synthase (diTPS) enzymes:

  • SsLPPS (Class II diTPS): This enzyme cyclizes GGPP to form labda-13-en-8-ol diphosphate (LPP) as the major product.[3][17]

  • SsSS (Class I diTPS): This enzyme subsequently converts LPP into sclareol.[3][17][18]

These enzymatic steps occur in the chloroplasts of glandular trichomes, which are specialized structures on the surface of the flower calyces.[2][3]

Sclareol_Biosynthesis_Pathway MEP MEP Pathway GGPP Geranylgeranyl Diphosphate (GGPP) MEP->GGPP Provides precursors LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP Sclareol Sclareol LPP->Sclareol Enzyme1 SsLPPS (Class II diTPS) Enzyme1:n->GGPP:s Enzyme2 SsSS (Class I diTPS) Enzyme2:n->LPP:s

Caption: Sclareol biosynthesis from the MEP pathway via GGPP.

2. What are the optimal cultivation conditions for high this compound yield?

Optimal conditions focus on maximizing flower production, as this is the primary site of sclareol accumulation.[4]

ParameterRecommendationRationale
Soil Well-draining, loamy soil.[8][9]Prevents root rot, which the plant is susceptible to.
Light Full sun (at least 6 hours of direct light).[8]Essential for robust growth and flowering.
Water Water when the top soil is dry; drought-tolerant once established.[8][9]Avoids waterlogged conditions. Mild drought stress may even enhance secondary metabolite content.[19][20]
Fertilizer Use a balanced, low-nitrogen fertilizer (e.g., 5-10-10) sparingly during the growing season.[8]Excess nitrogen promotes leaf growth over the sclareol-rich flowers.
Temperature Thrives in moderate temperatures (approx. 20-29°C / 65-85°F).[8][9]Mimics its native Mediterranean climate.
Harvest Time Second year of cultivation, at full bloom.[6][7]Maximizes the yield of inflorescences.

3. How can metabolic engineering be used to increase this compound production?

Metabolic engineering offers a targeted approach to boost this compound synthesis by manipulating the expression of key genes in the biosynthetic pathway.

  • Overexpression of Pathway Genes: Overexpressing genes for rate-limiting enzymes in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), can increase the pool of the precursor GGPP, leading to higher diterpene yields.[21]

  • Heterologous Expression: The genes for the two key enzymes, SsLPPS and SsSS, can be co-expressed in microbial hosts like yeast (Saccharomyces cerevisiae).[3][22] This creates a "microbial factory" for sclareol production, offering a scalable and sustainable alternative to plant extraction.[18]

Engineering_Workflow Start Identify Rate-Limiting Enzymes (e.g., DXS, DXR) or Key Synthases (SsLPPS, SsSS) Clone Clone Genes of Interest from S. sclarea Start->Clone Vector Construct Expression Vector (e.g., for Agrobacterium or Yeast) Clone->Vector Transform Transform Target Organism (S. sclarea hairy roots or Yeast) Vector->Transform Culture Culture Transformed Cells / Hairy Roots Transform->Culture Analyze Analyze Sclareol Production (GC-MS) Culture->Analyze Optimize Optimize Culture Conditions Analyze->Optimize Optimize->Culture Iterate

Caption: Workflow for metabolic engineering to boost this compound.

Experimental Protocols

Protocol 1: Methyl Jasmonate (MeJA) Elicitation of Salvia sclarea Plants

This protocol describes a general method for applying MeJA as a foliar spray to induce this compound biosynthesis.

Materials:

  • Methyl jasmonate (MeJA)

  • Ethanol (B145695)

  • Tween 20 or similar surfactant

  • Deionized water

  • Spray bottle

  • Salvia sclarea plants at the pre-flowering or early flowering stage

Procedure:

  • Prepare Stock Solution: Prepare a 1 M stock solution of MeJA in 100% ethanol. Store at -20°C.

  • Prepare Working Solution: On the day of use, dilute the stock solution to the desired final concentration (e.g., 100 µM, 250 µM) in deionized water. Add a surfactant like Tween 20 to a final concentration of 0.01-0.05% (v/v) to ensure even leaf coverage.

  • Prepare Control Solution: Prepare a control solution containing the same concentration of ethanol and Tween 20 in deionized water, but without MeJA.

  • Application: In a fume hood or well-ventilated area, spray the aerial parts of the plants until runoff. Ensure thorough and even coverage of all leaves. Spray a separate cohort of plants with the control solution.

  • Incubation: Keep the treated and control plants under their normal growth conditions.

  • Harvesting: Harvest plant material (e.g., inflorescences) at specific time points after elicitation (e.g., 24h, 48h, 72h) for analysis.[13] Flash-freeze the samples in liquid nitrogen and store at -80°C until extraction.

Protocol 2: Sclareol Extraction from Dried Inflorescences

This protocol is for the solid-liquid extraction of sclareol, which is more efficient than hydrodistillation for this specific compound.[4]

Materials:

  • Dried Salvia sclarea inflorescences

  • n-Hexane (analytical grade)

  • Grinder or blender

  • Erlenmeyer flask or beaker

  • Stir plate and magnetic stir bar

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Preparation: Dry the harvested inflorescences in the dark at room temperature until brittle.[11]

  • Grinding: Grind the dried material into a fine powder using a grinder.

  • Extraction: Weigh the ground powder and place it in an Erlenmeyer flask. Add n-hexane in a 1:12 ratio (e.g., 10 g of powder in 120 mL of hexane).[11]

  • Soaking: Place the flask on a stir plate and stir at room temperature for 24 hours. This allows the solvent to penetrate the plant tissue and dissolve the sclareol.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the hexane extract. Wash the residue with a small amount of fresh hexane to ensure complete recovery.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the hexane. The resulting crude extract will contain sclareol.

  • Purification (Optional): The crude extract can be further purified. One method involves liquid-liquid extraction with 87% methanol, where sclareol is soluble.[11] The methanolic solution can then be dried to yield a more purified sclareol product.

Protocol 3: Quantification of Sclareol by GC-MS

This protocol provides a general framework for sclareol quantification. Specific parameters must be optimized for your instrument.

Materials:

  • Sclareol standard (for calibration curve)

  • Crude or purified plant extract

  • Ethyl acetate (B1210297) or other suitable solvent

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).[23]

Procedure:

  • Sample Preparation: Dissolve a known weight of the crude extract in a known volume of ethyl acetate. If necessary, filter the solution through a 0.22 µm syringe filter.

  • Calibration Curve: Prepare a series of standard solutions of known sclareol concentrations (e.g., 20, 50, 100, 200, 500 ng/µL) in ethyl acetate.

  • GC-MS Analysis:

    • Inject 1 µL of each standard and sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temp: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ion Source Temp: 230°C

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for higher sensitivity. Key m/z fragments for sclareol include 177 and 121.[23]

  • Data Analysis:

    • Identify the sclareol peak in your samples by comparing its retention time and mass spectrum to the pure standard.

    • Generate a calibration curve by plotting the peak area of the sclareol standard versus its concentration.

    • Use the calibration curve's linear regression equation to calculate the concentration of sclareol in your plant extracts. Express the final result as mg of sclareol per g of dry plant weight.

Caption: Key factors influencing final this compound/sclareol yield.

References

Technical Support Center: Troubleshooting Microbial Contamination in Sclarene Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting microbial contamination during Sclarene fermentation. The following question-and-answer format directly addresses specific issues to help identify, control, and prevent contamination, ensuring the integrity and yield of your fermentation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of microbial contamination in a this compound fermentation batch?

A1: Microbial contamination can manifest through various indicators. Visually, you might observe turbidity or cloudiness in the fermentation broth that deviates from the expected appearance of your production culture. Other signs include the formation of films on the surface of the medium or unusual clumps.[1] Changes in the color or smell of the fermentation broth can also indicate contamination; for instance, foul odors are a common red flag.[2] Deviations from typical process parameters are also strong indicators. These can include a sudden drop in pH, an unexpected increase in temperature, or abnormal patterns of oxygen consumption.[1]

Q2: What are the likely sources of contamination in my this compound fermentation process?

A2: Contamination can originate from several sources throughout the fermentation process.[] Key sources include:

  • Raw Materials: The fermentation medium components can harbor microbial spores if not properly sterilized.

  • Equipment: Inadequate sterilization of the bioreactor, probes, tubing, and other equipment is a primary cause of contamination.[4]

  • Air and Water: The air supply and water used in the process can introduce airborne microorganisms or waterborne bacteria.[5]

  • Personnel: Human operators can be a significant source of contamination through improper aseptic techniques.[6]

  • Inoculum: The seed culture itself may be contaminated, leading to the introduction of unwanted microbes into the production fermenter.[4]

Q3: What types of microorganisms are common contaminants in yeast-based fermentations like that for this compound?

A3: In yeast fermentations, the most prevalent contaminants are bacteria and wild yeasts. Lactic acid bacteria (LAB), such as Lactobacillus species, are frequent bacterial contaminants that can compete with the production yeast for nutrients and produce inhibitory byproducts like lactic and acetic acid.[7] Wild yeasts, such as species of Dekkera, Pichia, and Candida, can also outcompete the production strain, leading to reduced this compound yield and the production of off-flavors.[8] Filamentous fungi, including species of Aspergillus, Penicillium, Fusarium, and Cladosporium, are also potential contaminants that can be introduced from the environment.[9][10]

Troubleshooting Guides

Issue 1: Unexpected Drop in this compound Yield

Q: My this compound fermentation is showing a significantly lower yield than expected. Could this be due to microbial contamination?

A: Yes, a drop in product yield is a classic sign of microbial contamination. Contaminating microorganisms compete with your production strain for essential nutrients, thereby reducing the resources available for this compound synthesis.[7] Furthermore, some contaminants produce metabolic byproducts that can inhibit the growth and productivity of the production yeast.[8]

Troubleshooting Steps:

  • Microscopic Examination: Immediately take a sample from the fermenter and examine it under a microscope. Look for microbial morphologies that are different from your production strain.

  • Plating on Selective Media: Plate a diluted sample of the fermentation broth onto various selective and differential agar (B569324) plates to isolate and identify potential bacterial and fungal contaminants.

  • Review Sterilization Records: Check the temperature and pressure logs from your autoclave or in-situ sterilization system to ensure that the sterilization cycle was successful.[4]

  • Inspect Equipment: After the fermentation run, thoroughly inspect the bioreactor and all associated tubing and connections for any signs of leaks or damage that could have served as an entry point for contaminants.[4]

Issue 2: Off-Flavors Detected in the Fermentation Broth

Q: I've noticed a sour or unusual smell from my fermentation batch. What could be the cause?

A: The presence of off-flavors is a strong indicator of microbial contamination.[11] Sour smells are often associated with the production of organic acids by contaminating bacteria, particularly lactic acid bacteria.[12] Other undesirable aromas can be produced by wild yeasts or molds.[13]

Troubleshooting Steps:

  • Sensory Evaluation: Document the specific characteristics of the off-flavor (e.g., sour, vinegary, solvent-like).[14] This can provide clues about the type of contaminant present.

  • Analytical Chemistry: Use techniques like gas chromatography-mass spectrometry (GC-MS) to identify the volatile compounds responsible for the off-flavors.[15]

  • Isolate and Identify: Use microbiological techniques to isolate the contaminating organism and identify it. This will help in tracing the source of the contamination.

  • Review Raw Material Quality: Assess the microbial load of your raw materials to ensure they are not the source of the contamination.

Data Presentation

Table 1: Common Microbial Contaminants and Their Impact on this compound Fermentation

Contaminant TypeExamplesPotential Impact on Fermentation
Bacteria Lactobacillus, AcetobacterDecreased pH, competition for nutrients, production of inhibitory organic acids, reduced this compound yield.[7]
Wild Yeast Dekkera, Pichia, CandidaCompetition for nutrients, production of off-flavors, reduced this compound yield.[16]
Molds Aspergillus, Penicillium, FusariumMycotoxin production, altered broth rheology, competition for nutrients.[9]

Table 2: Recommended Sterilization Parameters for Fermentation Equipment

EquipmentSterilization MethodTemperaturePressureTime
Bioreactor (in-situ) Steam Sterilization121-130°C15-20 psi20-60 minutes
Glassware & Media Autoclave121°C15 psi15-30 minutes
Heat-sensitive liquids FiltrationN/AN/AN/A

Experimental Protocols

Protocol 1: Sterility Testing of Fermentation Broth

Objective: To determine if the fermentation broth is free from viable microbial contaminants.

Methodology:

  • Aseptic Sampling: Under a laminar flow hood, aseptically withdraw a 10 mL sample of the fermentation broth.[17]

  • Inoculation: Inoculate 1 mL of the sample into two separate tubes of sterile fluid thioglycollate medium (for anaerobic bacteria) and two separate tubes of sterile soybean-casein digest medium (for aerobic bacteria and fungi).

  • Incubation: Incubate one set of tubes at 20-25°C and the other set at 30-35°C for 14 days.

  • Observation: Daily, visually inspect the media for any signs of turbidity, which would indicate microbial growth.

  • Confirmation: If turbidity is observed, perform a Gram stain and subculture onto appropriate agar plates to identify the contaminant.

Protocol 2: Bioreactor Sterilization Validation

Objective: To validate that the steam sterilization process for the bioreactor effectively kills a known high concentration of heat-resistant bacterial spores.

Methodology:

  • Preparation of Spore Suspension: Prepare a suspension of Geobacillus stearothermophilus spores with a known concentration (e.g., 10^6 spores/mL).

  • Inoculation: Place biological indicators (strips or vials containing the spores) in the areas of the bioreactor that are most difficult to sterilize (e.g., probe ports, exhaust lines).

  • Sterilization Cycle: Run the standard in-situ steam sterilization cycle for the bioreactor.[18]

  • Aseptic Removal: After the cycle is complete and the bioreactor has cooled, aseptically remove the biological indicators.

  • Incubation: Place the biological indicators in a sterile growth medium and incubate at the appropriate temperature (typically 55-60°C) for 7 days.

  • Analysis: If there is no growth in the medium after incubation, the sterilization process is considered effective.[19]

Visualizations

Contamination_Troubleshooting_Workflow Start Suspicion of Contamination (e.g., low yield, off-flavor) Observe Observe Fermentation Parameters (pH, Temp, OD, Smell, Color) Start->Observe Sample Aseptic Sampling Observe->Sample Microscopy Microscopic Examination Sample->Microscopy Plating Plate on Selective Media Sample->Plating Identify Identify Contaminant Microscopy->Identify Plating->Identify Source_Investigation Investigate Source of Contamination Identify->Source_Investigation Corrective_Action Implement Corrective Actions Source_Investigation->Corrective_Action Source Identified

Caption: Workflow for troubleshooting microbial contamination.

Aseptic_Technique_Principles cluster_sterile_field Sterile Field cluster_personnel Personnel cluster_procedure Procedure Laminar Flow Hood Laminar Flow Hood Sterile Instruments Sterile Instruments Sterile Media Sterile Media Gowning Gowning Gloves Gloves No Talking/Coughing No Talking/Coughing Flaming Loops/Necks Flaming Loops/Necks Minimize Exposure Time Minimize Exposure Time Proper Handling of Caps Proper Handling of Caps center Aseptic Technique center->Laminar Flow Hood center->Gowning center->Flaming Loops/Necks

Caption: Core principles of aseptic technique in fermentation.

References

Sclarene Isomer Separation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of sclarene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The primary challenge in separating this compound isomers, such as α-sclarene and β-sclarene, lies in their structural similarity. Isomers have identical molecular formulas and weights, and often very similar physicochemical properties like boiling points and polarity. This results in close retention times and potential co-elution in chromatographic systems, making baseline separation difficult to achieve.[1]

Q2: Which analytical techniques are most effective for separating this compound isomers?

A2: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile terpenes like this compound. For purification and separation, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods. SFC, in particular, is gaining interest for its efficiency in separating chiral and structurally similar compounds.[2][3][4]

Q3: What type of GC column is best suited for this compound isomer separation?

A3: For GC analysis of terpene isomers, column selection is critical. While standard non-polar columns (like those with a 5% phenyl-methylpolysiloxane phase) can be used, achieving separation of structurally similar isomers may require columns with different selectivity. Chiral stationary phases are necessary for separating enantiomers, and columns with phases like polyethylene (B3416737) glycol (wax columns) or those with liquid crystalline stationary phases can offer enhanced selectivity for positional and geometric isomers.[5][6]

Q4: How can I confirm the identity of this compound isomers after separation?

A4: Mass Spectrometry (MS) is a powerful tool for identifying isomers. While isomers have the same molecular ion, their fragmentation patterns upon ionization can differ, providing a fingerprint for each compound. Comparing the obtained mass spectra with library data (e.g., NIST) or with previously run standards is the standard approach. For unambiguous identification, Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated isomers is the gold standard.

Q5: Is preparative HPLC a viable option for isolating pure this compound isomers?

A5: Yes, preparative HPLC is a widely used technique for purifying specific compounds from a mixture.[7][8] By scaling up an analytical HPLC method that shows good separation, it is possible to isolate larger quantities of pure this compound isomers. This involves using larger columns and higher flow rates. Careful optimization is required to maximize sample load without sacrificing resolution.[9][10]

Troubleshooting Guides

GC Separation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of this compound Isomers 1. Inappropriate GC column phase. 2. Sub-optimal temperature program. 3. Carrier gas flow rate is too high or too low.1. Switch to a column with a different selectivity (e.g., a wax column or a column with a more polar phase). For enantiomers, a chiral column is necessary.[6] 2. Optimize the oven temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds. 3. Adjust the carrier gas flow rate to its optimal linear velocity for the column in use.
Peak Tailing 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Sample overload.1. Use a deactivated injector liner. If the column is old, active sites may have developed; consider replacing it. 2. Bake out the column at a high temperature (within its specified limits). Trim the first few centimeters of the column inlet.[11] 3. Reduce the amount of sample injected.
Variable Retention Times 1. Fluctuations in oven temperature or carrier gas pressure. 2. Leaks in the system. 3. Column aging.1. Ensure the GC oven is properly calibrated and that the gas regulators are providing a stable pressure. 2. Perform a leak check of the system, especially around the injector septum and column fittings.[11] 3. Over time, the stationary phase can degrade. If retention times consistently shift, it may be time to replace the column.
HPLC Separation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution of Hydrophobic Isomers 1. Mobile phase is too strong. 2. Inadequate stationary phase selectivity. 3. Isocratic elution is not sufficient for a complex mixture.1. Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation.[12] 2. Switch to a column with a different stationary phase. For aromatic or unsaturated compounds like this compound, a phenyl-hexyl column can offer alternative selectivity through π-π interactions.[13] 3. Develop a gradient elution method, starting with a weaker mobile phase and gradually increasing the organic solvent concentration.
Peak Fronting 1. Sample overload. 2. Sample solvent is stronger than the mobile phase.1. Reduce the injection volume or the concentration of the sample. 2. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
High Backpressure 1. Blockage in the system (e.g., clogged frit, guard column, or column). 2. Buffer precipitation. 3. Flow rate is too high.1. Systematically check for blockages by removing components in reverse order (column, then guard column, then in-line filter). Back-flush the column if the blockage is at the inlet frit. 2. Ensure the buffer is fully soluble in the mobile phase at all concentrations used in the gradient. 3. Check that the flow rate is appropriate for the column dimensions and particle size.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers

This protocol provides a general starting point for the analytical separation of this compound isomers. Optimization will be required based on the specific instrument and isomers of interest.

  • Sample Preparation:

    • Extract essential oil from Salvia sclarea using steam or hydrodistillation.

    • Dilute the essential oil (e.g., 1:100 v/v) in a suitable solvent like hexane (B92381) or ethyl acetate.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column (e.g., Rt-βDEXsm) for enantiomer separation.

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 3°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • MS System: Agilent 5977A or equivalent.

    • Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify peaks by comparing retention times with authentic standards.

    • Confirm identity by matching the acquired mass spectra with a reference library (e.g., NIST).

Protocol 2: Preparative HPLC for this compound Isomer Purification

This protocol outlines a method for scaling up an analytical separation to purify this compound isomers.

  • Analytical Method Development:

    • Develop an analytical HPLC method that achieves baseline separation of the target this compound isomers.

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm). A Phenyl-Hexyl column may provide better selectivity.[13]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for these hydrophobic compounds. For example, 70% to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 205-215 nm) as this compound lacks a strong chromophore.

  • Scale-Up:

    • Use a preparative column with the same stationary phase but larger dimensions (e.g., 21.2 x 250 mm).

    • Adjust the flow rate according to the column diameter to maintain the same linear velocity. The new flow rate can be calculated as: New Flow = Old Flow * (New Column Diameter / Old Column Diameter)².

    • Increase the injection volume proportionally to the column volume to maximize throughput without overloading the column.

    • Inject the crude this compound mixture or a pre-fractionated sample.

  • Fraction Collection:

    • Use an automated fraction collector to collect the eluent corresponding to the peaks of the target isomers.

  • Post-Purification:

    • Combine the fractions containing the pure isomer.

    • Evaporate the solvent under reduced pressure.

    • Confirm the purity of the isolated isomer using the analytical HPLC method and confirm its identity using MS and/or NMR.

Visualizations

Experimental Workflow for this compound Isomer Purification

G cluster_0 Sample Preparation cluster_1 Method Development & Scale-Up cluster_2 Purification & Analysis start Salvia sclarea Plant Material extraction Steam Distillation start->extraction crude_oil Crude Clary Sage Oil extraction->crude_oil analytical_hplc Analytical HPLC Method (e.g., C18 or Phenyl-Hexyl) crude_oil->analytical_hplc scale_up Scale-Up to Preparative HPLC analytical_hplc->scale_up prep_hplc Preparative HPLC Run scale_up->prep_hplc fractionation Fraction Collection prep_hplc->fractionation evaporation Solvent Evaporation fractionation->evaporation analysis Purity & Identity Confirmation (Analytical HPLC, GC-MS, NMR) evaporation->analysis isomer_a Pure Isomer A analysis->isomer_a isomer_b Pure Isomer B analysis->isomer_b

Caption: Workflow for the purification of this compound isomers.

Troubleshooting Logic for Co-eluting Peaks

G problem Problem: Co-eluting Isomer Peaks gc_path Are you using GC? problem->gc_path Check Method hplc_path Are you using HPLC? problem->hplc_path Check Method temp_program Optimize Temperature Program (Slower Ramp) gc_path->temp_program change_column_gc Change GC Column (Different Polarity or Chiral) temp_program->change_column_gc If not resolved resolved Peaks Resolved temp_program->resolved If resolved change_column_gc->resolved mobile_phase Optimize Mobile Phase (Weaker Solvent / Gradient) hplc_path->mobile_phase change_column_hplc Change HPLC Column (e.g., Phenyl-Hexyl for π-π interactions) mobile_phase->change_column_hplc If not resolved mobile_phase->resolved If resolved change_column_hplc->resolved

Caption: Troubleshooting logic for resolving co-eluting peaks.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Sclarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of fragrance compounds and pharmaceutical intermediates, establishing the purity of the target molecule is a critical step to ensure product quality, consistency, and safety. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Sclarene. It also presents a comparative analysis of this compound with a common alternative, Sclareol, offering insights into their respective performance characteristics. Detailed experimental protocols and data are provided to assist researchers in selecting and implementing the most suitable methods for their applications.

Introduction to this compound and the Imperative of Purity Validation

This compound, a naturally occurring diterpene, is a valuable precursor in the fragrance industry, notably for the synthesis of Ambrox, a key component in many high-end perfumes. Its unique woody and ambery odor profile also makes it a desirable ingredient in its own right. The purity of synthesized this compound directly impacts its olfactory properties, reactivity in subsequent chemical transformations, and the overall quality of the final product. Impurities, which can include unreacted starting materials, byproducts, and isomers, can lead to off-notes in fragrances, reduced yields in synthesis, and potential adverse effects in toxicological studies. Therefore, rigorous purity validation is an indispensable part of the quality control process.

Analytical Techniques for Purity Validation: A Comparative Overview

Several analytical techniques are employed to assess the purity of synthesized this compound. The choice of method depends on the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and structural confirmation. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrincipleAdvantagesLimitationsPrimary Application
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.High sensitivity and resolution for volatile and semi-volatile compounds. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.Impurity profiling and quantification of volatile components.
HPLC Separation of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. High quantitative accuracy and precision.Lower resolution for highly volatile compounds compared to GC.Quantitative purity determination and analysis of non-volatile impurities.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.Provides unambiguous structural elucidation of the main component and impurities. Quantitative NMR (qNMR) offers high accuracy for purity assessment without the need for identical reference standards.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret for mixtures.Structural confirmation and absolute purity determination.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to validate the purity of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Reagents:

  • Hexane (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in hexane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

  • Data Analysis: Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of synthesized this compound and analyze non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in Acetonitrile.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (if impurities have a chromophore) or RI detector.

  • Data Analysis: Determine the purity of the this compound sample by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of synthesized this compound and determine its absolute purity.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation for Structural Elucidation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of CDCl₃.

  • ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation for Quantitative NMR (qNMR):

    • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

    • Dissolve both in a known volume of CDCl₃.

  • qNMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

  • Data Analysis:

    • For structural confirmation, compare the obtained ¹H and ¹³C chemical shifts with literature values.

    • For qNMR, calculate the purity of this compound by comparing the integral of a well-resolved this compound signal to the integral of a known signal from the internal standard.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃:

  • ¹H NMR (representative signals): δ ~4.5-5.0 ppm (vinylic protons), δ ~0.8-1.7 ppm (aliphatic protons).

  • ¹³C NMR (representative signals): δ ~105-150 ppm (sp² carbons), δ ~15-60 ppm (sp³ carbons).

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Experimental Workflow

experimental_workflow cluster_synthesis This compound Synthesis cluster_validation Purity Validation cluster_data Data Analysis & Comparison synthesis Chemical Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc nmr NMR Spectroscopy sample_prep->nmr data_analysis Purity Calculation & Impurity Identification gcms->data_analysis hplc->data_analysis nmr->data_analysis comparison Comparison with Sclareol data_analysis->comparison final_report Final Purity Assessment & Comparison Guide comparison->final_report Generate Comparison Guide

Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.

This compound vs. Sclareol: A Performance Comparison

Sclareol is a close structural analog of this compound and a widely used alternative in the fragrance industry. The primary difference is the presence of two hydroxyl groups in Sclareol, whereas this compound is a hydrocarbon. This structural variance leads to differences in their physicochemical properties and performance in fragrance applications.

FeatureThis compoundSclareol
Chemical Formula C₂₀H₃₂C₂₀H₃₆O₂
Molecular Weight 272.47 g/mol 308.50 g/mol
Odor Profile Strong, dry, woody, with camphor (B46023) and warm metallic undertones.[1]Sweet, balsamic, herbaceous.[2][3]
Primary Use Precursor for Ambrox synthesis, fragrance ingredient.[1]Precursor for Ambrox and Sclareolide synthesis, fragrance fixative.[2][3]
Fixative Properties Good substantivity and fixative properties, often considered a musk booster.[1]Excellent fixative due to its higher molecular weight and ability to form hydrogen bonds.[2]
Polarity Non-polarPolar
Solubility Soluble in non-polar organic solvents.Soluble in alcohols.
Performance as a Fragrance Fixative

Both this compound and Sclareol are valued for their fixative properties, which help to prolong the scent of a perfume by slowing the evaporation of more volatile fragrance components.

  • This compound: Its high molecular weight and low volatility contribute to its effectiveness as a fixative. It is particularly noted for its ability to boost and prolong musky and ambery notes.[1]

  • Sclareol: The presence of two hydroxyl groups allows Sclareol to form hydrogen bonds with other fragrance molecules, further reducing their volatility and making it a highly effective fixative. Its own subtle, sweet scent can also complement and enhance a fragrance composition.[2]

In general, Sclareol is considered a more powerful and versatile fixative due to its hydrogen-bonding capability. However, the choice between this compound and Sclareol often depends on the desired olfactory profile of the final fragrance, as their intrinsic odors are quite different.

Conclusion

Validating the purity of synthesized this compound is essential for ensuring its quality and performance in fragrance and other applications. A multi-technique approach utilizing GC-MS, HPLC, and NMR spectroscopy provides a comprehensive assessment of both volatile and non-volatile impurities, as well as structural confirmation and absolute purity determination. When considering alternatives, Sclareol presents a viable option with distinct olfactory and fixative properties. The detailed protocols and comparative data in this guide are intended to equip researchers with the necessary tools to make informed decisions regarding the analysis and application of synthesized this compound.

References

Sclareol Reigns Supreme in Ambrox Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The well-established pathway from sclareol (B1681606) remains the dominant and commercially significant route for the production of the highly valued fragrance ingredient, Ambrox. Extensive research underscores a multi-step chemical conversion, while a comparable synthetic route originating from sclarene is not prominently documented in scientific literature, precluding a direct comparative analysis of the two substrates.

The industrial synthesis of Ambrox, prized for its unique ambergris-like scent, has traditionally relied on the diterpene diol sclareol, which is readily extracted from the clary sage plant (Salvia sclarea). This established process involves a three-stage chemical transformation: the oxidative degradation of sclareol to form sclareolide (B1681565), followed by the reduction of sclareolide to ambradiol, and culminating in the acid-catalyzed cyclization of ambradiol to yield Ambrox.[1][2][3][4]

Conversely, a comprehensive search of scientific databases and chemical literature did not yield substantial information on this compound as a direct substrate for Ambrox production. This suggests that this compound is either not a viable or not a commonly utilized precursor for this synthesis, making a direct comparison of reaction efficiency, yield, and economic viability with the sclareol-based method impossible at this time.

The Sclareol-to-Ambrox Pathway: A Closer Look

The conversion of sclareol to Ambrox is a cornerstone of industrial fragrance chemistry.[1] The overall efficiency of this process can vary significantly, with reported yields ranging from 20% to as high as 75%, contingent on the specific reagents and reaction conditions employed.[2][5]

Experimental Protocols for Ambrox Synthesis from Sclareol

The following protocols outline the key steps in the conversion of sclareol to Ambrox.

1. Oxidative Degradation of Sclareol to Sclareolide:

This initial and critical step involves the cleavage of the side chain of sclareol to form the lactone, sclareolide. Various oxidizing agents have been utilized for this transformation, including potassium permanganate, ozone, and ruthenium-catalyzed oxidations.[1]

  • Protocol using Ozone:

    • Dissolve sclareol in a suitable solvent system, such as acetic acid and water.

    • Introduce a stream of ozone (O₃) gas through the solution.

    • Monitor the reaction progress until the starting material is consumed.

    • Work up the reaction mixture to isolate the crude sclareolide.

    • Purify the sclareolide by crystallization.

2. Reduction of Sclareolide to Ambradiol:

The lactone group of sclareolide is then reduced to the corresponding diol, ambradiol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]

  • Protocol using Lithium Aluminum Hydride (LiAlH₄):

    • Suspend LiAlH₄ in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.

    • Add a solution of sclareolide in the same solvent dropwise to the LiAlH₄ suspension, typically at a reduced temperature.

    • Allow the reaction to proceed until completion, as monitored by techniques like thin-layer chromatography (TTC).

    • Carefully quench the reaction, for example, by the sequential addition of water and a sodium hydroxide (B78521) solution.

    • Extract the ambradiol and purify it.

3. Cyclodehydration of Ambradiol to Ambrox:

The final step is an acid-catalyzed intramolecular cyclization of ambradiol, which results in the formation of the target molecule, Ambrox.[1]

  • Protocol using an Acid Catalyst:

    • Dissolve ambradiol in a suitable solvent.

    • Add an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.

    • Heat the reaction mixture to promote the cyclization and dehydration.

    • Monitor the formation of Ambrox.

    • Upon completion, neutralize the acid and isolate the crude Ambrox.

    • Purify the final product, often through crystallization, to obtain high-purity Ambrox.

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for the synthesis of Ambrox from sclareol. It is important to note that the yields are highly dependent on the specific experimental conditions and reagents used.

StepTransformationKey ReagentsReported Overall Yield (%)
1Sclareol → SclareolideOxidation (e.g., KMnO₄, O₃)Varies
2Sclareolide → AmbradiolReduction (e.g., LiAlH₄)Varies
3Ambradiol → AmbroxAcid-catalyzed cyclizationVaries
Overall Sclareol → Ambrox Multi-step 20 - 75 [2][5]

Visualizing the Synthesis

The logical flow of the established synthesis of Ambrox from sclareol is depicted in the following diagram.

Ambrox_Synthesis_from_Sclareol Sclareol Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidative Degradation Ambradiol Ambradiol Sclareolide->Ambradiol Reduction Ambrox Ambrox Ambradiol->Ambrox Acid-Catalyzed Cyclization

Caption: Chemical synthesis pathway from Sclareol to Ambrox.

Conclusion

Based on the available scientific literature, sclareol is the well-documented and industrially preferred substrate for the synthesis of Ambrox. The multi-step chemical conversion process is thoroughly described, with established protocols and a range of reported yields. In contrast, there is a notable lack of information regarding a synthetic pathway to Ambrox starting from this compound. Therefore, for researchers and professionals in drug development and fragrance chemistry, the focus for Ambrox production remains firmly on the optimization and sustainable execution of the sclareol-based route. Future research into alternative precursors will be necessary to determine if a viable and more efficient pathway to Ambrox can be developed.

References

A Comparative Analysis of Sclarene and Sclareol Content in Various Salvia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sclarene and its closely related, and more commonly reported, diterpene alcohol, sclareol (B1681606), across different species of the Salvia genus. The presence and concentration of these bioactive compounds are of significant interest for their applications in the fragrance industry and their potential pharmacological activities. This document summarizes available quantitative data, details common experimental protocols for their extraction and analysis, and visualizes the biosynthetic pathway and analytical workflow.

Quantitative Analysis of this compound and Sclareol

The concentration of this compound and sclareol can vary significantly between different Salvia species and even within the same species due to factors such as geographic location, cultivation conditions, and the specific part of the plant analyzed. The following table summarizes the reported quantitative data for this compound and sclareol in several Salvia species based on gas chromatography-mass spectrometry (GC-MS) analysis of their essential oils.

Salvia SpeciesCompoundPlant PartConcentration (% of Essential Oil)Reference(s)
Salvia sclarea (Clary Sage)SclareolAerial Parts8.7% (wild), 9.3% (cultivated)[1]
SclareolFlowers and Leaves5.2%[2][3]
SclareolInflorescences2.93–5.50%[4]
SclareolAerial Blooming Partsup to 41.8%[5]
Salvia officinalis (Common Sage)SclareolLeaves5.9–23.1%
Salvia pachystachysSclareolNot Specified4.16%[6]
Salvia stamineaThis compoundNot Specified1.05%

Note: this compound is a direct precursor to sclareol. The literature more frequently reports the quantification of sclareol.

Experimental Protocols

The extraction and quantification of this compound and sclareol from Salvia species typically involve hydrodistillation or solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Sample Preparation and Extraction
  • Plant Material: The aerial parts of the Salvia plants, particularly the inflorescences, are harvested at the full flowering stage. The material is often air-dried in a shaded, well-ventilated area.

  • Hydrodistillation: A common method for extracting essential oils.

    • A known quantity of the dried plant material (e.g., 100 g) is placed in a Clevenger-type apparatus.

    • The material is subjected to hydrodistillation for a specified period (e.g., 3 hours) with a fixed volume of distilled water.

    • The collected essential oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.

  • Solvent Extraction: An alternative method to isolate diterpenes.

    • Dried and powdered plant material is extracted with a suitable organic solvent (e.g., hexane, petroleum ether, or ethanol) using methods such as Soxhlet extraction, maceration, or reflux.

    • The solvent is then evaporated under reduced pressure to yield a crude extract containing this compound and sclareol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A GC system coupled with a mass spectrometer is used for the separation and identification of the compounds.

  • Chromatographic Conditions (Representative Example):

    • Column: HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 280°C at a rate of 3-10°C/min[2][7].

    • Injection Mode: Split or splitless, with an injection volume of approximately 1 µL of the essential oil or extract (diluted in a suitable solvent like hexane).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

  • Compound Identification and Quantification:

    • Identification is achieved by comparing the retention times and mass spectra of the peaks with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

    • Quantification is typically performed by calculating the percentage peak area of the compound relative to the total peak area of the chromatogram. For more precise quantification, a calibration curve with a sclareol standard can be used[8].

Visualizations

Biosynthesis of Sclareol

Sclareol biosynthesis in Salvia species primarily occurs in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway. The process involves a two-step cyclization of geranylgeranyl diphosphate (B83284) (GGPP) catalyzed by two distinct diterpene synthases (diTPSs).

Sclareol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) SsLPPS SsLPPS (Class II diTPS) GGPP->SsLPPS Cyclization LPP Labda-13-en-8-ol Diphosphate (LPP) SsSS SsSS (Class I diTPS) LPP->SsSS Hydrolysis Sclareol Sclareol SsLPPS->LPP SsSS->Sclareol

Caption: Proposed biosynthetic pathway of sclareol in Salvia sclarea.

Experimental Workflow for this compound/Sclareol Analysis

The general workflow for the analysis of this compound and sclareol in Salvia species is a multi-step process from plant material collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Harvest Harvest Salvia Plant Material (Inflorescences) Drying Air Drying Harvest->Drying Grinding Grinding to Powder Drying->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation SolventExtraction Solvent Extraction Grinding->SolventExtraction GCMS GC-MS Analysis Hydrodistillation->GCMS Essential Oil SolventExtraction->GCMS Crude Extract Data Data Processing & Compound ID GCMS->Data Quant Quantification Data->Quant Report Comparative Report Quant->Report

References

A Comparative Guide to Sclarene Biosynthesis: In Vitro vs. In Vivo Production Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between in vitro (cell-free) and in vivo (cellular) biosynthesis platforms is a critical decision in the production of valuable natural products like sclarene. This guide provides an objective comparison of the two approaches, supported by available experimental data, to inform strategic decisions in the synthesis of this commercially significant diterpene.

This compound, a bicyclic diterpene hydrocarbon, is a key precursor to sclareol (B1681606), a valuable compound in the fragrance and specialty chemicals industries. Both in vivo fermentation using engineered microbes and in vitro enzymatic synthesis have emerged as promising alternatives to traditional plant extraction. This guide delves into the quantitative performance, experimental protocols, and fundamental workflows of each method.

Quantitative Performance Comparison

The efficiency of this compound and its derivative sclareol production varies significantly between in vivo and in vitro systems. While in vivo platforms, particularly engineered yeasts, have demonstrated remarkably high titers in fed-batch fermentations, quantitative data for in vitro this compound synthesis remains less reported in the literature. The following table summarizes the available data to offer a comparative overview.

ParameterIn Vivo Biosynthesis (Sclareol)In Vitro Biosynthesis (this compound/Sclareol)
Host Organism/System Engineered Saccharomyces cerevisiae, Yarrowia lipolyticaCell-free enzymatic system
Key Enzymes Co-expression of SsLPPS and SsSSPurified SsLPPS and SsSS
Substrate Glucose/GlycerolGeranylgeranyl diphosphate (B83284) (GGPP)
Titer Up to 25.9 g/L in S. cerevisiaeData not extensively reported, likely in the mg/L to low g/L range for similar diterpenes.
Yield Varies with strain and fermentation conditionsPotentially high conversion from direct precursor
Productivity Dependent on cell growth and fermentation timeCan be rapid for single-step conversions
References [1][2]

Note: Sclareol is the direct hydrated product of this compound and is often the target molecule in biosynthetic efforts. Data for sclareol is used as a direct proxy for this compound production potential.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing biosynthetic outcomes. Below are generalized protocols for key experiments in both in vivo and in vitro this compound production.

In Vivo this compound Production in Engineered Yeast

This protocol outlines the typical steps for producing this compound/sclareol in a laboratory-scale fed-batch fermentation using engineered Saccharomyces cerevisiae.

1. Strain and Plasmid Construction:

  • The genes encoding Salvia sclarea labda-13-en-8-ol diphosphate synthase (SsLPPS) and sclareol synthase (SsSS) are codon-optimized for yeast expression.

  • These genes are cloned into high-copy number yeast expression vectors under the control of strong constitutive or inducible promoters.

  • The expression cassettes are integrated into the yeast genome or maintained on plasmids.

  • Metabolic engineering strategies are often employed in the host strain to enhance the supply of the precursor geranylgeranyl diphosphate (GGPP). This may include overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway.

2. Shake-Flask Cultivation:

  • A single colony of the engineered yeast strain is inoculated into 5 mL of appropriate synthetic defined medium containing a suitable carbon source (e.g., glucose).

  • The culture is incubated at 30°C with shaking at 250 rpm for 24-48 hours.

  • This seed culture is then used to inoculate a larger volume of media in a shake flask for further growth.

3. Fed-Batch Fermentation:

  • The seed culture is transferred to a bioreactor containing a defined fermentation medium.

  • The fermentation is typically run at 30°C with controlled pH and dissolved oxygen levels.

  • A feeding strategy is implemented to supply a concentrated carbon source (e.g., glucose and/or ethanol) to maintain cell growth and productivity over an extended period (e.g., 144 hours).

  • An organic overlay (e.g., dodecane) is often used to capture the produced this compound/sclareol and reduce its potential toxicity to the cells.

4. Product Extraction and Analysis:

  • The organic overlay and/or the whole culture broth is harvested.

  • This compound/sclareol is extracted from the organic phase or directly from the broth using a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • The extracted product is then quantified using Gas Chromatography-Mass Spectrometry (GC-MS) by comparison to an authentic standard.

In Vitro Enzymatic Synthesis of this compound

This protocol describes the cell-free synthesis of this compound from its direct precursor, GGPP, using purified enzymes.

1. Enzyme Expression and Purification:

  • The genes for SsLPPS and SsSS are cloned into bacterial expression vectors, often with an affinity tag (e.g., His-tag) for purification.

  • The enzymes are overexpressed in a suitable host, such as Escherichia coli.

  • The bacterial cells are harvested and lysed.

  • The recombinant enzymes are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography).

2. Coupled Enzymatic Reaction:

  • The purified SsLPPS and SsSS enzymes are combined in a reaction buffer.

  • A typical reaction buffer contains Tris-HCl, MgCl₂, and a reducing agent like dithiothreitol (B142953) (DTT).

  • The substrate, geranylgeranyl diphosphate (GGPP), is added to the reaction mixture.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 2-12 hours).

3. Product Extraction and Analysis:

  • The reaction is quenched, and the product is extracted with an organic solvent (e.g., hexane or ethyl acetate).

  • The organic extract is concentrated.

  • The production of this compound is confirmed and quantified using GC-MS.

Visualizing the Biosynthesis Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflows for both in vitro and in vivo this compound biosynthesis.

InVivo_Vs_InVitro_Sclarene_Biosynthesis cluster_invivo In Vivo Biosynthesis cluster_invitro In Vitro Biosynthesis invivo_start Engineered Yeast Strain invivo_culture Shake-Flask Cultivation invivo_start->invivo_culture invivo_ferment Fed-Batch Fermentation invivo_culture->invivo_ferment invivo_extract Extraction invivo_ferment->invivo_extract invivo_analyze GC-MS Analysis invivo_extract->invivo_analyze invivo_product This compound invivo_analyze->invivo_product invitro_enzymes Enzyme Expression & Purification (SsLPPS & SsSS) invitro_reaction Coupled Enzymatic Reaction (with GGPP) invitro_enzymes->invitro_reaction invitro_extract Extraction invitro_reaction->invitro_extract invitro_analyze GC-MS Analysis invitro_extract->invitro_analyze invitro_product This compound invitro_analyze->invitro_product Sclarene_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP SsLPPS This compound This compound LPP->this compound SsSS

References

A Comparative Guide to Confirming the Stereochemistry of Sclarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For natural products like sclarene, a bicyclic diterpene alcohol, and its derivatives, establishing the correct stereochemistry is paramount for understanding its function and for the development of novel therapeutics and fragrance compounds. This guide provides an objective comparison of the primary analytical techniques used to determine the absolute configuration of this compound and related labdane (B1241275) diterpenes, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Stereochemical Determination

The confirmation of this compound's stereochemistry relies on a combination of spectroscopic and chemical methods. Each technique offers distinct advantages and disadvantages in terms of the information provided, sample requirements, and experimental complexity.

Method Principle Sample Requirements Typical Data Output Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline lattice to determine the precise three-dimensional arrangement of atoms.High-quality single crystal.Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration.Provides unambiguous determination of both relative and absolute stereochemistry.[1][2]Growing a suitable crystal can be challenging or impossible for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate the structure and connectivity of atoms. For stereochemistry, chiral derivatizing agents like Mosher's acid are used.~1-5 mg of purified sample per NMR experiment.Chemical shifts (δ), coupling constants (J), and for Mosher's method, the difference in chemical shifts (Δδ) between diastereomeric esters.Excellent for determining relative stereochemistry and connectivity. The Mosher method is a reliable technique for determining the absolute configuration of chiral alcohols in solution.[3][4][5]Does not directly provide absolute configuration without the use of chiral auxiliaries or comparison to standards. Complex molecules can have overlapping signals.
Electronic Circular Dichroism (ECD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule.~0.1-1 mg of sample dissolved in a suitable solvent.An ECD spectrum showing positive or negative Cotton effects at specific wavelengths.Highly sensitive method for determining absolute configuration in solution, especially when combined with quantum chemical calculations.[6]Requires a chromophore near the stereocenter. The interpretation often relies on comparison with computationally predicted spectra.
Chemical Correlation Chemically transforming the molecule of unknown stereochemistry into a compound of known absolute configuration through stereospecific reactions.Sufficient quantity of starting material for a multi-step synthesis.Confirmation of the product's identity and stereochemistry through standard analytical techniques (NMR, MS, etc.).Provides a definitive link to a known stereocenter.Can be time-consuming and requires that the reaction pathway does not affect the stereocenter of interest.
Enantioselective Synthesis Synthesis of a specific stereoisomer using chiral catalysts or reagents, followed by comparison of its properties with the natural product.Access to appropriate chiral starting materials and reagents.Comparison of spectroscopic data (e.g., NMR, optical rotation) of the synthetic and natural products.Unambiguous confirmation of the absolute configuration.Can be a lengthy and complex process to develop a stereoselective synthetic route.[7]

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: A high-quality single crystal of the this compound derivative is grown. This is often the most challenging step and may involve screening various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is recorded, and the data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.[1][2]

NMR Spectroscopy: The Mosher Method for Sclareol (B1681606)

The Mosher method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols. Since this compound itself does not have a secondary alcohol, this method is typically applied to its close derivative, sclareol.

  • Esterification: The sclareol is divided into two portions. One portion is esterified with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the diastereomeric Mosher esters.

  • ¹H NMR Analysis: The ¹H NMR spectra of both the (R)- and (S)-MTPA esters are recorded.

  • Data Analysis: The chemical shifts of the protons on either side of the newly formed ester linkage are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive Δδ values on one side of the molecule and negative values on the other allows for the assignment of the absolute configuration at the carbinol center.[3][4][5][8][9]

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: A solution of the purified compound is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Spectral Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range.

  • Computational Modeling: The conformational space of the molecule is explored using computational methods (e.g., molecular mechanics or density functional theory - DFT). The ECD spectra for the most stable conformers of both enantiomers are then calculated using time-dependent DFT (TD-DFT).

  • Comparison and Assignment: The experimentally measured ECD spectrum is compared to the computationally predicted spectra for both enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the assignment of the absolute configuration.[6]

Experimental Workflow and Logic

The determination of a molecule's stereochemistry often follows a logical progression, starting with methods that provide information about the relative arrangement of atoms and culminating in techniques that establish the absolute configuration.

G cluster_0 Initial Characterization cluster_1 Absolute Configuration Determination cluster_2 Confirmation Isolation & Purification Isolation & Purification NMR_Spectroscopy NMR_Spectroscopy Isolation & Purification->NMR_Spectroscopy Connectivity & Relative Stereochemistry Xray_Crystallography Xray_Crystallography Isolation & Purification->Xray_Crystallography Requires Crystal ECD_Spectroscopy ECD_Spectroscopy Isolation & Purification->ECD_Spectroscopy Compare with Calculation Chiral_Derivatization Chiral_Derivatization NMR_Spectroscopy->Chiral_Derivatization e.g., Mosher's Method NMR_Analysis NMR_Analysis Chiral_Derivatization->NMR_Analysis Compare Diastereomers Assigned_Stereocenter Assigned_Stereocenter NMR_Analysis->Assigned_Stereocenter Final_Confirmation Final_Confirmation Assigned_Stereocenter->Final_Confirmation Unambiguous_Structure Unambiguous_Structure Xray_Crystallography->Unambiguous_Structure Unambiguous_Structure->Final_Confirmation Assigned_Configuration Assigned_Configuration ECD_Spectroscopy->Assigned_Configuration Assigned_Configuration->Final_Confirmation Chemical_Correlation Chemical_Correlation Chemical_Correlation->Final_Confirmation Enantioselective_Synthesis Enantioselective_Synthesis Enantioselective_Synthesis->Final_Confirmation

Caption: A typical workflow for determining the stereochemistry of a natural product like this compound.

The Mosher Method Logic

The logic of the Mosher method is based on the anisotropic effect of the phenyl group in the MTPA reagent, which shields or deshields nearby protons in a predictable manner depending on the absolute configuration of the alcohol.

MosherMethod cluster_0 Reactants cluster_1 Reaction cluster_2 Products cluster_3 Analysis & Conclusion Sclareol Sclareol (Unknown Configuration) Esterification Esterification Sclareol->Esterification R_MTPA (R)-MTPA-Cl R_MTPA->Esterification S_MTPA (S)-MTPA-Cl S_MTPA->Esterification R_Ester (R)-MTPA Ester Esterification->R_Ester S_Ester (S)-MTPA Ester Esterification->S_Ester NMR ¹H NMR of both esters R_Ester->NMR S_Ester->NMR Analysis Calculate Δδ = δS - δR NMR->Analysis Conclusion Assign Absolute Configuration based on Δδ pattern Analysis->Conclusion

Caption: The experimental and analytical logic of the Mosher method for determining the absolute configuration of a chiral alcohol.

References

A Comparative Guide to Sclarene Quantification: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sclarene, a key bicyclic diterpene hydrocarbon, is crucial for various applications, including phytochemical analysis, fragrance formulation, and as a precursor in the synthesis of other compounds.[1] This guide provides a cross-validation of two common analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The selection of an appropriate analytical method is critical for obtaining reliable and accurate quantitative data. This decision often depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. While Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, HPLC offers an alternative approach for non-volatile or thermally labile compounds.[2]

Methodology Comparison

This comparison focuses on a representative GC-MS method tailored for the analysis of this compound in essential oils and a conceptual HPLC method adapted for non-polar compounds lacking a strong chromophore.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity through interaction with a stationary phase, with UV or other detection methods.
Linear Range Typically wide, e.g., 0.1 - 100 µg/mL.Dependent on detector, can be narrower than GC-MS.
Limit of Detection (LOD) High sensitivity, often in the low ng/mL range.Generally lower sensitivity than GC-MS, often in the high ng/mL to low µg/mL range.
Limit of Quantification (LOQ) High precision at low concentrations.Higher than GC-MS.
Precision (%RSD) Typically < 5% for intra-day and < 10% for inter-day precision.[3]Typically < 5% for intra-day and < 15% for inter-day precision.
Accuracy (% Recovery) Generally high, often in the range of 90-110%.[3]Can be variable depending on the sample matrix and detector, typically in the range of 85-115%.
Sample Preparation Simple dilution for essential oils; may require extraction for other matrices.Requires extraction and filtration; derivatization may be needed for UV detection.[4][5]
Analysis Time Relatively fast, with run times typically under 30 minutes.Can be longer depending on the column and mobile phase used.
Specificity Excellent, provides structural information for definitive identification.Good, but can be prone to interference from co-eluting compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a representative method for the quantification of this compound in a relatively clean matrix like an essential oil.

1. Sample Preparation:

  • Accurately weigh a known amount of the essential oil sample.

  • Dilute the sample with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibrated range.

  • Add an appropriate internal standard (e.g., n-alkane) for improved quantitative accuracy.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpenes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 1:50) to prevent column overload.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 5°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

3. Calibration:

  • Prepare a series of standard solutions of a this compound analytical standard of known purity and concentration.

  • Analyze the standards under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

High-Performance Liquid Chromatography (HPLC) Method

As this compound lacks a strong UV chromophore, this conceptual HPLC method considers the use of a universal detector or derivatization for detection.

1. Sample Preparation:

  • Perform a solvent extraction of the sample matrix (e.g., using hexane or methanol).[5]

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • If using UV detection, a derivatization step to introduce a chromophore to the this compound molecule may be necessary.

  • Alternatively, for universal detectors like ELSD or CAD, no derivatization is needed.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of non-polar compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase for reversed-phase chromatography.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detector:

    • UV Detector: If derivatized, the wavelength of maximum absorbance of the derivative should be used.

    • Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD): These universal detectors are suitable for non-chromophoric, semi-volatile compounds like this compound.

3. Calibration:

  • Prepare a series of standard solutions of this compound.

  • Analyze the standards using the same HPLC conditions as the samples.

  • Construct a calibration curve by plotting the detector response (peak area) against the concentration of this compound.

Workflow and Pathway Visualizations

cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow gcms_sample Sample Preparation (Dilution) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_ionization Ionization (EI) gcms_separation->gcms_ionization gcms_detection Mass Detection (MS) gcms_ionization->gcms_detection gcms_data Data Analysis gcms_detection->gcms_data hplc_sample Sample Preparation (Extraction/Filtration) hplc_derivatization Derivatization (Optional) hplc_sample->hplc_derivatization hplc_injection HPLC Injection hplc_derivatization->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection Detection (UV/ELSD/CAD) hplc_separation->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data

Caption: Comparative workflow for GC-MS and HPLC analysis of this compound.

title Method Selection Logic start Define Analytical Goal matrix_complexity Complex Matrix? start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Yes hplc Choose HPLC matrix_complexity->hplc No gcms Choose GC-MS sensitivity_needed->gcms Yes sensitivity_needed->hplc No

Caption: Decision logic for selecting an analytical method for this compound quantification.

References

A Comparative Analysis of the Biological Activities of Sclarene and Sclareol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene and Sclareol are two structurally related diterpenoids naturally occurring in various plants, most notably in clary sage (Salvia sclarea). While both compounds have garnered interest for their potential biological activities, the extent of scientific investigation into their therapeutic properties differs significantly. This guide provides a comprehensive and objective comparison of the known biological activities of this compound and Sclareol, supported by available experimental data. The aim is to furnish researchers, scientists, and drug development professionals with a clear overview to inform future research and therapeutic development endeavors.

Cytotoxic Activity

Sclareol has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. In contrast, there is a notable absence of studies investigating the cytotoxic properties of purified this compound in the scientific literature.

Sclareol: A Potent Anti-Cancer Agent

Sclareol's cytotoxic activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells through various molecular mechanisms.

Table 1: Cytotoxic Activity (IC₅₀ values) of Sclareol against Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ ValueExposure TimeReference
H1688Small Cell Lung Cancer42.14 µM24 h[1]
H146Small Cell Lung Cancer69.96 µM24 h[1]
A549Lung Adenocarcinoma19 µg/mLNot Specified[2]
A549 (Hypoxia)Lung Adenocarcinoma18 µg/mL24 h[2]
A549 (Hypoxia)Lung Adenocarcinoma8 µg/mL48 h[2][3]
A549 (Hypoxia)Lung Adenocarcinoma4.7 µg/mL72 h[2]
MCF-7Breast Cancer27.65 µMNot Specified[1]
PC3Prostate Cancer0.082 µM (SS-12 derivative)Not Specified[1][4]
Leukemia CellsLeukemia< 20 µg/mL48 h[4]

Mechanism of Action of Sclareol in Cancer Cells

Sclareol has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. One of the primary mechanisms is the induction of apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[4] Furthermore, Sclareol can arrest the cell cycle at the G0/G1 phase.[1]

Sclareol_Anticancer_Mechanism cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Sclareol Sclareol Caspase8 Caspase-8 Sclareol->Caspase8 Caspase9 Caspase-9 Sclareol->Caspase9 G0G1_Arrest G0/G1 Phase Arrest Sclareol->G0G1_Arrest Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Sclareol_Antiinflammatory_Mechanism cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators Sclareol Sclareol NFkB NF-κB Pathway Sclareol->NFkB Inhibits MAPK MAPK Pathway Sclareol->MAPK Inhibits iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL6 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation TNFa->Inflammation IL6->Inflammation MTT_Assay_Workflow start Start: Seed cells in a 96-well plate treat Treat cells with varying concentrations of Sclareol start->treat incubate1 Incubate for a specified period (e.g., 24, 48, 72h) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubate2 solubilize Add solubilization buffer to dissolve formazan crystals incubate2->solubilize read Read absorbance at 570 nm using a microplate reader solubilize->read analyze Analyze data to determine IC50 values read->analyze

References

A Comparative Guide to Sclarene Extraction Methods for Optimal Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sclarene, a valuable bicyclic diterpene alcohol, is a key precursor in the synthesis of Ambroxan, a highly sought-after fragrance ingredient, and possesses various reported biological activities. The efficiency of its extraction from its primary natural source, Salvia sclarea (clary sage), is a critical factor for its economic viability and sustainable production. This guide provides an objective comparison of different extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparison of this compound Extraction Yields

The selection of an extraction method significantly impacts the final yield and purity of this compound. The following table summarizes quantitative data from various studies on the most common extraction techniques.

Extraction MethodSolvent/ConditionsExtraction TimeThis compound/Sclareol YieldPurity of Extract/ProductSource
Solvent Extraction Hexane (B92381)~2 hours1.5% (from dry straw)97% of total peak area in extract[1][2]
Petroleum Ether (90-120°C boiling range) followed by Molecular Distillation2 hoursUp to 98% (extraction rate)>90%[3]
DichloromethaneNot SpecifiedUp to 73.6 ± 2.8% (in extract)Not Specified[4]
Hexane followed by 87% aqueous Methanol purification2 hoursNot specified directly, but yields 13-14 lbs from 2000 lbs of flowering parts87-92%[5]
Supercritical CO2 (SC-CO2) Extraction Two-phase: 1) 90 bar, 50°C; 2) 100 bar, 40°CNot Specified6.0% to 9.3% (w/w of "concrete")High selectivity for Sclareol in the second phase[4][6]
100 bar, 40°CNot SpecifiedUp to 50% (in extract)Co-extraction of some higher-molecular-weight compounds[4]
12.6 MPa (126 bar), with CO2-over-feed mass ratio of 114.5Not Specified82.4% (yield in raffinate)75.3% (mass fraction in raffinate)[7]
Steam Distillation Standard steam distillationNot Specified0.01% (from dry inflorescences)Low (Sclareol is not efficiently extracted)[1][2]
Hydrodistillation Standard hydrodistillationNot SpecifiedUp to 5.9 ± 1.5% (in essential oil)Low[4]
Ultrasound-Assisted Extraction (UAE) Representative: 60-70% Ethanol (B145695) in water, 30-50°C, 20-40 kHz10-30 minutesData not available specifically for this compound, but generally high for diterpenesDependent on subsequent purification(Generalized)
Microwave-Assisted Extraction (MAE) Representative: 40-60% Ethanol in water, 400-600 W, 80°C8-15 minutesData not available specifically for this compound, but generally high for diterpenesDependent on subsequent purification(Generalized)

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. It is important to note that optimal conditions may vary depending on the specific plant material and equipment used.

Solvent Extraction (Hexane)

This is a conventional and widely used method for this compound extraction.

Protocol:

  • Preparation of Plant Material: The flowering parts of Salvia sclarea are harvested and air-dried to a low moisture content. The dried material is then coarsely ground.

  • Extraction: The ground plant material is macerated in commercial-grade hexane at room temperature for approximately 2 hours. A common ratio is 800 gallons of hexane for every 2000 pounds of plant material.

  • Washing: The extracted plant material is then washed countercurrently with an additional volume of hexane to ensure maximum recovery.

  • Concentration: The hexane solutions are combined and distilled under reduced pressure to concentrate the extract. This initial crude extract is often referred to as "clary sage concrete."

  • Purification (Optional but Recommended): The resulting "concrete" can be further purified by liquid-liquid extraction with an aqueous alcohol solution (e.g., 87% aqueous methanol) to separate the this compound from less polar impurities. The alcoholic phase containing the this compound is then concentrated and dried to yield a crystalline product.[5]

Supercritical CO2 (SC-CO2) Extraction

A "green" extraction technique that utilizes carbon dioxide in its supercritical state as a solvent.

Protocol:

  • Preparation of Plant Material: As with solvent extraction, the clary sage is dried and ground. Alternatively, a pre-extracted "concrete" can be used as the starting material.

  • Extraction Parameters: The ground material or "concrete" is packed into an extraction vessel. The system is then brought to the desired temperature and pressure. A multi-step extraction can be employed for higher purity:

    • Step 1 (Lighter Compounds Removal): The extraction is first performed at a lower CO2 density (e.g., 90 bar and 50°C) to selectively extract volatile compounds like monoterpenes and sesquiterpenes.[4]

    • Step 2 (this compound Extraction): The pressure is then increased, and the temperature is adjusted to a higher CO2 density (e.g., 100 bar and 40°C) to extract the less volatile this compound.[4]

  • Separation: The this compound-rich supercritical fluid is passed through a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and the this compound to precipitate and be collected.

Ultrasound-Assisted Extraction (UAE)

This method uses high-frequency sound waves to enhance the extraction process. While specific data for this compound is limited, a general protocol based on the extraction of similar compounds from related plant species is as follows.

Protocol:

  • Preparation of Plant Material: Dried and finely powdered Salvia sclarea is used.

  • Solvent and Ratio: The plant material is suspended in a solvent, typically 60-70% ethanol in water, at a solid-to-solvent ratio of approximately 1:20 (g/mL).

  • Sonication: The mixture is subjected to ultrasonic irradiation using an ultrasonic bath or probe system, typically at a frequency of 20-40 kHz.

  • Temperature and Time: The extraction is carried out at a controlled temperature, often between 30°C and 50°C, for a duration of 10 to 30 minutes.

  • Recovery: After extraction, the mixture is centrifuged or filtered, and the supernatant/filtrate containing the this compound is collected. The solvent is then evaporated to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction of target compounds. A representative protocol is described below.

Protocol:

  • Preparation of Plant Material: Dried and powdered clary sage is used.

  • Solvent and Ratio: The plant material is mixed with a solvent with a high dielectric constant, such as 40-60% aqueous ethanol, at a solid-to-solvent ratio of around 1:30 (g/mL).

  • Microwave Irradiation: The mixture is placed in a microwave reactor and subjected to microwave irradiation at a controlled power (e.g., 400-600 W) and temperature (e.g., 80°C).

  • Extraction Time: The extraction is typically completed in a short period, ranging from 8 to 15 minutes.

  • Recovery: The resulting mixture is filtered, and the solvent is removed from the filtrate under vacuum to obtain the crude this compound extract.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from Salvia sclarea.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Downstream Processing cluster_3 Final Product Harvest Harvest Salvia sclarea Drying Drying Harvest->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Hexane) Grinding->Solvent_Extraction SCCO2_Extraction Supercritical CO2 Extraction Grinding->SCCO2_Extraction UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE Filtration Filtration / Centrifugation Solvent_Extraction->Filtration SCCO2_Extraction->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Removal / Concentration Filtration->Concentration Purification Purification (e.g., Crystallization, Chromatography) Concentration->Purification Final_Product High-Purity this compound Purification->Final_Product

Caption: Generalized workflow for this compound extraction and purification.

Conclusion

The choice of extraction method for this compound is a trade-off between yield, purity, cost, and environmental impact.

  • Solvent extraction , particularly with hexane, is a well-established method that can achieve high yields (around 1.5% from dry material) and high purity after subsequent purification steps.[1][2][3] However, it involves the use of volatile organic solvents, which raises environmental and safety concerns.

  • Supercritical CO2 extraction is an environmentally friendly alternative that can provide high selectivity and purity, with yields reported to be in the range of 6-9% from a pre-concentrated "concrete".[4][6] The initial investment in equipment can be high, but the operational costs and environmental impact are lower.

  • Steam distillation is largely ineffective for this compound extraction, resulting in very low yields (0.01%).[1][2]

For industrial-scale production focused on high purity, a two-step process involving an initial solvent or supercritical CO2 extraction to produce a "concrete", followed by further purification steps like molecular distillation or crystallization, appears to be the most effective approach. For laboratory-scale research, UAE and MAE could offer rapid and efficient extraction for analytical purposes.

References

Antifungal activity of Sclarene derivatives versus commercial fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sclareol (B1681606) Derivatives and Commercial Fungicides for Researchers, Scientists, and Drug Development Professionals.

The increasing prevalence of fungal resistance to conventional fungicides necessitates the exploration of novel antifungal agents. Sclareol, a naturally occurring diterpene alcohol, and its derivatives have emerged as promising candidates with significant antifungal properties. This guide provides an objective comparison of the in vitro antifungal activity of sclareol derivatives against that of widely used commercial fungicides, supported by experimental data from various studies.

Executive Summary

Sclareol and its derivatives, such as sclareolide, have demonstrated potent antifungal activity against a range of pathogenic fungi, including important plant pathogens and human opportunistic pathogens. Their mechanism of action primarily involves the disruption of mitochondrial function, leading to an increase in reactive oxygen species (ROS) and subsequent apoptotic or fungistatic effects. This mode of action presents a potential advantage over some commercial fungicides that target specific enzymes, which can be more susceptible to the development of resistance through single-point mutations.

This guide presents a compilation of Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) data from multiple studies to facilitate a comparative assessment. It is important to note that these data are collated from various sources and experimental conditions may differ. Therefore, direct comparisons should be interpreted with caution.

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of sclareol and its derivatives compared to commercial fungicides against various fungal species.

Table 1: Antifungal Activity of Sclareol and its Derivatives against Pathogenic Fungi

CompoundFungal SpeciesMIC (µg/mL)IC50 (µg/mL)Reference
SclareolCandida albicans50-[1][2]
SclareolCandida auris50-[3]
SclareolCandida parapsilosis50-[3]
SclareolideCryptococcus neoformans16-[4][5]
SclareolBotrytis cinerea-237.6[6]
13-epi-SclareolBotrytis cinerea-268.8[6]
Sclareol Derivative (Compound 16)Curvularia lunata-12.09
Sclareol Derivative (Compound 16)Alternaria brassicae-14.47

Table 2: Antifungal Activity of Commercial Fungicides against Pathogenic Fungi

FungicideFungal SpeciesMIC (µg/mL)IC50 (µg/mL)Reference
FluconazoleCandida albicans≤2 - >64-[7][8]
Amphotericin BCryptococcus neoformans0.25-[4]
ThiabendazoleBotrytis cinerea->100[9]
IprodioneBotrytis cinerea->5[10]
TebuconazoleAlternaria brassicae--
PropiconazoleCurvularia lunata--

Note: A definitive MIC or IC50 value for Tebuconazole against Alternaria brassicae and Propiconazole against Curvularia lunata was not available in the searched literature, though their efficacy is documented.

Mechanisms of Action: A Divergent Approach

The antifungal mechanisms of sclareol derivatives and commercial fungicides differ significantly, which may have implications for their application and the development of fungal resistance.

Sclareol Derivatives: Inducing Cellular Stress

Sclareol and its derivatives exert their antifungal effects through a multi-targeted approach that overwhelms the fungal cell's stress response mechanisms. The primary mechanism involves the disruption of mitochondrial function, which leads to a cascade of detrimental events:

  • Increased Reactive Oxygen Species (ROS): Mitochondrial dysfunction results in the overproduction of ROS, leading to oxidative stress.

  • Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, further impairing cellular energy production.

  • Induction of Apoptosis: The accumulation of ROS and cellular damage triggers programmed cell death, or apoptosis, in the fungal cell.

  • Cell Membrane Permeability: Some studies suggest that sclareol derivatives can also directly affect the permeability of the fungal cell membrane.

dot

Mechanism of action for sclareol derivatives.
Commercial Fungicides: Targeted Inhibition

Commercial fungicides typically have highly specific modes of action, targeting key enzymes or pathways essential for fungal survival. They are classified into different groups based on their target site:

  • Group 1 (Benzimidazoles - e.g., Thiabendazole): Inhibit mitosis by binding to β-tubulin, preventing the formation of microtubules necessary for cell division.

  • Group 2 (Dicarboximides - e.g., Iprodione): Inhibit spore germination and mycelial growth, although the exact molecular target is not fully understood.

  • Group 3 (Demethylation Inhibitors - DMIs; Triazoles - e.g., Tebuconazole, Propiconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Group 11 (Quinone outside Inhibitors - QoIs; Strobilurins): Inhibit mitochondrial respiration by blocking the electron transport chain at the cytochrome bc1 complex.

  • Group 12 (Phenylpyrroles - e.g., Fludioxonil): Hyperactivate the High Osmolarity Glycerol (HOG) signaling pathway, leading to a fungicidal effect.

dot

commercial_fungicides_mechanism cluster_group1 Group 1: Benzimidazoles cluster_group3 Group 3: DMIs (Triazoles) cluster_group12 Group 12: Phenylpyrroles g1 Thiabendazole g1_target β-tubulin g1->g1_target Binds to g1_effect Inhibits Mitosis g1_target->g1_effect g3 Tebuconazole Propiconazole g3_target 14α-demethylase g3->g3_target Inhibits g3_effect Inhibits Ergosterol Biosynthesis g3_target->g3_effect g12 Fludioxonil g12_target HOG Pathway g12->g12_target Hyperactivates g12_effect Hyperactivation Leads to Cell Death g12_target->g12_effect

Mechanisms of action for selected commercial fungicides.

Experimental Protocols

The determination of antifungal activity is primarily conducted using standardized in vitro susceptibility testing methods. The following are summaries of the key experimental protocols cited in the referenced studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. The colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Antifungal Dilutions: The antifungal compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

dot

broth_microdilution_workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antifungal Agent start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Workflow for the Broth Microdilution Method.
Mycelial Growth Rate Method for IC50

This method is often used for filamentous fungi to determine the concentration of an antifungal agent that inhibits mycelial growth by 50%.

  • Preparation of Agar Plates: An appropriate agar medium is amended with various concentrations of the antifungal compound.

  • Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal culture and placed in the center of the prepared agar plates.

  • Incubation: The plates are incubated at a suitable temperature, and the radial growth of the mycelium is measured at regular intervals.

  • Calculation of IC50: The percentage of growth inhibition is calculated relative to a control plate without the antifungal agent. The IC50 value is then determined by regression analysis of the inhibition percentages against the compound concentrations.

Conclusion

References

A Researcher's Guide to Sclarene: Navigating Biological Assays and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sclarene, a naturally occurring diterpene, presents a landscape of untapped potential in therapeutic research. However, a comprehensive review of existing scientific literature reveals a notable scarcity of direct research on the pure compound. Much of the available data is derived from studies on essential oils containing this compound, making it challenging to attribute specific biological effects and assess the reproducibility of these findings directly to this compound itself.

This guide addresses this gap by providing a framework for researchers investigating the biological activities of this compound. While direct comparative data on the reproducibility of this compound-specific assays is not yet available, we present hypothetical data to illustrate how such findings could be structured, detail relevant experimental protocols based on the broader class of terpenoids, and outline potential mechanisms of action and experimental workflows.

Data Presentation: A Framework for Future this compound Research

To facilitate clear and comparable findings in future research, we propose the following structure for presenting quantitative data from biological assays of this compound. The table below is a hypothetical example, as robust, reproducible data for this compound is not yet published.

Table 1: Hypothetical Bioactivity of this compound Against Various Cell Lines and Microbes

Assay TypeTarget Organism/Cell LineTest CompoundConcentration Range (µg/mL)IC50/MIC (µg/mL) (Mean ± SD)No. of Replicates (n)Reference
Cytotoxicity (MTT Assay)Human breast cancer (MCF-7)This compound0.1 - 10025.4 ± 3.13[Hypothetical Study 1]
Cytotoxicity (MTT Assay)Human lung carcinoma (A549)This compound0.1 - 10042.8 ± 5.53[Hypothetical Study 1]
Cytotoxicity (MTT Assay)Normal human dermal fibroblastsThis compound0.1 - 100> 1003[Hypothetical Study 1]
Antimicrobial (MIC)Staphylococcus aureusThis compound1 - 25664 ± 8.73[Hypothetical Study 2]
Antimicrobial (MIC)Escherichia coliThis compound1 - 256128 ± 11.23[Hypothetical Study 2]
Antimicrobial (MIC)Candida albicansThis compound1 - 25688 ± 9.43[Hypothetical Study 2]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; SD: Standard Deviation.

Experimental Protocols

Detailed and standardized protocols are critical for ensuring the reproducibility of biological assays. Below are methodologies for key experiments that could be employed to investigate the bioactivity of this compound.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well microtiter plates

  • Appropriate cell line (e.g., MCF-7, A549)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (dissolved in an appropriate solvent)

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in broth.

  • Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the microorganism being tested (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Mandatory Visualizations

To aid in the conceptualization of this compound's potential biological interactions and the experimental process, the following diagrams have been generated.

G Potential Mechanism of Action of this compound This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Contents (Ions, ATP, Nucleic Acids) Permeability->Leakage Death Cell Death Leakage->Death

A potential mechanism of this compound's antimicrobial action.

G General Experimental Workflow for this compound Bioactivity cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Cytotoxicity Assays (e.g., MTT) C Membrane Integrity Assays A->C D Apoptosis Assays (e.g., Caspase Activity) A->D B Antimicrobial Assays (e.g., MIC) B->C F Animal Models of Disease C->F E Signaling Pathway Analysis (e.g., Western Blot) D->E E->F G Toxicity and Pharmacokinetic Studies F->G Start This compound Compound Start->A Start->B

A general workflow for investigating this compound's bioactivity.

A Comparative Sensory Analysis of Sclarene from Diverse Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fragrance and flavor chemistry, the diterpene Sclarene is a molecule of significant interest, valued for its complex woody, green, and ambery aroma profile. While its chemical structure is well-defined (CAS No. 511-02-4), the sensory perception of this compound can be influenced by its provenance, whether it is extracted from various botanical sources or synthesized chemically.[1][2] This guide provides a comparative sensory analysis of this compound from different origins, supported by detailed experimental protocols and data presentation to aid researchers in selecting the optimal source for their specific application.

Sensory Profile Comparison: Natural vs. Synthetic this compound

The organoleptic properties of this compound are multifaceted, with its characteristic odor described as woody, green, sweet, herbal, and with citrus undertones. However, the nuances of this profile can shift based on the source, a phenomenon commonly observed with terpenes where the presence of trace volatile compounds can significantly impact the overall sensory experience.[3] The following table summarizes the anticipated sensory profiles of this compound from a hypothetical natural source (e.g., Salvia sclarea) and a synthetic route. This data is illustrative and based on the general understanding of how botanical sourcing influences terpene aroma profiles.[1]

Sensory AttributeNatural this compound (from Salvia sclarea)Synthetic this compound
Woody 8.5 ± 0.58.0 ± 0.7
Green 7.0 ± 0.86.5 ± 0.6
Sweet 6.5 ± 1.05.0 ± 0.5
Herbal/Sage 7.5 ± 0.74.0 ± 0.8
Citrus 4.0 ± 1.23.0 ± 0.5
Amber 6.0 ± 0.96.5 ± 0.6
Earthy 5.5 ± 1.12.0 ± 0.4
Overall Complexity 8.0 ± 0.66.0 ± 0.7

Intensity scores are on a 10-point scale, where 0 = not perceptible and 10 = extremely intense. Values are presented as mean ± standard deviation.

Experimental Protocols

To achieve a comprehensive and objective sensory comparison, a combination of human sensory evaluation and instrumental analysis is recommended.

Descriptive Sensory Analysis

A trained sensory panel is essential for identifying and quantifying the specific aroma attributes of each this compound sample.[4][5]

Objective: To identify and quantify the similarities and differences in the sensory profiles of this compound from different sources.

Panelists: A panel of 10-12 trained assessors with demonstrated experience in the sensory evaluation of fragrance ingredients.

Sample Preparation:

  • Dilution: Prepare solutions of each this compound sample (natural and synthetic) in a neutral carrier, such as odorless di-propylene glycol (DPG) or ethanol, at a concentration of 1% (w/w).

  • Presentation: Samples should be presented on fragrance blotters (mouillettes) dipped to a consistent depth and allowed to equilibrate for a set time (e.g., 5 minutes) before evaluation.

  • Blinding and Randomization: Samples should be labeled with random three-digit codes to prevent bias. The order of presentation should be randomized for each panelist.

Evaluation Procedure:

  • Panelists will evaluate each sample individually in a well-ventilated, odor-free booth.

  • A list of predefined aroma descriptors (e.g., woody, green, sweet, herbal, citrus, amber, earthy) will be provided.

  • Panelists will rate the intensity of each descriptor on a 10-point unstructured line scale anchored with "low" and "high."

  • A "washout" period with a neutral odor (e.g., sniffing their own skin) and water will be enforced between samples to prevent sensory fatigue.

Data Analysis: The intensity ratings for each descriptor will be collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6][7][8] This allows for the identification of specific volatile compounds that contribute to the overall aroma of each this compound sample.

Objective: To identify the key odor-active compounds in this compound samples from different sources and correlate them with sensory attributes.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS) and an olfactometry port.

Procedure:

  • Sample Injection: A diluted sample of each this compound source is injected into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: The effluent from the column is split between the MS detector and the olfactometry port.

  • Olfactory Evaluation: A trained analyst sniffs the effluent at the olfactometry port and records the odor description and intensity of each eluting compound.

  • Compound Identification: The MS detector provides mass spectra of the eluting compounds, allowing for their identification by comparison to a spectral library.

Data Analysis: The GC-O data will generate an aromagram, which is a plot of odor intensity versus retention time. This, combined with the MS data, will help identify any trace impurities or co-eluting compounds in the natural this compound that may contribute to its unique sensory profile compared to the synthetic version.

Visualizing the Processes

To further clarify the methodologies and biological interactions, the following diagrams illustrate the experimental workflow for sensory analysis and the generalized olfactory signaling pathway for terpenes like this compound.

Sensory_Analysis_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_inst Instrumental Analysis cluster_data Data Analysis Sclarene_Sources This compound Sources (Natural vs. Synthetic) Dilution Dilution in Neutral Carrier (1%) Sclarene_Sources->Dilution Blinding Blinding and Randomization Dilution->Blinding Panel_Eval Trained Panel Evaluation Blinding->Panel_Eval GCO_Analysis GC-Olfactometry (GC-O) Blinding->GCO_Analysis Intensity_Rating Intensity Rating of Aroma Descriptors Panel_Eval->Intensity_Rating Statistical_Analysis Statistical Analysis (ANOVA) Intensity_Rating->Statistical_Analysis Odor_Identification Identification of Odor-Active Compounds GCO_Analysis->Odor_Identification Profile_Comparison Sensory Profile Comparison Odor_Identification->Profile_Comparison Statistical_Analysis->Profile_Comparison

Experimental workflow for the sensory analysis of this compound.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binds Golf G-protein (Golf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Ca_Na_Influx Ca2+ / Na+ Influx Ion_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Signal_to_Brain Signal to Olfactory Bulb (Brain) Depolarization->Signal_to_Brain Leads to

Generalized olfactory signaling pathway for terpenes.

The binding of an odorant molecule like this compound to an olfactory receptor (a type of G-protein coupled receptor or GPCR) on the surface of an olfactory sensory neuron initiates a signaling cascade.[9][10] This activates the G-protein Golf, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium and sodium ions. This depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain, where the signal is processed as a specific scent.[10] Terpenes have been shown to modulate olfactory receptors and can have neuroprotective effects.[11]

References

Safety Operating Guide

Sclarene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of sclarene are critical for ensuring laboratory safety and environmental protection. This compound is a combustible liquid that can cause skin and eye irritation, and it may be harmful to aquatic life in high concentrations.[1] Adherence to established protocols is essential for professionals in research and drug development to minimize risks and ensure regulatory compliance.

This compound: Properties and Hazards

A summary of key quantitative data and hazard classifications for this compound is provided below. This information is essential for a proper risk assessment before handling or disposal.

PropertyValueReference
Chemical Formula C₂₀H₃₂[1][2]
Molecular Weight 272.48 g/mol [1][3][4]
CAS Number 511-02-4[2][4]
Appearance Colourless to pale yellow liquid[1]
Odor Woody, amber, dry[1]
Boiling Point 300 °C (572 °F)[1]
Flash Point 100 °C (212 °F)[1]
Solubility Soluble in water and alcohols[1]
GHS Hazard Class Flammable liquids, Acute toxicity (Oral), Skin irritation, Eye irritation[1]

Experimental Protocols: Disposal and Spill Neutralization

The following procedures provide detailed methodologies for the safe disposal of this compound waste and the management of accidental spills in a laboratory setting.

Protocol 1: Routine Disposal of this compound Waste

This protocol covers the collection and disposal of unwanted this compound and solutions containing this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling this compound waste, equip yourself with chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Waste Collection:

    • Designate a specific, compatible waste container for this compound. The container must be in good condition, made of a material compatible with organic liquids, and have a tightly sealing lid.

    • Label the container clearly as "Hazardous Waste: this compound" and include any other components mixed with it.

    • Do not mix this compound with incompatible waste streams, particularly strong oxidizing agents.[1]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste.[5] Ensure it is away from heat sources and open flames, as this compound is a combustible liquid.[1][6]

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not pour this compound down the drain, as it can be harmful to aquatic life.[1]

Protocol 2: Accidental Spill Management

This protocol provides steps for safely managing a small-scale this compound spill in a laboratory environment.

Methodology:

  • Ensure Safety:

    • Alert personnel in the immediate area of the spill.

    • Eliminate all ignition sources (e.g., open flames, hot plates, electrical equipment) immediately.[1][6]

    • Ensure the area is well-ventilated. If ventilation is inadequate, or if vapors are significant, evacuate the area.[1]

  • Containment and Cleanup:

    • Wearing appropriate PPE (respirator if ventilation is poor, chemical-resistant gloves, goggles, lab coat), contain the spill to prevent it from spreading or entering drains.[1]

    • Absorb the spilled liquid using a non-combustible, inert material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbed material and contaminated items using non-sparking tools.[6]

  • Disposal of Spill Debris:

    • Place all collected spill debris into a suitable, sealable container.

    • Label the container as "Hazardous Waste: this compound Spill Debris."

    • Manage the container for final disposal according to Protocol 1.

  • Decontamination: Clean the spill area thoroughly with soap and water.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_spill Spill Protocol cluster_routine Routine Protocol start Start: this compound Waste Identified decision_type Type of Waste? start->decision_type spill Accidental Spill decision_type->spill Spill routine Routine Lab Waste (Unused/Contaminated this compound) decision_type->routine Routine ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill->ppe routine->ppe collect Collect Waste into a Designated Hazardous Waste Container routine->collect spill_actions 2. Eliminate Ignition Sources & Ensure Ventilation absorb 3. Absorb with Inert Material (e.g., Vermiculite, Sand) spill_actions->absorb absorb->collect label_container Label Container Clearly 'Hazardous Waste: this compound' collect->label_container store Store Sealed Container in a Cool, Ventilated Area label_container->store contact_ehs Contact EHS or Certified Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Essential Safety and Logistics for Handling Sclarene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Sclarene is paramount. This document provides immediate, procedural guidance on the necessary personal protective equipment (PPE), operational plans for handling, and a clear disposal strategy for this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. This compound is a combustible liquid that can cause skin and serious eye irritation, and is harmful if swallowed.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles that completely cover the eyes and surrounding area.[1][2]
Face ShieldRecommended in situations with a higher risk of splashes, to be worn over safety goggles.[3][4]
Hand Protection GlovesChemical-resistant gloves.[1] The specific glove material should be selected based on chemical compatibility.
Body Protection Protective ClothingA lab coat, apron, or coveralls to protect street clothing from contamination.[1][3]
Closed-toe ShoesRequired to protect feet from potential spills.[5]
Respiratory Protection RespiratorTo be used if ventilation is inadequate to keep airborne concentrations below exposure limits. A NIOSH- or CEN-certified respirator is recommended.[1][6]

Exposure Limits

Adherence to established occupational exposure limits is a critical aspect of laboratory safety.

OrganizationLimitValue
ACGIHTLV-TWA50 ppm (205 mg/m³)[1]
OSHAPELNot established[1]

Handling and Storage Procedures

Handling:

  • Avoid breathing vapors or mists.[1]

  • Prevent contact with skin and eyes.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep away from heat, sparks, and open flames as this compound is a combustible liquid.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[7]

  • Use non-sparking tools.[7]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.[1]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Don Appropriate PPE: Wear the recommended personal protective equipment, including respiratory protection if necessary.[1]

  • Contain the Spill: Prevent the spill from entering drains and waterways.[1]

  • Absorb the Spill: Use an inert absorbent material, such as sand or earth, to absorb the spilled this compound.[1]

  • Collect and Dispose: Collect the absorbed material into a suitable, labeled container for disposal.[1]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[7]

  • Do not dispose of this compound down the drain.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

This compound Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol (Spill) A Conduct Hazard Assessment B Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Ensure Proper Ventilation (Chemical Fume Hood) B->C D Dispense this compound C->D E Perform Experimental Work D->E K Evacuate Area D->K F Decontaminate Work Area E->F E->K G Segregate Waste F->G H Label Hazardous Waste Container G->H I Store Waste Appropriately H->I J Arrange for Professional Disposal I->J L Alert Others & EHS K->L M If trained: Contain Spill with Inert Absorbent Material L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sclarene
Reactant of Route 2
Sclarene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.